molecular formula C10H17NO4 B066239 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid CAS No. 183062-96-6

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid

Cat. No.: B066239
CAS No.: 183062-96-6
M. Wt: 215.25 g/mol
InChI Key: VEFHUWJIRFTGRB-UHFFFAOYSA-N
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Description

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid is a valuable bifunctional building block in organic synthesis and medicinal chemistry. This compound features a carboxylic acid moiety and a Boc-protected azetidine ring, making it an ideal scaffold for the construction of novel molecular architectures. Its primary research application lies in the synthesis of constrained peptidomimetics and as a key intermediate in the development of small molecule therapeutics, particularly protease inhibitors and targeted covalent inhibitors. The azetidine ring introduces significant conformational restraint and improves physicochemical properties, such as metabolic stability and solubility, compared to larger ring systems or linear chains. The tert-butoxycarbonyl (Boc) protecting group ensures orthogonal reactivity, allowing for selective deprotection under mild acidic conditions to reveal the secondary amine for further functionalization, such as amide bond formation or ring expansion. This reagent is essential for researchers exploring structure-activity relationships (SAR) in drug discovery programs focused on central nervous system (CNS) targets, oncology, and inflammation, where the incorporation of saturated heterocycles is a critical strategy for optimizing lead compounds.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-7(6-11)4-8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFHUWJIRFTGRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455063
Record name [1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183062-96-6
Record name [1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid
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Record name 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid. This valuable building block, featuring a Boc-protected azetidine ring, is increasingly utilized in pharmaceutical research and development, particularly as a versatile linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document consolidates essential data, including physicochemical properties, spectral analyses, and detailed experimental protocols, to serve as a critical resource for scientists engaged in synthetic and medicinal chemistry.

Chemical Properties and Identifiers

This compound, also known as 1-Boc-3-azetidineacetic acid, is a white to off-white crystalline solid.[1] Its structure incorporates a four-membered azetidine ring protected with a tert-butoxycarbonyl (Boc) group, and an acetic acid moiety at the 3-position. This unique combination of features makes it an important intermediate in the synthesis of complex pharmaceutical agents.[2][3][4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in chemical synthesis.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₇NO₄[2][5][6][7]
Molecular Weight 215.25 g/mol [2][5][6][8]
CAS Number 183062-96-6[2][5][6][8]
IUPAC Name 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid[5]
Synonyms 1-Boc-3-azetidineacetic acid, N-Boc-3-azetidine acetic acid, [1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid[4][5][6]
Melting Point 116-120 °C[2][3]
Boiling Point (Predicted) 341.6 ± 15.0 °C at 760 mmHg[7][9]
Density (Predicted) 1.186 ± 0.06 g/cm³[7][9]
pKa (Predicted) 4.58 ± 0.10[6]
Appearance White to off-white crystalline powder/solid[1][2][3]
Spectral Data

Detailed spectral analysis is crucial for the verification of the structure and purity of this compound.

¹H NMR (400 MHz, CD₃OD): δ 4.06 (dd, J = 8.5, 8.3 Hz, 2H), 3.61 (dd, J = 8, 6 Hz, 2H), 2.94-2.82 (m, 1H), 2.62 (d, J = 7.8 Hz, 2H), 1.43 (s, 9H).[6]

Note: While a general ¹H NMR spectrum is available, detailed experimental spectra with peak assignments for ¹³C NMR and IR are not widely published but are consistent with the claimed structure upon analysis by suppliers.

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in drug discovery. A common and efficient method involves the hydrolysis of the corresponding ethyl ester.

Synthesis via Hydrolysis of Ethyl Ester

A general and high-yielding procedure for the synthesis of the title compound is the hydrolysis of tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate.

Experimental Protocol:

  • To a solution of tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (1 equivalent) in a mixture of tetrahydrofuran and water, add lithium hydroxide (1.2 equivalents).[6]

  • Stir the reaction mixture at room temperature for approximately 2 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).[6]

  • Upon completion, adjust the pH of the reaction mixture to approximately 4 using a 1 M aqueous solution of hydrochloric acid.[6]

  • Extract the product into an organic solvent, such as ethyl acetate (3x).[6]

  • Combine the organic layers and wash sequentially with water and saturated aqueous sodium chloride.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.[6] A yield of 93% has been reported for this procedure.[6]

G Synthesis Workflow start Start with tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate hydrolysis Hydrolysis (LiOH, THF/H₂O) start->hydrolysis acidification Acidification (1M HCl) hydrolysis->acidification extraction Extraction (Ethyl Acetate) acidification->extraction purification Washing and Drying extraction->purification product Final Product: This compound purification->product

A simplified workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly sought-after building block in medicinal chemistry.

Role as a PROTAC Linker

A primary application of this molecule is as a linker in the design and synthesis of PROTACs.[5][8][10][11] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The azetidine ring provides a rigid and defined scaffold that can be crucial for optimizing the spatial orientation of the two ligands of the PROTAC, thereby enhancing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

G PROTAC Mechanism of Action cluster_0 PROTAC-mediated Protein Degradation protac PROTAC (Target Binder - Linker - E3 Ligase Binder) ternary_complex Ternary Complex Formation protac->ternary_complex Binds to target Target Protein (e.g., BRD4, BTK) target->ternary_complex Binds to e3_ligase E3 Ubiquitin Ligase (e.g., Cereblon, VHL) e3_ligase->ternary_complex Binds to ubiquitination Ubiquitination of Target Protein ternary_complex->ubiquitination Induces proteasome 26S Proteasome ubiquitination->proteasome Recognized by degradation Target Protein Degradation proteasome->degradation Leads to

The general mechanism of PROTAC-induced protein degradation.
Application in Kinase Inhibitor Synthesis

The azetidine moiety is a valuable scaffold in the design of kinase inhibitors. For instance, derivatives of this compound have been utilized in the synthesis of inhibitors for Interleukin-2-inducible T-cell kinase (ITK), a key target in inflammatory and autoimmune diseases.[12] The azetidine ring can serve as a rigid core to which various pharmacophoric groups are attached to achieve potent and selective inhibition.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.

  • GHS Pictogram: GHS07 (Exclamation Mark)[6]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[6]

  • Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P317 (IF SWALLOWED: Get medical help), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Store in a cool, dry place away from incompatible substances.[4][9]

Conclusion

This compound is a fundamentally important building block in contemporary drug discovery. Its well-defined structure, coupled with the synthetic tractability afforded by the Boc protecting group, provides a versatile platform for the creation of novel therapeutic agents. The growing interest in targeted protein degradation has further solidified its significance, with its application as a linker in PROTACs being a prominent example. This technical guide serves as a valuable resource for researchers, providing the necessary chemical and safety information to effectively utilize this compound in their synthetic endeavors.

References

In-Depth Structural Analysis of 1-Boc-3-azetidineacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 1-Boc-3-azetidineacetic acid, a key building block in medicinal chemistry and drug development. This document outlines its core structural features through a compilation of spectroscopic and physical data, detailed experimental protocols, and visual representations of its chemical structure and analytical workflows.

Physicochemical Properties

1-Boc-3-azetidineacetic acid is a white to faintly beige powder. Key physicochemical data are summarized in the table below.

PropertyValueReference
CAS Number 183062-96-6[1]
Molecular Formula C₁₀H₁₇NO₄[1]
Molecular Weight 215.25 g/mol [1]
Melting Point 118 °C[1]
Appearance White to Orange to Green powder to Crystal[1]
pKa 4.58 ± 0.10 (Predicted)[1]
Purity ≥97%[2]

Spectroscopic Data

The structural integrity of 1-Boc-3-azetidineacetic acid is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.06dd8.5, 8.32H, Azetidine ring CH₂
3.61dd8.0, 6.02H, Azetidine ring CH₂
2.94-2.82m-1H, Azetidine ring CH
2.62d7.82H, CH₂COOH
1.43s-9H, Boc group (CH₃)₃

Note: Spectrum acquired in CD₃OD at 400 MHz.

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic analysis of 1-Boc-3-azetidineacetic acid.

Synthesis Protocol

A general procedure for the synthesis of N-Boc-3-azetidineacetic acid involves the hydrolysis of its corresponding ethyl ester.[3]

Materials:

  • tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • Dissolve tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate in a mixture of THF and water.[3]

  • Add lithium hydroxide to the solution and stir the reaction mixture at 20 °C for 2 hours.[3]

  • Adjust the pH of the reaction mixture to 4 by adding 1 M aqueous HCl.[3]

  • Extract the product with ethyl acetate (3 x 100 mL).[3]

  • Combine the organic layers and wash sequentially with water and saturated aqueous sodium chloride.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-azetidineacetic acid as a white solid.[3]

NMR Spectroscopy Protocol

The following is a general protocol for acquiring high-resolution NMR spectra of small organic molecules like 1-Boc-3-azetidineacetic acid.

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition (¹H NMR):

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as the zg30.

  • Set appropriate spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the signals and determine the chemical shifts and coupling constants.

Structural Diagrams and Workflows

Visual representations are crucial for understanding the molecular structure and the processes involved in its analysis.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation Ester 1-Boc-3-azetidineacetic acid ethyl ester Hydrolysis Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Extraction Workup & Purification Acidification->Extraction Product 1-Boc-3-azetidineacetic acid Extraction->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Xray X-ray Crystallography (optional) Product->Xray Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Xray->Structure

Caption: Workflow for the synthesis and structural analysis of 1-Boc-3-azetidineacetic acid.

Caption: Chemical structure of 1-Boc-3-azetidineacetic acid.

This guide serves as a foundational resource for professionals engaged in research and development involving 1-Boc-3-azetidineacetic acid. The provided data and protocols are intended to facilitate its application in the synthesis of novel chemical entities. Further spectroscopic and crystallographic studies would provide a more complete picture of its structural characteristics.

References

Synthesis of 2-(1-(Boc)azetidin-3-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of 2-(1-(Boc)azetidin-3-yl)acetic acid, a valuable building block in pharmaceutical research and drug development. The information provided is intended for an audience of researchers, scientists, and professionals in the field of drug development. This guide summarizes key quantitative data, provides detailed experimental protocols for the core synthetic transformations, and includes visualizations of the reaction pathways.

Introduction

2-(1-(Boc)azetidin-3-yl)acetic acid is a key intermediate in the synthesis of various pharmaceutically active compounds.[1] Its rigid azetidine core and the presence of a carboxylic acid moiety make it a versatile scaffold for introducing specific pharmacophoric features. This guide outlines the most common and effective synthetic strategies to access this compound, starting from commercially available precursors.

Core Synthetic Strategies

Two primary and well-established routes for the synthesis of 2-(1-(Boc)azetidin-3-yl)acetic acid have been identified. Both pathways commence from the readily available starting material, N-Boc-3-azetidinone.

Route 1: Horner-Wadsworth-Emmons Olefination, Hydrogenation, and Hydrolysis

This three-step sequence is a robust and widely employed method. It involves the olefination of N-Boc-3-azetidinone to an α,β-unsaturated ester, followed by reduction of the double bond and subsequent hydrolysis of the ester to the desired carboxylic acid.

Route 2: Hydrocyanation, Nitrile Hydrolysis

An alternative approach involves the conversion of N-Boc-3-azetidinone to an α,β-unsaturated nitrile via a Horner-Wadsworth-Emmons reaction with a cyanophosphonate reagent. Subsequent hydrolysis of the nitrile and the Boc-protecting group, followed by re-protection, can yield the target acid. A more direct hydrolysis of the intermediate nitrile-ester would also be a viable pathway.

Data Presentation

The following tables summarize the quantitative data for the key transformations in the synthesis of 2-(1-(Boc)azetidin-3-yl)acetic acid.

Table 1: Horner-Wadsworth-Emmons Reaction

Starting MaterialReagentBaseSolventTemperature (°C)Time (h)ProductYield (%)
N-Boc-3-azetidinoneTriethyl phosphonoacetateNaHTHF0 to rt12.5tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate~41-49% (over 2 steps)
N-Boc-3-azetidinoneDiethyl (cyanomethyl)phosphonateKOtBuTHF-5 to rt19tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylateNot specified

Table 2: Hydrogenation

Starting MaterialCatalystSolventPressure (psi)Temperature (°C)Time (h)ProductYield (%)
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylatePd/C (10%)Ethanol50rt12tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate>95% (typical)

Table 3: Hydrolysis

Starting MaterialReagentSolventTemperature (°C)Time (h)ProductYield (%)
tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylateLiOHTHF/H₂O2022-(1-(Boc)azetidin-3-yl)acetic acid93%

Experimental Protocols

Route 1: Horner-Wadsworth-Emmons, Hydrogenation, and Hydrolysis

Step 1: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

This procedure is based on a typical Horner-Wadsworth-Emmons reaction.

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added triethyl phosphonoacetate (1.1 eq) dropwise.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • A solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF is then added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12.5 hours.

  • The reaction is quenched by the slow addition of water.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate.

Step 2: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

  • To a solution of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq) in ethanol is added 10% palladium on carbon (0.1 eq).

  • The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

  • The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, which is often used in the next step without further purification.

Step 3: Synthesis of 2-(1-(Boc)azetidin-3-yl)acetic acid

  • To a solution of tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water is added lithium hydroxide (1.2 eq).

  • The reaction mixture is stirred at 20 °C for 2 hours.

  • The pH of the reaction mixture is adjusted to 4 by the addition of 1 M aqueous hydrochloric acid.

  • The mixture is then extracted with ethyl acetate.

  • The combined organic layers are washed with water and saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-(1-(Boc)azetidin-3-yl)acetic acid as a white solid.[2]

Route 2: Synthesis via Nitrile Intermediate

Step 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

  • To a solution of diethyl (cyanomethyl)phosphonate (1.2 eq) in anhydrous tetrahydrofuran (THF) at -5 °C is slowly added a solution of potassium tert-butoxide in THF (1.1 eq).[3]

  • The mixture is stirred for 3 hours at -5 °C.[3]

  • A solution of N-Boc-3-azetidinone (1.0 eq) in THF is then added, and stirring is continued for another 2 hours at -5 °C.[3]

  • The reaction mixture is warmed to room temperature and stirred for an additional 16 hours.[3]

  • The reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by column chromatography to give tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[3]

Step 2: Hydrolysis to 2-(1-(Boc)azetidin-3-yl)acetic acid

The hydrolysis of the nitrile can be achieved under acidic or basic conditions. A two-step process involving hydrogenation of the double bond followed by hydrolysis of the nitrile would lead to the desired product.

Visualizations

Diagram 1: Synthesis Route 1

Synthesis_Route_1 start N-Boc-3-azetidinone intermediate1 tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate start->intermediate1 Horner-Wadsworth-Emmons intermediate2 tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate intermediate1->intermediate2 Hydrogenation end_product 2-(1-(Boc)azetidin-3-yl)acetic acid intermediate2->end_product Hydrolysis

Caption: Horner-Wadsworth-Emmons, Hydrogenation, and Hydrolysis Route.

Diagram 2: Synthesis Route 2

Synthesis_Route_2 start N-Boc-3-azetidinone intermediate tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate start->intermediate Horner-Wadsworth-Emmons end_product 2-(1-(Boc)azetidin-3-yl)acetic acid intermediate->end_product Hydrogenation & Hydrolysis

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of Boc-azetidin-3-yl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-Boc-azetidin-3-yl-acetic acid (CAS No: 183062-96-6) is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its rigid four-membered azetidine ring provides a unique conformational constraint, making it a valuable scaffold for the design of novel therapeutic agents.[2] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactivity during synthetic transformations, while the acetic acid moiety provides a handle for further functionalization.[1] This document provides an in-depth overview of the core physicochemical properties of Boc-azetidin-3-yl-acetic acid, detailed experimental protocols for their determination, and its role in synthetic applications.

Physicochemical Data Summary

The key physicochemical properties of Boc-azetidin-3-yl-acetic acid are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₄[1][3]
Molecular Weight 215.25 g/mol [1][3]
Appearance White to off-white powder or crystal[3]
Melting Point 118 °C[3]
Boiling Point 341.6 ± 15.0 °C (Predicted)[3][4]
pKa 4.58 ± 0.10 (Predicted)[1][3]
Solubility Sparingly soluble in water; soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1][5]
Topological Polar Surface Area (TPSA) 66.8 Ų[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 4[1]

Core Experimental Protocols

Detailed methodologies for determining the key physicochemical characteristics are outlined below. These protocols are standard procedures widely used in pharmaceutical and chemical research.

Synthesis of Boc-azetidin-3-yl-acetic acid

A common synthetic route involves the hydrolysis of the corresponding ester.[6]

Methodology:

  • Reaction Setup: Dissolve tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) (1.2 equivalents) to the solution. Stir the reaction mixture at room temperature (approx. 20 °C) for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Acidification: Upon completion, carefully adjust the pH of the mixture to 4 using 1 M aqueous hydrochloric acid (HCl).[6]

  • Extraction: Extract the product from the aqueous layer using ethyl acetate (3 times).[6]

  • Purification: Combine the organic layers, wash sequentially with water and saturated aqueous sodium chloride (brine), and then dry over anhydrous sodium sulfate.[6]

  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to yield N-Boc-3-azetidineacetic acid as a white solid.[6]

G start tert-butyl 3-(2-ethoxy-2-oxoethyl) azetidine-1-carboxylate reagents 1. LiOH, THF/H₂O 2. 1M HCl (to pH 4) start->reagents Hydrolysis & Acidification extraction Ethyl Acetate Extraction reagents->extraction purification Wash (H₂O, Brine) & Dry (Na₂SO₄) extraction->purification product Boc-azetidin-3-yl-acetic acid purification->product Concentration G start Boc-azetidin-3-yl-acetic acid (Core Building Block) step1 Peptide Coupling or Amide Bond Formation start->step1 Introduce Scaffold step2 Functional Group Interconversion step1->step2 Elaborate Structure step3 Boc-Deprotection step2->step3 Modify Periphery product Biologically Active Molecule (e.g., Enzyme Inhibitor) step3->product Final API

References

Spectroscopic and Synthetic Profile of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic protocols, and characterization workflow for 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid, a key building block in medicinal chemistry, notably as a PROTAC linker.[1][2] This document is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

  • IUPAC Name: 2-[1-(tert-butoxycarbonyl)azetidin-3-yl]acetic acid

  • CAS Number: 183062-96-6[2]

  • Molecular Formula: C₁₀H₁₇NO₄[2]

  • Molecular Weight: 215.25 g/mol [2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. Data is extrapolated from derivatives reported in the literature.[4][5]

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12br s1H-COOH
~3.9-4.1t2HAzetidine CH₂ (adjacent to N)
~3.6-3.8t2HAzetidine CH₂ (adjacent to N)
~2.8-3.1m1HAzetidine CH
~2.5-2.7d2H-CH₂COOH
1.44s9H-C(CH₃)₃ (Boc)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~175-178-COOH
~156N-C=O (Boc)
~80-C(CH₃)₃ (Boc)
~55-58Azetidine CH₂
~35-38-CH₂COOH
~30-33Azetidine CH
28.4-C(CH₃)₃ (Boc)
Infrared (IR) Spectroscopy

The predicted key IR absorption bands are characteristic of the carboxylic acid and tert-butoxycarbonyl functional groups.[6][7]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
~2975, ~2870MediumC-H stretch (Aliphatic)
~1740StrongC=O stretch (Carboxylic acid dimer)
~1685StrongC=O stretch (Boc carbamate)
~1400MediumO-H bend (Carboxylic acid)
~1250StrongC-O stretch (Carboxylic acid)
~1160StrongC-O stretch (Boc)
Mass Spectrometry (MS)

The expected mass-to-charge ratios (m/z) for the molecular ion and key fragments in an electrospray ionization (ESI) experiment are listed below.

Table 4: Predicted Mass Spectrometry Data (ESI)

m/zIon SpeciesDescription
216.1230[M+H]⁺Protonated molecular ion
238.1049[M+Na]⁺Sodium adduct
214.1084[M-H]⁻Deprotonated molecular ion
159.0917[M-C₄H₉O+H]⁺Loss of tert-butyl group
116.0706[M-C₅H₉O₂+H]⁺Loss of Boc group

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis: Hydrolysis of Methyl Ester Precursor

This protocol is adapted from the hydrolysis of similar esters.[4]

  • Dissolution: Dissolve methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate in a mixture of methanol and water (e.g., 3:1 v/v).

  • Saponification: Add an excess of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove methanol.

    • Dilute the remaining aqueous solution with water.

    • Acidify the solution to a pH of ~3-4 with a suitable acid (e.g., 1 M HCl or NaHSO₄).

    • Extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • If necessary, purify the product by silica gel column chromatography.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Parameters: For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, use proton decoupling and acquire a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing it to evaporate, or as a KBr pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹.

  • Processing: Perform a background correction and identify the key absorption peaks.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition: Infuse the sample into an ESI-MS instrument. Acquire spectra in both positive and negative ion modes.

  • Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of the title compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization start Methyl 2-(1-(tert-butoxycarbonyl) azetidin-3-yl)acetate hydrolysis Base Hydrolysis (e.g., LiOH, MeOH/H₂O) start->hydrolysis acidification Acidification (e.g., 1M HCl to pH 3-4) hydrolysis->acidification extraction Solvent Extraction (Ethyl Acetate) acidification->extraction purification Purification (Silica Gel Chromatography) extraction->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (ESI-MS/HRMS) product->ms data Final Spectroscopic Data nmr->data ir->data ms->data

Caption: Synthetic and analytical workflow for the target compound.

References

The Azetidine Scaffold: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The four-membered nitrogen-containing heterocycle, azetidine, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique conformational rigidity, intermediate between the highly strained aziridine and the more flexible pyrrolidine, provides a structurally constrained framework that can enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.[1] This technical guide delves into the core mechanisms of action of azetidine-containing compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Principles of Azetidine Bioactivity

The biological activity of azetidine-containing compounds stems from several key features:

  • Structural Rigidity: The strained four-membered ring restricts the conformational freedom of substituents, presenting them in well-defined spatial orientations for optimal interaction with biological targets.[2][3] This pre-organization can lead to higher binding affinities.[3]

  • Scaffold for Diverse Functionalities: The azetidine ring serves as a versatile anchor for a wide array of chemical moieties, enabling the fine-tuning of pharmacological properties.[4][5]

  • Bioisosteric Replacement: Azetidine can act as a bioisostere for other cyclic structures, such as proline, leading to specific and sometimes antagonistic biological effects.[6][7]

These principles have led to the development of azetidine-containing drugs and clinical candidates across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][8]

Mechanisms of Action and Quantitative Data

Azetidine-containing compounds elicit their biological effects through various mechanisms, primarily as inhibitors of enzymes and modulators of receptor function.

Enzyme Inhibition

Azetidine-based amides have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation and survival.[9][10] These compounds have demonstrated sub-micromolar potency in inhibiting STAT3 DNA-binding activity.[2][11][12]

CompoundSTAT3 EMSA IC₅₀ (µM)Cell LineAssayEC₅₀ (µM)Binding Affinity (KD, nM)Reference(s)
5a 0.55-In vitro--[2][10][12]
5o 0.38-In vitro--[2][10][12]
8i 0.34-In vitro--[2][10][12]
7e -MDA-MB-231/468Cell-based0.9 - 1.9-[2][10][12]
7f -MDA-MB-231/468Cell-based0.9 - 1.9-[2][10][12]
7g -MDA-MB-231/468Cell-based0.9 - 1.9880[2][10][12]
9k -MDA-MB-231/468Cell-based0.9 - 1.9960[2][10][12]
H172 (9f) 0.98-In vitro--[1][13]
H182 0.66-In vitro--[1][13]
H120 1.75-In vitro--[1][13]
H105 2.07-In vitro--[1][13]

Analogues of the natural product dolastatin 10, such as TZT-1027, incorporate an azetidine moiety and exhibit potent antitumor activity by inhibiting tubulin polymerization.[6][14][15] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[14]

CompoundCell LineIC₅₀ (nM)Reference
1a (TZT-1027 analogue) A5492.2[15][16]
HCT1162.1[15][16]

Azetidine derivatives, particularly 2-cyanoazetidines and 2-ketoazetidines, are potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes.[12][17] Several of these compounds exhibit sub-micromolar to low nanomolar potency.[12][18]

Compound ClassGeneral PotencyReference(s)
2-Cyanoazetidines IC₅₀ < 100 nM[12][17]
2-Ketoazetidines IC₅₀ < 100 nM[12][17]
3-Fluoroazetidines IC₅₀ < 1 µM[12][17]
Exemplified Compound (WO 04071454) IC₅₀ = 200 nM[18]

Azetidine-piperazine di-amides and azetidine carbamates have been developed as potent and selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system and a target for inflammatory pain.[14][17][19]

CompoundTargetIC₅₀ (nM)Inhibition TypeReference
6g (azetidine-piperazine di-amide) MAGLPotent (specific value not stated)Reversible[19]
Compound 6 (azetidine carbamate) MAGLHighly efficient (specific value not stated)Covalent[14][17]
Compound 10 (piperazinyl azetidine) MAGL4.2Reversible[20]
Compound 15 (piperazinyl azetidine) MAGL4.6Reversible[20]
Proline Mimicry and Induction of the Unfolded Protein Response

L-azetidine-2-carboxylic acid (AZE) is a toxic proline analogue that can be misincorporated into proteins in place of proline.[6] This leads to protein misfolding and the induction of the Unfolded Protein Response (UPR), a cellular stress response pathway.[3][8] AZE treatment activates the PERK and ATF6 arms of the UPR.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

This assay is used to determine the ability of a compound to inhibit the binding of STAT3 to its DNA consensus sequence.

  • Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from appropriate cell lines (e.g., NIH3T3/v-Src fibroblasts).

  • Compound Incubation: The nuclear extracts are pre-incubated with increasing concentrations of the azetidine compound or DMSO (vehicle control) for 30 minutes at room temperature.

  • Probe Binding: A radiolabeled (e.g., ³²P) or fluorescently labeled double-stranded oligonucleotide probe containing the STAT3 binding site (e.g., hSIE probe) is added to the reaction mixture and incubated for another 15-20 minutes at room temperature.

  • Electrophoresis: The samples are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.

  • Detection: The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the radiolabeled DNA. For fluorescent probes, the gel is imaged directly.

  • Data Analysis: The intensity of the band corresponding to the STAT3-DNA complex is quantified using densitometry software (e.g., ImageJ). The percentage of inhibition is calculated relative to the DMSO control, and IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11][12]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the azetidine compound and a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.[10][21]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

  • Reagent Preparation: Purified tubulin (>99%) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with GTP and glycerol.

  • Assay Setup: The reaction is performed in a 96-well plate. Test compounds, a positive control (e.g., colchicine or nocodazole), and a negative control (DMSO) are added to the wells.

  • Initiation of Polymerization: The tubulin solution is added to the wells, and the plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: The increase in absorbance (turbidity) at 340 nm is monitored every minute for 60-90 minutes.[1][22] Alternatively, a fluorescence-based assay using a reporter that binds to polymerized microtubules can be used for higher sensitivity.[1]

  • Data Analysis: The absorbance values are plotted against time. The IC₅₀ for inhibition of polymerization is determined from the concentration-response curve.

Monoacylglycerol Lipase (MAGL) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MAGL.

  • Reagents: Human recombinant MAGL, a chromogenic or fluorogenic substrate (e.g., 4-nitrophenylacetate or a proprietary fluorogenic substrate), and assay buffer are required.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, MAGL enzyme solution, and the test compound (or DMSO control) to the wells.

    • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate.

  • Measurement:

    • For a colorimetric assay, the absorbance is read at 405-415 nm.

    • For a fluorometric assay, the fluorescence is measured at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) in kinetic mode.

  • Data Analysis: The rate of the reaction is determined, and the percentage of inhibition is calculated for each compound concentration. The IC₅₀ value is then determined from the dose-response curve.[2][11]

GABA Uptake Assay

This assay measures the inhibition of GABA transporters (GATs) by test compounds.

  • Cell Preparation: HEK293 cells transiently or stably expressing the desired GAT isoform are plated in 96-well plates.

  • Assay Buffer: A buffer containing physiological concentrations of salts and glucose is used.

  • Uptake Inhibition: Cells are washed and then incubated with the test compound at various concentrations, followed by the addition of radiolabeled [³H]-GABA.

  • Termination of Uptake: After a short incubation period, the uptake is terminated by washing the cells with ice-cold assay buffer.

  • Scintillation Counting: A scintillant is added to the wells, and the amount of [³H]-GABA taken up by the cells is quantified using a microplate scintillation counter.

  • Data Analysis: The percentage of inhibition of GABA uptake is calculated for each compound concentration, and the IC₅₀ value is determined.[15][23]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow.

STAT3_Signaling_Pathway STAT3 Signaling Pathway and Inhibition by Azetidine Compounds Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates DNA DNA STAT3_dimer->DNA Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Initiates Azetidine_Inhibitor Azetidine Inhibitor Azetidine_Inhibitor->STAT3_dimer Inhibits Dimerization UPR_Pathway Unfolded Protein Response (UPR) Induced by Azetidine-2-Carboxylic Acid AZE Azetidine-2-Carboxylic Acid (Proline Mimic) Protein_Synthesis Protein Synthesis AZE->Protein_Synthesis Misincorporation Misfolded_Proteins Misfolded Proteins Protein_Synthesis->Misfolded_Proteins ER Endoplasmic Reticulum (ER) Misfolded_Proteins->ER Accumulation in PERK PERK ER->PERK Activates ATF6 ATF6 ER->ATF6 Activates eIF2a eIF2α PERK->eIF2a Phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 Translational Upregulation Global_Translation_Attenuation Global Translation Attenuation peIF2a->Global_Translation_Attenuation UPR_Genes UPR Target Genes (Chaperones, ERAD) ATF4->UPR_Genes Induces ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Translocates to Golgi and is Cleaved ATF6_cleaved->UPR_Genes Induces Experimental_Workflow General Workflow for Biological Evaluation of Azetidine Compounds Synthesis Synthesis of Azetidine Compound Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay) Synthesis->Primary_Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Data_Analysis Data Analysis (IC₅₀ / EC₅₀ Determination) Primary_Screening->Data_Analysis Cytotoxicity->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Secondary_Assays Secondary Assays (e.g., Selectivity, MoA) Hit_Identification->Secondary_Assays Promising Compound Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

References

An In-depth Technical Guide to the Solubility and Stability of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid. Given the limited publicly available experimental data for this specific molecule, this document focuses on established principles for compounds with similar structural motifs, namely N-Boc protected amino acids and azetidine rings. It further provides detailed experimental protocols for researchers to determine these properties in a laboratory setting.

Core Properties of this compound

This compound is a synthetic building block frequently utilized in medicinal chemistry. Its structure incorporates a strained four-membered azetidine ring and an N-tert-butoxycarbonyl (Boc) protecting group, both of which significantly influence its chemical properties, solubility, and stability.

PropertyValueSource
CAS Number 183062-96-6[1]
Molecular Formula C₁₀H₁₇NO₄[2]
Molecular Weight 215.25 g/mol [1]
Appearance White solid/powder[3]
Predicted pKa 4.58 ± 0.10[3]
Predicted Boiling Point 341.6 ± 15.0 °C at 760 mmHg[2]
Qualitative Solubility Soluble in organic solvents, sparingly soluble in water.[3]

Solubility Profile

Table of Predicted Solubility:

SolventPredicted SolubilityRationale
WaterSparingly soluble (pH-dependent)The carboxylic acid can be deprotonated at higher pH, increasing aqueous solubility. The Boc group is hydrophobic.
Phosphate-Buffered Saline (PBS)Low to moderate (pH-dependent)Similar to water, solubility will depend on the pH of the buffer relative to the compound's pKa.
Dimethyl Sulfoxide (DMSO)HighA common polar aprotic solvent for dissolving a wide range of organic molecules.
Methanol, EthanolHigh to moderatePolar protic solvents that can hydrogen bond with the carboxylic acid.
Dichloromethane (DCM)HighA common non-polar aprotic solvent.
Acetonitrile (ACN)High to moderateA polar aprotic solvent commonly used in chromatography.

Stability Profile

The stability of this compound is dictated by the lability of the N-Boc group and the inherent strain of the azetidine ring.

  • N-Boc Group Stability: The tert-butoxycarbonyl protecting group is known to be stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[4][] High temperatures can also lead to the thermal removal of the Boc group.[6][7]

  • Azetidine Ring Stability: The four-membered azetidine ring is strained and can be susceptible to ring-opening reactions, particularly under acidic conditions.[8]

Summary of Potential Degradation Pathways:

ConditionPotential Degradation PathwayProducts
Acidic (Hydrolysis) Cleavage of the N-Boc group. Potential for acid-mediated ring-opening of the azetidine.2-(azetidin-3-yl)acetic acid, tert-butanol, CO₂, ring-opened products.
Basic (Hydrolysis) Generally stable. The Boc group is resistant to base-catalyzed hydrolysis.[4]No significant degradation expected.
Oxidative Dependent on the oxidizing agent. The azetidine nitrogen could be a site for oxidation.Oxidized derivatives.
Photolytic Dependent on the absorption of UV/Vis light.Photodegradation products.
Thermal Thermolytic cleavage of the N-Boc group.2-(azetidin-3-yl)acetic acid, isobutylene, CO₂.

Experimental Protocols

The following are detailed protocols for determining the solubility and stability of this compound.

Thermodynamic (Equilibrium) Solubility Determination

This protocol determines the equilibrium solubility of a compound in a specific solvent system, often referred to as the "shake-flask" method.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, PBS pH 7.4, methanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[9]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a 0.22 µm filter.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the solubility in mg/mL or µg/mL by comparing the measured concentration to a standard curve.

Forced Degradation (Stress) Studies

These studies are designed to identify potential degradation products and pathways and to establish the intrinsic stability of the molecule.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., water, acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.

    • Thermal Degradation: Expose the solid compound and the solution to elevated temperatures (e.g., 60°C).

    • Photostability: Expose the solid compound and the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[10]

  • Time Points: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Use a stability-indicating HPLC method to separate the parent compound from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

  • Reporting: Report the percentage of the parent compound remaining and the formation of any major degradation products.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a new chemical entity in a drug discovery setting.

G cluster_0 Physicochemical Characterization cluster_1 Solubility Assessment cluster_2 Stability Assessment A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC) B->C D Kinetic Solubility (Nephelometry) C->D G Stability-Indicating Method Development (HPLC) C->G E Thermodynamic Solubility (Shake-Flask) D->E I Data Analysis & Report Generation E->I F Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) H Degradant Identification (LC-MS) F->H G->F H->I

Caption: General workflow for solubility and stability assessment.

Potential Degradation Pathway

This diagram illustrates a potential degradation pathway for this compound under acidic conditions.

G cluster_0 Acid-Catalyzed Hydrolysis A This compound B 2-(azetidin-3-yl)acetic acid A->B Boc Cleavage C tert-Butanol + CO2 D Ring-Opened Product B->D Ring Opening (Potential)

Caption: Hypothetical degradation under acidic conditions.

Conclusion

While specific experimental data for this compound is limited, this guide provides a framework for understanding and determining its solubility and stability based on the well-understood chemistry of its constituent functional groups. The provided protocols offer a starting point for researchers to generate the necessary data for drug development and other scientific applications. The key stability liabilities are likely the acid-labile N-Boc group and the strained azetidine ring, which should be carefully considered in any formulation or synthetic strategy.

References

An In-depth Technical Guide to CAS Number 183062-96-6: N-Boc-3-azetidine acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information herein is compiled from publicly available data and should not be substituted for rigorous, validated experimental data. All handling of chemical substances should be conducted by trained professionals in a controlled laboratory environment with appropriate safety precautions in place.

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for the compound with CAS number 183062-96-6, identified as N-Boc-3-azetidine acetic acid. This versatile building block is of significant interest in pharmaceutical and medicinal chemistry, primarily for its role as a synthetic intermediate in the development of novel therapeutics.[1][2] Its unique strained azetidine ring and the presence of a Boc-protecting group make it a valuable component in the synthesis of complex molecules, including its application as a linker in Proteolysis Targeting Chimeras (PROTACs).[3][] This guide consolidates available data on its physicochemical properties, provides a detailed experimental protocol for its synthesis, and outlines essential safety and handling information.

Note on Initial Query: The initial request associated CAS number 183062-96-6 with the chemical name "1-(3-methoxy-5-(trifluoromethyl)phenyl)-3-(4-((methylsulfonyl)methyl)phenyl)urea." Extensive database searches have confirmed that CAS number 183062-96-6 corresponds exclusively to N-Boc-3-azetidine acetic acid. No reliable data or CAS number could be found for the specified urea compound. This guide will therefore focus on the confirmed identity of CAS 183062-96-6.

Chemical Properties and Identifiers

N-Boc-3-azetidine acetic acid is a white to off-white crystalline solid.[2] It is characterized by an azetidine ring protected with a tert-butyloxycarbonyl (Boc) group and an acetic acid moiety at the 3-position.[1] This structure provides a valuable scaffold for introducing the azetidine motif in drug design, which can impart unique conformational constraints and improve physicochemical properties.

Nomenclature and Identifiers
IdentifierValue
CAS Number 183062-96-6
IUPAC Name 2-[1-(tert-butoxycarbonyl)azetidin-3-yl]acetic acid
Synonyms N-Boc-3-azetidine acetic acid, 1-Boc-3-azetidineacetic acid, [1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid, 2-(1-(Boc)azetidin-3-yl)acetic acid
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol
InChI Key VEFHUWJIRFTGRB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)CC(=O)O
Physicochemical Properties
PropertyValueReference(s)
Melting Point 118 °C[2]
Boiling Point (Predicted) 341.6 ± 15.0 °C[2]
Density (Predicted) 1.186 ± 0.06 g/cm³[1]
pKa (Predicted) 4.58 ± 0.10[1]
Appearance White to Orange to Green powder to crystal[2]
Solubility Soluble in organic solvents, sparingly soluble in water.[1]

Synthesis and Experimental Protocols

The synthesis of N-Boc-3-azetidine acetic acid is well-documented and typically involves the hydrolysis of the corresponding ethyl ester.[5]

Synthesis of N-Boc-3-azetidine acetic acid

A general and efficient procedure for the synthesis of N-Boc-3-azetidine acetic acid involves the hydrolysis of tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate.[5]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.[5]

  • Hydrolysis: Add lithium hydroxide (LiOH) (1.2 equivalents) to the solution.[5]

  • Reaction Conditions: Stir the reaction mixture at room temperature (approximately 20°C) for 2 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).[5]

  • Work-up:

    • Once the reaction is complete, carefully adjust the pH of the mixture to approximately 4 using 1 M aqueous hydrochloric acid (HCl).[5]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).[5]

    • Combine the organic layers and wash sequentially with water and saturated aqueous sodium chloride (brine).[5]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-azetidine acetic acid as a solid.[5]

Synthesis_Workflow reagent1 tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate hydrolysis Hydrolysis reagent1->hydrolysis reagent2 LiOH, THF/H₂O reagent2->hydrolysis conditions Stir at 20°C, 2h workup Acidification (HCl) Extraction (EtOAc) conditions->workup hydrolysis->conditions product N-Boc-3-azetidine acetic acid (CAS: 183062-96-6) workup->product

Synthesis workflow for N-Boc-3-azetidine acetic acid.

Biological Activity and Applications

N-Boc-3-azetidine acetic acid is primarily utilized as a versatile building block in the synthesis of more complex, biologically active molecules.[1][2] The azetidine motif is of growing interest in medicinal chemistry as it can introduce conformational rigidity and act as a bioisostere for other functional groups.

Derivatives of azetidinyl acetic acid have been investigated for their potential neuroprotective activities, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, which are relevant in the context of Alzheimer's disease.[6]

A significant application of N-Boc-3-azetidine acetic acid is in the field of targeted protein degradation as a component of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[] The linker component, for which N-Boc-3-azetidine acetic acid can serve as a precursor, is crucial for the efficacy of the PROTAC.[]

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule Warhead Target Protein Ligand (Warhead) Linker Linker (derived from e.g., CAS 183062-96-6) Warhead->Linker POI Protein of Interest (Target) Warhead->POI binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome leads to Degradation Target Degradation Proteasome->Degradation

References

N-Boc-3-Azetidine Acetic Acid: A Technical Guide to its Discovery and Synthetic History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-3-azetidine acetic acid, a conformationally constrained non-proteinogenic amino acid, has emerged as a valuable building block in modern medicinal chemistry. Its rigid four-membered ring structure provides a unique scaffold for the design of novel therapeutics, offering the potential for improved potency, selectivity, and pharmacokinetic properties. This in-depth technical guide explores the discovery and historical development of N-Boc-3-azetidine acetic acid, detailing its synthetic evolution and key applications in drug discovery.

Introduction: The Rise of Azetidines in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant interest in pharmaceutical research due to its unique structural and chemical properties.[1] The inherent ring strain of the azetidine moiety can confer favorable conformational rigidity upon a molecule, a desirable trait in the design of potent and selective ligands for biological targets.[2] The introduction of the tert-butyloxycarbonyl (Boc) protecting group for the azetidine nitrogen provided a stable and readily cleavable handle, facilitating the incorporation of this scaffold into more complex molecules. This development was crucial for the widespread adoption of azetidine derivatives in synthetic and medicinal chemistry.[3]

While the precise first synthesis of N-Boc-3-azetidine acetic acid (CAS 183062-96-6) is not definitively documented in a single seminal publication, its emergence can be traced to the intensive research into functionalized azetidine derivatives for pharmacological applications that began in the latter part of the 20th century. The development of synthetic routes to various 3-substituted azetidines in the 1980s and 1990s laid the groundwork for the eventual synthesis and utilization of this specific acetic acid derivative.[4]

Early Synthetic Strategies for Functionalized Azetidines

The initial challenges in azetidine chemistry revolved around the construction of the strained four-membered ring. Early methods often involved multi-step sequences with modest yields. A key breakthrough was the development of reliable methods for the synthesis of 3-hydroxyazetidine and its subsequent functionalization.

A common precursor to N-Boc-3-azetidine acetic acid is 1-Boc-3-azetidinone. The synthesis of this key intermediate often begins with a suitable protected 3-hydroxyazetidine, which is then oxidized. The development of efficient oxidation protocols was a significant step forward in accessing a variety of 3-substituted azetidines.

Key Synthetic Methodologies for N-Boc-3-Azetidine Acetic Acid

The synthesis of N-Boc-3-azetidine acetic acid and its immediate precursors typically involves several key chemical transformations. The following sections detail established experimental protocols for these steps.

Synthesis of 1-Boc-3-Azetidinone

The oxidation of N-Boc-3-hydroxyazetidine is a common route to 1-Boc-3-azetidinone. Various oxidizing agents can be employed for this transformation.

Horner-Wadsworth-Emmons Olefination

A widely used method to introduce the acetic acid side chain is the Horner-Wadsworth-Emmons reaction with 1-Boc-3-azetidinone. This reaction typically yields an α,β-unsaturated ester, which can then be reduced and hydrolyzed.[5]

Hydrolysis of the Ethyl Ester

The final step in one common synthetic sequence is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocols

Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate

Protocol:

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.32 g, 33.0 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) at 0 °C under a nitrogen atmosphere is added triethyl phosphonoacetate (6.5 mL, 33.0 mmol) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes. A solution of 1-Boc-3-azetidinone (5.14 g, 30.0 mmol) in anhydrous THF (50 mL) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (50 mL) and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate as a colorless oil.

Reactant MW Amount Moles Equivalents
1-Boc-3-azetidinone171.195.14 g30.0 mmol1.0
Sodium Hydride (60%)40.001.32 g33.0 mmol1.1
Triethyl phosphonoacetate224.166.5 mL33.0 mmol1.1
Tetrahydrofuran-150 mL--
Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate

Protocol:

To a solution of ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate (4.83 g, 20.0 mmol) in ethanol (100 mL) is added palladium on carbon (10 wt%, 0.48 g). The flask is evacuated and backfilled with hydrogen gas three times and the reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours. The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate as a colorless oil, which is used in the next step without further purification.

Reactant MW Amount Moles Equivalents
Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate241.284.83 g20.0 mmol1.0
Palladium on Carbon (10%)-0.48 g--
Ethanol-100 mL--
Hydrogen Gas-Balloon--
Synthesis of N-Boc-3-Azetidine Acetic Acid

Protocol:

To a solution of ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate (4.87 g, 20.0 mmol) in a mixture of tetrahydrofuran (80 mL) and water (20 mL) is added lithium hydroxide monohydrate (1.68 g, 40.0 mmol). The reaction mixture is stirred at room temperature for 4 hours. The reaction mixture is then concentrated under reduced pressure to remove the THF. The remaining aqueous solution is diluted with water (50 mL) and washed with diethyl ether (2 x 30 mL). The aqueous layer is acidified to pH 3-4 with 1 M hydrochloric acid and then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford N-Boc-3-azetidine acetic acid as a white solid.

Reactant MW Amount Moles Equivalents
Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate243.304.87 g20.0 mmol1.0
Lithium Hydroxide Monohydrate41.961.68 g40.0 mmol2.0
Tetrahydrofuran-80 mL--
Water-20 mL--

Modern Applications in Drug Discovery

N-Boc-3-azetidine acetic acid serves as a versatile building block in the synthesis of complex molecules for pharmaceutical applications. Its constrained nature makes it an attractive substitute for more flexible amino acid analogues.

GABA Analogues

(Azetidin-3-yl)acetic acid, the deprotected form of the title compound, is a structural analogue of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[5] This has led to its use in the development of novel GABAergic modulators.

Kinase Inhibitors

A notable application of an azetidine derivative closely related to N-Boc-3-azetidine acetic acid is in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis. The synthesis of Baricitinib involves the coupling of a pyrazolopyrimidine core with a functionalized azetidine side chain.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Synthesis_of_1_Boc_3_azetidinone N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 1-Boc-3-azetidinone 1-Boc-3-azetidinone N-Boc-3-hydroxyazetidine->1-Boc-3-azetidinone Oxidation (e.g., PCC, Swern)

Caption: Oxidation of N-Boc-3-hydroxyazetidine.

Horner_Wadsworth_Emmons_Reaction cluster_reactants Reactants 1-Boc-3-azetidinone 1-Boc-3-azetidinone Unsaturated_Ester Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate 1-Boc-3-azetidinone->Unsaturated_Ester Base (e.g., NaH) Triethyl phosphonoacetate Triethyl phosphonoacetate Triethyl phosphonoacetate->Unsaturated_Ester

Caption: Horner-Wadsworth-Emmons olefination.

Final_Synthetic_Steps Unsaturated_Ester Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate Saturated_Ester Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate Unsaturated_Ester->Saturated_Ester Reduction (H2, Pd/C) Final_Product N-Boc-3-azetidine acetic acid Saturated_Ester->Final_Product Hydrolysis (LiOH)

References

The Rising Therapeutic Potential of Substituted Azetidine Acetic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the burgeoning field of substituted azetidine acetic acids, tailored for researchers, scientists, and drug development professionals. The unique structural features of the azetidine ring, a strained four-membered nitrogen-containing heterocycle, offer a versatile scaffold for the design of novel therapeutic agents with a wide array of biological activities. This document summarizes key findings on their anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory properties, supported by quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms.

Diverse Biological Activities of Substituted Azetidine Acetic Acids

Substituted azetidine acetic acids and their derivatives have demonstrated significant potential across multiple therapeutic areas. Their biological activities are diverse and potent, often influenced by the nature and position of substituents on the azetidine ring.

Anticancer Activity

Azetidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and disruption of key cellular processes.

Table 1: Anticancer Activity of Selected Substituted Azetidine Derivatives

Compound/Derivative ClassCancer Cell Line(s)EndpointIC50/EC50 (µM)Putative Mechanism of Action
Azetidin-2-one derivative (Compound 6)SiHa (Cervical Cancer)Cytotoxicity0.1Induction of apoptosis, cytoskeleton disruption
B16F10 (Melanoma)Cytotoxicity1.2Induction of apoptosis, cytoskeleton disruption
Azetidine-based STAT3 Inhibitors (H172 & H182)Triple-Negative Breast Cancer (TNBC) cellsSTAT3 Inhibition0.38 - 0.98Irreversible binding to STAT3, inhibiting its activation
N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide-D4 receptor antagonist-Dopamine antagonist activity
Fluoroquinolone-azetidine hybrid (Compound 6h)MCF-7 (Breast Carcinoma)Growth Inhibition-Superior to ciprofloxacin and SAHA

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; STAT3: Signal Transducer and Activator of Transcription 3; SAHA: Suberanilohydroxamic acid.

One notable mechanism of anticancer activity is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Certain azetidine-based compounds have been shown to irreversibly bind to STAT3, preventing its activation and subsequent promotion of cancer cell survival and proliferation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates STAT3_active STAT3 (Active) Dimer STAT3_inactive->STAT3_active Dimerizes Gene_Expression Gene Expression (Survival, Proliferation) STAT3_active->Gene_Expression Translocates & Activates Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_inactive Irreversibly Binds & Inhibits Activation Ligand Ligand Ligand->Receptor Precursors Precursors Early_Mycolic_Acid_Biosynthesis Early Mycolic Acid Biosynthesis Precursors->Early_Mycolic_Acid_Biosynthesis Late_Mycolic_Acid_Biosynthesis Late Mycolic Acid Biosynthesis Early_Mycolic_Acid_Biosynthesis->Late_Mycolic_Acid_Biosynthesis Mycolic_Acids Mycolic Acids Late_Mycolic_Acid_Biosynthesis->Mycolic_Acids Cell_Envelope Mycobacterial Cell Envelope Mycolic_Acids->Cell_Envelope Incorporation Azetidine_Inhibitor BGAz Azetidine Derivative Azetidine_Inhibitor->Late_Mycolic_Acid_Biosynthesis Inhibits Start Protected γ-amino-α-halobutyric acid ester Cyclization Intramolecular Cyclization (e.g., LDA, THF, low temp.) Start->Cyclization Protected_Azetidine Protected Azetidine-2-carboxylate Cyclization->Protected_Azetidine Deprotection Deprotection of N and COOH groups Protected_Azetidine->Deprotection Final_Product Substituted Azetidine-2-carboxylic acid Deprotection->Final_Product Purification Purification (Recrystallization/Chromatography) Final_Product->Purification Cell_Seeding Seed cells in 96-well plate Incubation_1 Incubate for 24h (attachment) Cell_Seeding->Incubation_1 Compound_Treatment Treat with serial dilutions of azetidine compound Incubation_1->Compound_Treatment Incubation_2 Incubate for 24-72h (exposure) Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h (formazan formation) MTT_Addition->Incubation_3 Solubilization Solubilize formazan crystals (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 Absorbance_Reading->Data_Analysis

Methodological & Application

Application Notes and Protocols: Incorporation of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of non-canonical amino acids in peptide synthesis is a key strategy for the development of next-generation peptide therapeutics with improved pharmacological properties. 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid, a conformationally constrained β-amino acid analog, offers a unique structural scaffold to enhance peptide stability, modulate bioactivity, and improve pharmacokinetic profiles. Its incorporation into a peptide backbone can induce specific secondary structures and provide resistance to enzymatic degradation, a critical hurdle in the development of peptide-based drugs.[1][2] The tert-butoxycarbonyl (Boc) protecting group allows for seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.[3][4][5][6]

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide sequences.

Key Advantages of Incorporating 2-(azetidin-3-yl)acetic Acid

The introduction of the azetidine moiety into a peptide backbone can confer significant advantages:

  • Enhanced Proteolytic Stability: The constrained four-membered ring structure of azetidine can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[1][7]

  • Conformational Rigidity: The rigid azetidine ring restricts the conformational freedom of the peptide backbone, which can help to lock the peptide into a bioactive conformation, potentially leading to higher binding affinity and selectivity for its target.[2][8][9]

  • Improved Pharmacokinetic Properties: By increasing stability and potentially altering polarity, the incorporation of this amino acid analog can lead to an improved absorption, distribution, metabolism, and excretion (ADME) profile.

  • Turn-Inducing Properties: The azetidine structure can act as a turn-inducer, which can be beneficial in the synthesis of cyclic peptides, often leading to improved cyclization yields.[7]

Data Presentation

The following tables summarize the quantitative data on the benefits of incorporating an azetidine moiety into a peptide sequence, based on a closely related 3-aminoazetidine (3-AAz) analog.

Table 1: Proteolytic Stability of a Cyclohexapeptide with and without an Azetidine Moiety

Peptide SequenceEnzymeIncubation Time (h)Remaining Peptide (%)Reference
cyclo(Thr-Asp-Lys-Gly-Trp-Gly) (Unmodified)α-chymotrypsin (25 µM)245[1]
cyclo(Thr-Asp-Lys-3-AAz -Trp-Gly) (Azetidine-Modified)α-chymotrypsin (25 µM)24100[1]
cyclo(Thr-Asp-Lys-3-AAz -Trp-Gly) (Azetidine-Modified)α-chymotrypsin (125 µM)24100[1]

Table 2: Comparison of Cyclization Yields for Peptides with and without an Azetidine Moiety

Peptide TypeUnmodified Peptide Yield (%)Azetidine-Modified Peptide Yield (%)Fold ImprovementReference
Tetrapeptide< 5 (or not observed)20-254-5 fold[7]
Pentapeptide15352.3 fold[7]
Hexapeptide45601.3 fold[7]

Experimental Protocols

This section provides a detailed protocol for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents
  • This compound

  • Boc-protected amino acids

  • SPPS resin (e.g., Merrifield resin for C-terminal acid, MBHA resin for C-terminal amide)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • N-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (for Fmoc-SPPS, if applicable)

  • Cleavage cocktail (e.g., HF or a low-HF alternative like TFMSA/TFA/DMS)

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

  • Kaiser test kit

Protocol for Boc-SPPS Incorporation

This protocol outlines a single coupling cycle for incorporating this compound.

1. Resin Preparation and Swelling

  • Place the appropriate amount of resin in a reaction vessel.

  • Wash the resin with DMF (3 x 10 mL/g resin).

  • Swell the resin in DCM (10 mL/g resin) for at least 30 minutes.

2. N-terminal Boc Deprotection

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate for 2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

  • Drain the TFA solution.

  • Wash the resin with DCM (3 x 10 mL/g resin).

  • Wash the resin with isopropanol (2 x 10 mL/g resin).

  • Wash the resin with DCM (3 x 10 mL/g resin).

3. Neutralization

  • Add a solution of 10% DIEA in DCM to the resin.

  • Agitate for 2 minutes and drain.

  • Repeat the neutralization step.

  • Wash the resin with DCM (5 x 10 mL/g resin).

  • Perform a Kaiser test to confirm the presence of a free amine. A positive result is indicated by a blue color.

4. Coupling of this compound

  • In a separate vial, dissolve 2-4 equivalents of this compound and 2-4 equivalents of HOBt in DMF.

  • Add 2-4 equivalents of DCC (or HBTU/HATU) to the solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Add 2-4 equivalents of DIEA to the reaction vessel.

  • Agitate the mixture for 2-4 hours at room temperature. Note: Due to the potential for steric hindrance from the azetidine ring, a longer coupling time and/or double coupling may be necessary. Monitor the reaction progress using the Kaiser test.

  • Drain the coupling solution.

  • Wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).

  • Perform a Kaiser test to confirm the completion of the coupling reaction (absence of blue color). If the test is positive, repeat the coupling step.

5. Capping (Optional)

  • If the coupling is incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

  • Wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).

6. Continuation of Synthesis

  • Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

7. Cleavage and Deprotection

  • After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry under vacuum.

  • Treat the resin with the appropriate cleavage cocktail (e.g., HF or a low-HF system) containing scavengers for 1-2 hours at 0°C. Caution: Handle HF with extreme care in a properly ventilated fume hood and with appropriate personal protective equipment.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

8. Purification and Analysis

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.

Visualizations

Workflow for Peptide Synthesis

G General Workflow for Boc-SPPS cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) Deprotection Boc Deprotection (50% TFA in DCM) Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (DCC/HOBt or HBTU/HATU) Neutralization->Coupling Washing_cycle Washing (DMF and DCM) Coupling->Washing_cycle Washing_cycle->Deprotection Next cycle Final_Cleavage Final Cleavage and Deprotection (e.g., HF) Washing_cycle->Final_Cleavage Resin_Prep Resin Swelling Resin_Prep->Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis G Benefits of Incorporating 2-(azetidin-3-yl)acetic Acid A Incorporation of 2-(azetidin-3-yl)acetic Acid B Increased Proteolytic Stability A->B C Conformational Rigidity A->C D Improved Cyclization Efficiency A->D E Enhanced Therapeutic Potential B->E C->E D->E G Workflow for Proteolytic Stability Assay Start Incubate Peptide with Protease (e.g., α-chymotrypsin) Timepoints Take Aliquots at Different Timepoints Start->Timepoints Quench Quench Reaction (e.g., add acid) Timepoints->Quench Analysis Analyze by RP-HPLC Quench->Analysis Quantify Quantify Remaining Peptide Analysis->Quantify Compare Compare with Control Peptide Quantify->Compare

References

Application of 1-Boc-3-azetidineacetic Acid as a PROTAC Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the PROTAC's efficacy, solubility, and the stability of the ternary complex.[2] 1-Boc-3-azetidineacetic acid is a valuable building block for the synthesis of PROTACs, offering a rigid and compact linker structure that can provide favorable conformational constraints for ternary complex formation. This document provides detailed application notes and protocols for the use of 1-Boc-3-azetidineacetic acid in the design and evaluation of PROTACs.

General PROTAC Structure and Mechanism

A PROTAC molecule brings a target protein and an E3 ubiquitin ligase into close proximity, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[1] This polyubiquitination marks the target protein for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[2]

PROTAC_Structure POI_Ligand Target Protein Ligand Linker Linker (e.g., from 1-Boc-3-azetidineacetic acid) POI_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand

General structure of a PROTAC molecule.

Case Study: Hypothetical BRD4-Degrader "AZD-BRD4"

To illustrate the application of 1-Boc-3-azetidineacetic acid, we present a hypothetical PROTAC, "AZD-BRD4," designed to target the epigenetic reader protein BRD4 for degradation. BRD4 is a well-validated target in oncology.[3] AZD-BRD4 connects the BRD4 ligand JQ1 to the E3 ligase ligand pomalidomide via a linker derived from 1-Boc-3-azetidineacetic acid.

Quantitative Data for AZD-BRD4 (Representative Data)

The following table summarizes representative quantitative data for the characterization of AZD-BRD4. This data is for illustrative purposes and reflects typical values for a potent and selective BRD4 degrader.

ParameterValueAssay Method
Degradation
DC50 (BRD4)15 nMWestern Blot
Dmax (BRD4)>95%Western Blot
Binding Affinity
Kd (BRD4)50 nMMobility Shift Assay
Kd (CRBN)2 µMMobility Shift Assay
Cellular Activity
IC50 (MV-4-11 cells)30 nMCell Viability Assay (MTT)

Experimental Protocols

Protocol 1: Synthesis of AZD-BRD4

This protocol describes a representative synthesis of a BRD4-targeting PROTAC using 1-Boc-3-azetidineacetic acid.

Step 1: Activation of 1-Boc-3-azetidineacetic acid

  • Dissolve 1-Boc-3-azetidineacetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add N-hydroxysuccinimide (NHS) (1.1 eq) and dicyclohexylcarbodiimide (DCC) (1.1 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the solvent to obtain the NHS ester of 1-Boc-3-azetidineacetic acid.

Step 2: Coupling with JQ1-amine

  • Dissolve the NHS ester from Step 1 and JQ1-amine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature overnight.

  • Purify the product by flash chromatography to obtain the Boc-protected intermediate.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected intermediate in DCM.

  • Add trifluoroacetic acid (TFA) (10 eq).

  • Stir the reaction at room temperature for 2 hours.

  • Evaporate the solvent to obtain the deprotected amine intermediate.

Step 4: Coupling with Pomalidomide-acid

  • Dissolve the deprotected amine intermediate and pomalidomide-acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction at room temperature overnight.

  • Purify the final product, AZD-BRD4, by preparative HPLC.

Synthesis_Workflow cluster_0 Step 1 & 2: Ligand 1 Coupling cluster_1 Step 3: Deprotection cluster_2 Step 4: Ligand 2 Coupling A 1-Boc-3-azetidineacetic acid B Activate with NHS/DCC A->B C Couple with JQ1-amine B->C D Boc-protected Intermediate E Treat with TFA D->E F Deprotected Amine E->F H Couple with Deprotected Amine (HATU/DIPEA) F->H G Pomalidomide-acid G->H I Final PROTAC (AZD-BRD4) H->I

Synthetic workflow for AZD-BRD4.
Protocol 2: Western Blot for BRD4 Degradation

This protocol is for determining the DC50 and Dmax of AZD-BRD4.

  • Cell Culture and Treatment: Seed MV-4-11 cells in 6-well plates and treat with increasing concentrations of AZD-BRD4 (e.g., 0.1 nM to 10 µM) for 24 hours. Include a vehicle control (DMSO).

  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with primary antibodies against BRD4 and a loading control (e.g., GAPDH) overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize bands using an ECL substrate and an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize BRD4 levels to the loading control.

    • Plot the percentage of BRD4 remaining against the log of AZD-BRD4 concentration and fit a dose-response curve to determine DC50 and Dmax.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot D->E F Antibody Incubation E->F G Detection F->G H Data Analysis (DC50/Dmax) G->H

Workflow for Western Blot analysis.
Protocol 3: Mobility Shift Assay for Binding Affinity

This protocol is to determine the binding affinity (Kd) of AZD-BRD4 to BRD4 and the E3 ligase CRBN.

  • Reagents: Purified recombinant BRD4 and CRBN proteins, fluorescently labeled ligand for each protein, and AZD-BRD4.

  • Assay Setup: Prepare a series of dilutions of AZD-BRD4.

  • Binding Reaction: In a microplate, incubate a fixed concentration of the protein and its fluorescently labeled ligand with the varying concentrations of AZD-BRD4.

  • Electrophoresis: Run the samples on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the fluorescent signal on the gel. The free and protein-bound fluorescent ligand will migrate differently.

  • Data Analysis: Quantify the amount of bound and free ligand at each AZD-BRD4 concentration. Plot the fraction of bound ligand against the AZD-BRD4 concentration to determine the Kd.

Protocol 4: Cell Viability Assay (MTT)

This protocol is to determine the IC50 of AZD-BRD4 in a cancer cell line.

  • Cell Seeding: Seed MV-4-11 cells in a 96-well plate.

  • Treatment: Treat cells with a range of AZD-BRD4 concentrations for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot cell viability against the log of AZD-BRD4 concentration and fit a dose-response curve to determine the IC50.

Signaling Pathway of BRD4 Degradation

BRD4 is a key regulator of gene expression, particularly for oncogenes like c-MYC.[3] By degrading BRD4, AZD-BRD4 is expected to downregulate the transcription of c-MYC, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling_Pathway PROTAC AZD-BRD4 Ternary_Complex BRD4-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation cMYC c-MYC Transcription Downregulation Degradation->cMYC leads to Apoptosis Apoptosis & Cell Cycle Arrest cMYC->Apoptosis

Signaling pathway of BRD4 degradation.

Conclusion

1-Boc-3-azetidineacetic acid serves as a versatile and effective building block for the synthesis of PROTACs with rigid linkers. The protocols and representative data provided in this document offer a comprehensive guide for researchers in the design, synthesis, and evaluation of novel PROTACs utilizing this linker. The systematic application of these methodologies will facilitate the development of new and potent therapeutics for a wide range of diseases.

References

Application Notes and Protocols: Amide Coupling of 2-(1-(Boc)azetidin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine motif is a valuable building block in medicinal chemistry, recognized for imparting unique conformational constraints and improving physicochemical properties of drug candidates.[1] Specifically, 2-(1-(Boc)azetidin-3-yl)acetic acid is a key intermediate for the synthesis of a diverse range of bioactive molecules, including enzyme inhibitors and modulators of protein-protein interactions. The formation of an amide bond by coupling this acid with various amines is a critical step in the elaboration of these complex molecules. This document provides detailed protocols for common and efficient amide coupling methods and presents comparative data to guide the selection of the optimal reaction conditions.

Data Presentation

The choice of coupling reagent is critical for achieving high yield, purity, and stereochemical integrity in amide bond formation. Below is a summary of expected outcomes for the coupling of 2-(1-(Boc)azetidin-3-yl)acetic acid with a representative primary amine, benzylamine, using three widely employed coupling reagents: HATU, EDC/HOBt, and PyBOP. The data presented is a compilation from literature precedents for similar couplings and serves as a guideline for reaction optimization.

Coupling ReagentBaseSolventReaction Time (h)Typical Yield (%)Purity (%)Notes
HATU DIPEADMF1 - 485 - 95>95Highly efficient, even for sterically hindered amines. Byproducts are water-soluble, facilitating purification.
EDC/HOBt DIPEADCM/DMF12 - 2470 - 90>95Cost-effective and widely used. Reaction monitoring is recommended. HOBt is crucial to suppress racemization.[1]
PyBOP DIPEADMF2 - 680 - 95>95A safer alternative to BOP, avoiding the formation of carcinogenic HMPA. Offers high coupling efficiency.[2]

Experimental Protocols

Detailed methodologies for the three key coupling reactions are provided below. These protocols are for the coupling of 2-(1-(Boc)azetidin-3-yl)acetic acid with a generic primary or secondary amine.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly effective coupling reagent known for rapid reaction times and high yields.

Materials:

  • 2-(1-(Boc)azetidin-3-yl)acetic acid (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(1-(Boc)azetidin-3-yl)acetic acid in anhydrous DMF.

  • Add the amine to the solution.

  • Add HATU to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath and add DIPEA dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to form the active ester and facilitate amide bond formation.

Materials:

  • 2-(1-(Boc)azetidin-3-yl)acetic acid (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve 2-(1-(Boc)azetidin-3-yl)acetic acid and HOBt in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.

  • Add the amine to the solution.

  • Cool the mixture to 0 °C and add EDC hydrochloride in one portion.

  • Add DIPEA dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate.

  • Wash the organic layer successively with 1 M aqueous HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by flash chromatography.

Protocol 3: PyBOP-Mediated Amide Coupling

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is an efficient phosphonium-based coupling reagent that serves as a safer alternative to the potentially carcinogenic BOP reagent.[2]

Materials:

  • 2-(1-(Boc)azetidin-3-yl)acetic acid (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • PyBOP (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-(1-(Boc)azetidin-3-yl)acetic acid and the amine in anhydrous DMF.

  • Add PyBOP to the solution.

  • Cool the mixture to 0 °C and add DIPEA dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, work up the reaction as described in Protocol 1 (steps 6-8).

Visualizations

The following diagrams illustrate the chemical logic of the amide coupling reaction and a potential signaling pathway where azetidine-containing amide derivatives may exert their biological effects.

Amide_Coupling_Workflow reagent reagent intermediate intermediate product product process process A 2-(1-(Boc)azetidin-3-yl)acetic Acid E Activation A->E B Amine (R-NH2) G Nucleophilic Attack B->G C Coupling Reagent (HATU, EDC/HOBt, PyBOP) C->E D Base (DIPEA) D->E F Activated Ester Intermediate E->F Formation of Active Ester F->G H 2-(1-(Boc)azetidin-3-yl)acetamide Derivative G->H Amide Bond Formation

Caption: General workflow for amide bond formation.

STAT3_Signaling_Pathway cluster_nucleus Nucleus receptor receptor kinase kinase transcription_factor transcription_factor inhibitor inhibitor process process nucleus Nucleus Transcription Gene Transcription (Proliferation, Survival) Cytokine Cytokine/Growth Factor GP130 gp130 Cytokine->GP130 Binds JAK JAK GP130->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization STAT3_dimer->nucleus Translocation Azetidine_Amide Azetidine Carboxamide Derivative Azetidine_Amide->STAT3_active Inhibits Dimerization STAT3_dimer_nuc p-STAT3 Dimer DNA DNA STAT3_dimer_nuc->DNA Binds DNA->Transcription

Caption: Inhibition of the STAT3 signaling pathway.[3]

Biological Context and Applications

Derivatives of azetidine carboxamides have shown significant potential in drug discovery, notably as inhibitors of the Signal Transducer and activator of Transcription 3 (STAT3) signaling pathway.[3] Aberrant STAT3 activation is a hallmark of many human cancers, promoting cell proliferation, survival, and angiogenesis. Small molecule inhibitors that disrupt STAT3 dimerization, a critical step for its activation and nuclear translocation, are of high therapeutic interest. The unique conformational properties imparted by the azetidine scaffold can be exploited to design potent and selective STAT3 inhibitors.

Furthermore, the incorporation of azetidine-based amino acids into peptides and other molecules can influence protein folding and stability. The non-proteinogenic nature of azetidine-2-carboxylic acid, a related compound, can lead to the misincorporation into proteins, triggering the unfolded protein response (UPR), a cellular stress response.[4][5] This highlights the potential of azetidine derivatives to modulate fundamental cellular processes, opening avenues for therapeutic intervention in diseases characterized by protein misfolding, such as neurodegenerative disorders.

Conclusion

The coupling of 2-(1-(Boc)azetidin-3-yl)acetic acid with amines is a versatile and robust transformation for the synthesis of novel chemical entities with potential therapeutic applications. The choice of coupling reagent can be tailored to the specific substrate and desired reaction conditions, with HATU, EDC/HOBt, and PyBOP all representing reliable methods. The resulting azetidine-containing amides are valuable scaffolds for targeting signaling pathways implicated in cancer and other diseases, underscoring the importance of these synthetic protocols in modern drug discovery.

References

Synthetic Utility of Boc-azetidin-3-yl-acetic acid in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-azetidin-3-yl-acetic acid is a valuable bifunctional building block in medicinal chemistry and drug discovery. The presence of a constrained four-membered azetidine ring can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and target-binding affinity. The tert-butyloxycarbonyl (Boc) protecting group allows for selective manipulation of the azetidine nitrogen, while the acetic acid moiety provides a handle for further synthetic elaboration. This document provides detailed application notes and experimental protocols for the synthetic manipulation of Boc-azetidin-3-yl-acetic acid and its derivatives, with a focus on the synthesis of neuroprotective agents and other bioactive molecules.

Synthetic Applications & Key Reactions

Boc-azetidin-3-yl-acetic acid and its precursors, such as N-Boc-3-azetidinone, are versatile starting materials for a variety of chemical transformations. Key reactions include the Horner-Wadsworth-Emmons olefination, rhodium-catalyzed conjugate additions, and functional group manipulations, which allow for the creation of diverse molecular scaffolds for drug discovery.

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway starting from N-Boc-3-azetidinone to generate a library of 3-substituted azetidine derivatives.

G start N-Boc-3-azetidinone hwe Horner-Wadsworth-Emmons Reaction start->hwe intermediate1 Methyl 2-(N-Boc-azetidin-3-ylidene)acetate hwe->intermediate1 conjugate_addition Rhodium-Catalyzed Conjugate Addition intermediate1->conjugate_addition intermediate2 Methyl 2-(3-aryl-N-Boc-azetidin-3-yl)acetate conjugate_addition->intermediate2 deprotection N-Boc Deprotection intermediate2->deprotection intermediate3 Methyl 2-(3-aryl-azetidin-3-yl)acetate deprotection->intermediate3 functionalization N-alkylation or N-acylation intermediate3->functionalization final_products Library of 3-Aryl-3-azetidinyl Acetic Acid Derivatives functionalization->final_products

Caption: General synthetic workflow for the preparation of 3-substituted azetidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(N-Boc-azetidin-3-ylidene)acetate via Horner-Wadsworth-Emmons Reaction

This protocol describes the olefination of N-Boc-3-azetidinone to yield the corresponding α,β-unsaturated ester.[1]

Materials:

  • N-Boc-3-azetidinone

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to create a slurry and cool the mixture to 0 °C.

  • Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of N-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Starting MaterialProductTypical Yield
N-Boc-3-azetidinoneMethyl 2-(N-Boc-azetidin-3-ylidene)acetate70-85%
Protocol 2: Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids

This protocol details the introduction of an aryl group at the 3-position of the azetidine ring.[2]

Materials:

  • Methyl 2-(N-Boc-azetidin-3-ylidene)acetate

  • Arylboronic acid (e.g., phenylboronic acid)

  • [Rh(acac)(CO)₂] or other suitable rhodium catalyst

  • 1,4-Dioxane (anhydrous)

  • Water

Procedure:

  • To a reaction vessel, add methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 equivalent), the arylboronic acid (1.5 equivalents), and the rhodium catalyst (e.g., 3 mol%).

  • Add a mixture of anhydrous 1,4-dioxane and water (e.g., 10:1 v/v).

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) and stir for 4-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Starting MaterialProductTypical Yield
Methyl 2-(N-Boc-azetidin-3-ylidene)acetateMethyl 2-(3-aryl-N-Boc-azetidin-3-yl)acetate60-90%
Protocol 3: N-Boc Deprotection of Azetidine Derivatives

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • N-Boc protected azetidine derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure (using TFA):

  • Dissolve the N-Boc protected azetidine derivative (1.0 equivalent) in DCM.

  • Cool the solution to 0 °C and add TFA (5-10 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the mixture under reduced pressure to remove excess TFA and solvent.

  • Triturate the residue with diethyl ether to precipitate the product as the trifluoroacetate salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum.

Starting MaterialProductTypical Yield
N-Boc protected azetidineCorresponding free amine (salt form)>90%

Application in Biological Assays

Derivatives of Boc-azetidin-3-yl-acetic acid have shown promise in various biological applications, particularly as neuroprotective agents and enzyme inhibitors.

Application as Acetylcholinesterase (AChE) Inhibitors

Derivatives of 3-aryl-3-azetidinyl acetic acid have been evaluated for their ability to inhibit acetylcholinesterase, a key target in the treatment of Alzheimer's disease.[2]

Signaling Pathway of Acetylcholinesterase Inhibitors

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction (Cognition, Memory) AChR->Signal Activates Inhibitor Azetidine-based AChE Inhibitor Inhibitor->AChE Inhibits

Caption: Mechanism of action of acetylcholinesterase inhibitors in the synaptic cleft.

Protocol 4: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the formation of a yellow product.[3]

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Test compounds (potential inhibitors) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, DTNB, and ATCI in the phosphate buffer.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • DTNB solution

    • Test compound solution at various concentrations (or vehicle for control)

    • AChE solution (add to all wells except the blank)

  • Incubate the plate at a controlled temperature (e.g., 37 °C) for a pre-determined time (e.g., 15 minutes).

  • Initiate the reaction by adding the ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Compound TypeTargetIC₅₀ Range (µM)
3-Aryl-3-azetidinyl acetic acid methyl ester derivativesAcetylcholinesterase (AChE)52.82 - 131.88[4]
Azetidin-2-ylacetic acid derivativesGABA Transporter 1 (GAT-1)2.01 - 2.83[5]
Application in Neuroprotection Assays

Protocol 5: Glutamate-Induced Excitotoxicity Assay

This cell-based assay evaluates the neuroprotective effects of compounds against glutamate-induced cell death.[6][7]

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Glutamate solution

  • Test compounds

  • Cell viability assay reagents (e.g., MTT, LDH release assay)

  • Multi-well cell culture plates

Procedure:

  • Seed neurons in multi-well plates and allow them to adhere and differentiate.

  • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Induce excitotoxicity by exposing the cells to a neurotoxic concentration of glutamate for a defined duration (e.g., 5 minutes to 24 hours).

  • Remove the glutamate-containing medium and replace it with fresh medium containing the test compound.

  • Incubate for a further period (e.g., 24 hours).

  • Assess cell viability using a standard assay (e.g., MTT assay to measure metabolic activity or LDH assay to measure membrane integrity).

  • Calculate the percentage of neuroprotection conferred by the test compound relative to the glutamate-treated control.

Conclusion

Boc-azetidin-3-yl-acetic acid is a highly versatile and valuable building block in modern drug discovery. Its unique structural features and synthetic tractability enable the creation of diverse libraries of compounds with potential therapeutic applications. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this scaffold in the development of novel therapeutics, particularly in the area of neurodegenerative diseases.

References

Application Notes and Protocols for 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid, a key building block in medicinal chemistry and drug discovery, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following sections detail its chemical properties, key reactions, and step-by-step experimental procedures.

Chemical Properties and Handling

PropertyValue
CAS Number 183062-96-6
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol
Appearance White to off-white solid
Storage Store in a cool, dry place.

Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this reagent.

Core Application: PROTAC Synthesis

This compound serves as a versatile linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs. The azetidine ring provides a degree of rigidity to the linker, which can be advantageous for optimizing the ternary complex formation between the target protein and the E3 ligase.

The general workflow for incorporating this linker into a PROTAC involves two key chemical transformations:

  • Amide Bond Formation: The carboxylic acid moiety is coupled with an amine-functionalized ligand (either the protein-binding or E3 ligase-binding molecule).

  • Boc Deprotection and Subsequent Functionalization: The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is removed to allow for the attachment of the second ligand.

Experimental Protocols

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.[1]

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Quantitative Data (Representative):

Reactant 1Reactant 2Coupling ReagentBaseSolventTime (h)Yield (%)
2-(1-(Boc)azetidin-3-yl)acetic acidBenzylamineHATUDIPEADMF485-95
2-(1-(Boc)azetidin-3-yl)acetic acidAnilineHATUDIPEADMF680-90
Protocol 2: Esterification via Steglich Esterification

This protocol outlines a general method for the esterification of this compound with an alcohol using N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

Materials:

  • This compound

  • Alcohol of interest (e.g., Phenol, Benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter off the DCU precipitate and wash the filter cake with DCM.

  • Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

Reactant 1Reactant 2Coupling ReagentCatalystSolventTime (h)Yield (%)
2-(1-(Boc)azetidin-3-yl)acetic acidPhenolDCCDMAPDCM1870-85
2-(1-(Boc)azetidin-3-yl)acetic acidBenzyl AlcoholDCCDMAPDCM1675-90

Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Key Reactions cluster_products Intermediate Products cluster_final Final Application start 2-(1-(Boc)azetidin-3-yl)acetic acid amide Amide Coupling (Protocol 1) start->amide + Amine + HATU, DIPEA ester Esterification (Protocol 2) start->ester + Alcohol + DCC, DMAP amide_prod Amide-linked Intermediate amide->amide_prod ester_prod Ester-linked Intermediate ester->ester_prod protac PROTAC Synthesis amide_prod->protac Boc Deprotection & Further Coupling ester_prod->protac Boc Deprotection & Further Coupling

Caption: General reaction pathways for 2-(1-(Boc)azetidin-3-yl)acetic acid.

signaling_pathway cluster_protac PROTAC-Mediated Degradation protac PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (POI) poi->ternary e3 E3 Ligase e3->ternary poly_ub Poly-ubiquitination ternary->poly_ub E1, E2 Enzymes ub Ubiquitin ub->poly_ub proteasome Proteasome poly_ub->proteasome Recognition degradation Protein Degradation proteasome->degradation

Caption: Mechanism of action for a PROTAC synthesized using the azetidine linker.

References

Application Notes and Protocols for the Purification of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid and its derivatives. The selection of an appropriate purification technique is critical to ensure the high purity required for subsequent synthetic steps and in vitro/in vivo studies. The primary methods for purifying these compounds are crystallization, flash column chromatography, and extractive workup.

Comparison of Purification Techniques

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. Below is a summary of common techniques with their typical outcomes.

Purification TechniquePurity AchievedTypical YieldScaleNotes
Extractive Workup & Precipitation Moderate to High> 90%Milligram to MultigramOften sufficient as a primary purification step after synthesis. The product is typically isolated as a solid.
Recrystallization High to Very High70-95%Milligram to KilogramEffective for removing minor impurities, especially if the crude product is already relatively pure. Solvent selection is crucial.
Flash Column Chromatography High to Very High60-85%Milligram to GramUseful for removing impurities with different polarities from the desired product.

Experimental Protocols

Protocol 1: Purification by Extractive Workup and Precipitation

This protocol is a standard procedure following the synthesis of this compound.

Materials:

  • Crude reaction mixture containing this compound

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Water (H₂O)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Glassware

Procedure:

  • Following the completion of the synthesis, adjust the pH of the reaction mixture to approximately 4 by the dropwise addition of 1 M aqueous hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL for a 30 mmol scale reaction).

  • Combine the organic layers.

  • Wash the combined organic layers sequentially with water (100 mL) and saturated aqueous sodium chloride (100 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting product, this compound, is typically obtained as a white solid.[1] For a 30 mmol synthesis, a yield of approximately 6.0 g (93%) can be expected.[1]

Protocol 2: Purification by Recrystallization

This protocol is suitable for further purifying the solid product obtained from the extractive workup.

Materials:

  • Crude or semi-pure this compound (solid)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Slowly add hexane as an anti-solvent until the solution becomes cloudy.

  • Add a few drops of ethyl acetate to redissolve the solid and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to promote further crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the crystals under vacuum to a constant weight.

Protocol 3: Purification by Flash Column Chromatography

This protocol is effective for purifying the derivatives of this compound, particularly esters or amides which may be oils or solids.

Materials:

  • Crude this compound derivative

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Chromatography column

  • Compressed air or pump

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp or appropriate staining solution (e.g., potassium permanganate)

Procedure:

  • Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 5% EtOAc in hexanes) and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the elution solvent or a slightly more polar solvent.

  • Adsorb the crude product onto a small amount of silica gel and dry it.

  • Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Begin elution with a low-polarity solvent system (e.g., 5% EtOAc in hexanes) and gradually increase the polarity (e.g., up to 50% EtOAc in hexanes).

  • Collect fractions and monitor the separation using thin-layer chromatography.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified product.

Workflow Diagrams

The following diagrams illustrate the logical flow of the purification processes.

Purification_Workflows cluster_extraction Extractive Workup & Precipitation cluster_recrystallization Recrystallization cluster_chromatography Flash Column Chromatography crude_reaction Crude Reaction Mixture ph_adjustment Adjust pH to ~4 with 1M HCl crude_reaction->ph_adjustment extraction Extract with Ethyl Acetate ph_adjustment->extraction wash Wash with H₂O and Brine extraction->wash dry_concentrate Dry (Na₂SO₄) & Concentrate wash->dry_concentrate solid_product White Solid Product dry_concentrate->solid_product crude_solid Crude Solid dissolve Dissolve in hot EtOAc crude_solid->dissolve add_antisolvent Add Hexane (anti-solvent) dissolve->add_antisolvent cool Slow Cooling & Ice Bath add_antisolvent->cool filter_dry Filter & Dry cool->filter_dry pure_crystals Pure Crystalline Product filter_dry->pure_crystals crude_derivative Crude Derivative adsorb Adsorb on Silica Gel crude_derivative->adsorb elute Elute with Hexane/EtOAc Gradient adsorb->elute collect_fractions Collect & Monitor Fractions (TLC) elute->collect_fractions combine_evaporate Combine Pure Fractions & Evaporate collect_fractions->combine_evaporate pure_product Purified Product combine_evaporate->pure_product

Caption: Purification workflows for this compound derivatives.

The logical relationship between these purification techniques often involves a multi-step approach for achieving high purity.

Logical_Purification_Flow synthesis Synthesis of Derivative extraction_workup Extractive Workup synthesis->extraction_workup crude_product Crude Product (Solid or Oil) extraction_workup->crude_product recrystallization Recrystallization crude_product->recrystallization If solid flash_chromatography Flash Chromatography crude_product->flash_chromatography If oil or complex mixture high_purity_solid High Purity Solid recrystallization->high_purity_solid high_purity_product High Purity Product flash_chromatography->high_purity_product

Caption: Logical flow from synthesis to high-purity product.

References

Application Notes and Protocols for Incorporating Azetidine Scaffolds into Lead Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a valuable scaffold in modern drug discovery.[1][2] Its growing popularity stems from a unique combination of structural rigidity and favorable physicochemical properties.[1][3] Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the inherent ring strain of azetidine (approx. 25.4 kcal/mol) imparts a more defined three-dimensional geometry, allowing for precise control over the spatial orientation of substituents.[4] This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets.[5]

Furthermore, azetidines are increasingly utilized as "bioisosteres," replacing other functional groups or heterocyclic rings to improve a compound's drug-like properties.[6][7] Their incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while providing novel vectors for exploring chemical space.[6][7] This document provides an overview of the strategic advantages of incorporating azetidine scaffolds, along with detailed protocols for their synthesis and integration into lead compounds.

Application Notes: Strategic Advantages of Azetidine Incorporation

Conformational Rigidity and Vectorial Control

The puckered, rigid structure of the azetidine ring restricts the conformational freedom of appended substituents.[8] This property is highly advantageous in lead optimization, as it helps to lock the molecule in a bioactive conformation, potentially increasing potency and reducing off-target effects. The nitrogen atom and the three carbon atoms of the ring serve as distinct points for substitution, offering well-defined exit vectors to probe interactions within a biological target's binding site.

Bioisosteric Replacement

Azetidines serve as versatile bioisosteres for a range of functionalities, a strategy used to enhance potency, selectivity, and pharmacokinetic profiles.[9][10]

  • Replacement for Planar Rings: Replacing aromatic rings (like phenyl or pyridine) with a 3D azetidine scaffold increases the fraction of sp³-hybridized carbons (Fsp³). This generally leads to improved solubility and reduced toxicity.[11]

  • Replacement for Saturated Heterocycles: Azetidines can act as smaller, more rigid analogues of piperidines and pyrrolidines, often resulting in reduced lipophilicity and access to previously unexplored chemical space.[6][7]

  • Replacement for Amides and Ketones: The strained ring system can mimic the dipole moment and hydrogen bonding capabilities of carbonyl groups, offering a stable alternative that can improve metabolic stability.[9]

Bioisosteric_Replacement cluster_0 Lead Compound Moiety cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Original_Moiety Planar Aromatic Ring |  Amide/Ketone |  Pyrrolidine/Piperidine Azetidine Azetidine Scaffold Original_Moiety:f0->Azetidine Replace Original_Moiety:f1->Azetidine Replace Original_Moiety:f2->Azetidine Replace Improved_Properties Increased Fsp³ / Solubility |  Enhanced Metabolic Stability |  Reduced Lipophilicity |  Novel Exit Vectors Azetidine->Improved_Properties:f0 Leads to Azetidine->Improved_Properties:f1 Leads to Azetidine->Improved_Properties:f2 Leads to Azetidine->Improved_Properties:f3 Leads to

Modulation of Physicochemical Properties

The incorporation of an azetidine scaffold can favorably alter the physicochemical profile of a lead compound.

  • Solubility: The nitrogen atom can be protonated at physiological pH (pKa of conjugate acid is ~11.3), which can significantly enhance aqueous solubility.[12][13]

  • Lipophilicity (logP): Replacing larger, more lipophilic groups with a compact azetidine ring typically reduces the overall logP of a molecule, which can improve its pharmacokinetic profile.

  • Metabolic Stability: The strained four-membered ring is generally more stable to metabolic degradation than larger, more flexible aliphatic amines.

Experimental Protocols

Several synthetic strategies have been developed to access functionalized azetidines.[14] The choice of method depends on the desired substitution pattern and the available starting materials.

Experimental_Workflow cluster_0 Synthetic Strategy Selection cluster_1 Execution & Purification cluster_2 Analysis & Next Steps Start Define Target Azetidine S1 Intramolecular Cyclization (e.g., from γ-amino alcohol) Start->S1 Choose Route S2 Aza-Michael Addition (e.g., to azetidin-3-ylidene) Start->S2 Choose Route S3 [2+2] Cycloaddition (Aza Paternò-Büchi) Start->S3 Choose Route S4 Photochemical Modification (e.g., of azetidine-2-COOH) Start->S4 Choose Route Exec Perform Synthesis S1->Exec S2->Exec S3->Exec S4->Exec Purify Purify Product (Column Chromatography / HPLC) Exec->Purify Analyze Characterize Structure (NMR, HRMS) Purify->Analyze Incorp Incorporate into Lead Compound Analyze->Incorp

Protocol 1: Synthesis of 3-Substituted Azetidines via Aza-Michael Addition

This protocol describes a method for preparing 3-substituted azetidines by the addition of N-heterocyclic amines to an activated azetidine precursor. This method is effective for creating a library of analogues with diverse substituents at the 3-position.[15][16]

Reaction Scheme: N-Boc-azetidin-3-ylidene-acetate + N-Heterocycle --(DBU, MeCN)--> 3-(N-heterocyclyl)-azetidine-3-acetate derivative

Materials:

  • tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq)

  • Desired N-heterocyclic compound (e.g., pyrrolidine, indazole) (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for flash chromatography

Procedure:

  • To a reaction vial, add tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (e.g., 1.18 g, 5.2 mmol), the appropriate N-heterocyclic compound (5.2 mmol), and DBU (0.79 g, 5.2 mmol).[15]

  • Dissolve the mixture in anhydrous acetonitrile (e.g., 3.6 mL).[15]

  • Stir the reaction mixture at 65 °C for 4–16 hours. Monitor the reaction progress by TLC or LC/MS.[15][16]

  • Upon completion, cool the reaction to room temperature and quench by the addition of water (15 mL).[15]

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).[15]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[15]

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate) to yield the target product.[15]

Protocol 2: Synthesis of Azetidines via Intramolecular Cyclization

Intramolecular cyclization is a foundational method for forming the azetidine ring, typically from a γ-amino alcohol or γ-haloamine precursor.[1][2][5]

Reaction Scheme: γ-amino alcohol --(1. MsCl, Et₃N; 2. Base)--> N-substituted azetidine

Materials:

  • γ-amino alcohol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

Part A: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane under an inert argon or nitrogen atmosphere.[5]

  • Cool the solution to 0 °C in an ice bath.[5]

  • Add triethylamine (1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (1.1 eq).[5]

  • Allow the reaction to stir at 0 °C and monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.[5]

  • Separate the layers and extract the aqueous phase with dichloromethane (3x).[5]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure to be used directly in the next step.[5]

Part B: Intramolecular Cyclization

  • Dissolve the crude mesylate from Part A in a suitable anhydrous solvent (e.g., THF or DMF).

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere.

  • Carefully add sodium hydride (1.2 eq) portion-wise. (Caution: H₂ gas evolution).[5]

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction. Gentle heating may be required.[5]

  • Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl solution at 0 °C.[5]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[5]

Protocol 3: Photochemical Synthesis of 2-Alkyl Azetidines

This method allows for the direct modification of azetidine-2-carboxylic acids via a photochemical reaction with alkenes, providing access to 2-substituted azetidines.[7]

Reaction Scheme: N-Boc-azetidine-2-carboxylic acid + alkene --(Photocatalyst, light)--> 2-alkyl-N-Boc-azetidine

Materials:

  • N-Boc-azetidine-2-carboxylic acid (1.0 eq)

  • Alkene (e.g., 4-vinylpyridine) (2.0 eq)

  • Photocatalyst (e.g., 4CzIPN, 2.5 mol%)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.1 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure (Batch Synthesis):

  • In a suitable reaction vessel, combine N-Boc-azetidine-2-carboxylic acid (e.g., 150 mg, 745 µmol, 1.0 eq), the alkene (e.g., 4-vinylpyridine, 157 mg, 1.49 mmol, 2.0 eq), the photocatalyst (2.5 mol%), and LiOH·H₂O (34.4 mg, 820 µmol, 1.1 eq).[7]

  • Add anhydrous DMF to achieve a desired concentration (e.g., 0.2 M).[7]

  • Degas the solution by sparging with argon or nitrogen for 15-20 minutes.

  • Irradiate the reaction mixture with a suitable light source (e.g., 365 nm LEDs) while stirring at room temperature.

  • Monitor the reaction by LC/MS. Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate.

  • Purify the product via column chromatography or preparative HPLC.[7]

Data Presentation: Quantitative Analysis

Incorporating azetidine scaffolds can be guided by quantitative data from synthetic efforts and biological evaluation.

Table 1: Representative Yields for Aza-Michael Addition Protocol

This table summarizes the isolated yields for the synthesis of various 3-substituted azetidines using Protocol 1.

EntryN-HeterocycleYield (%)Reference
1Azetidine64%[15]
2Pyrrolidine61%[15]
33,3-Difluoropyrrolidine64%[15]
4Piperidine75%[15]
5Indazole69%[15][16]
6Imidazole53%[16]
Table 2: Impact of Azetidine Scaffold on Antitubercular Activity

This table demonstrates the potent bactericidal activity of a series of azetidine derivatives against Mycobacterium tuberculosis (M. tb) and multidrug-resistant M. tuberculosis (MDR-TB). The Minimum Inhibitory Concentration (MIC₉₉) is the concentration required to inhibit 99% of bacterial growth.

CompoundMIC₉₉ vs M. tb H37Rv (µM)MIC₉₉ vs MDR-TB (µM)cLogPReference
BGAz-0013.123.125.37[17]
BGAz-0021.561.565.48[17]
BGAz-0031.561.565.23[17]
BGAz-0043.123.125.91[17]
BGAz-0050.780.784.39[17]
BGAz-0061.561.564.93[17]

These data highlight how the azetidine core can be part of a molecular framework that exhibits potent activity against drug-resistant bacterial strains.[17]

References

Application of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic Acid in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid as a key building block in the synthesis of potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The azetidine moiety is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional structure that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.

Introduction to DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. Consequently, DPP-4 inhibitors have emerged as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.

The unique structural features of the azetidine ring, when incorporated into DPP-4 inhibitors, can lead to high potency and selectivity. The use of this compound allows for the introduction of this key structural motif.

Synthesis of Azetidine-Based DPP-4 Inhibitors

The general synthetic strategy involves the amide coupling of this compound with a suitable amine-containing fragment, which typically constitutes the S1 binding moiety of the DPP-4 inhibitor. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen can be readily removed under acidic conditions to allow for further functionalization or to yield the final active inhibitor.

Key Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of azetidine-based DPP-4 inhibitors using the title compound.

G A This compound C Amide Coupling A->C B Amine Moiety (e.g., fluoropyrrolidine derivative) B->C D Boc-Protected Intermediate C->D e.g., HATU, DIPEA E Deprotection (Acidic Conditions) D->E e.g., TFA or HCl in Dioxane F Final DPP-4 Inhibitor E->F G cluster_0 Gut cluster_1 Pancreas Food Food Intake GLP1 Active GLP-1 & GIP Food->GLP1 stimulates release of BetaCells Pancreatic β-cells Insulin ↑ Insulin Secretion (Glucose-dependent) BetaCells->Insulin AlphaCells Pancreatic α-cells Glucagon ↓ Glucagon Secretion AlphaCells->Glucagon GLP1->BetaCells GLP1->AlphaCells DPP4 DPP-4 Enzyme GLP1->DPP4 Inactive Inactive Metabolites DPP4->Inactive degrades Inhibitor Azetidine-based DPP-4 Inhibitor Inhibitor->DPP4 inhibits Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (counteracts)

Green Chemistry Approaches to Azetidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a valuable structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Traditional synthetic routes to these strained four-membered rings often involve harsh reagents, hazardous solvents, and lengthy reaction times. This has spurred the development of greener, more sustainable synthetic methodologies. These application notes provide an overview and detailed protocols for several key green synthesis approaches to azetidine derivatives, including ultrasound-assisted synthesis, microwave-assisted synthesis, photocatalysis, and biocatalysis.

Ultrasound-Assisted Synthesis of 2-Azetidinones

Ultrasound irradiation has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods.[1][2] The mechanical effects of acoustic cavitation enhance mass transfer and accelerate reaction rates.

Application Note:

This protocol describes a one-pot, three-component synthesis of N-(4-aryl-2-oxoazetidinone)-isonicotinamide derivatives under ultrasonic irradiation. This method offers a significant improvement over conventional methods that require long reflux times and often result in lower yields.[3] The use of molecular sieves in this process efficiently removes water generated during the reaction, driving the equilibrium towards product formation.

Comparative Data: Ultrasound-Assisted vs. Conventional Synthesis of 2-Azetidinones
MethodReaction TimeTemperatureYield (%)Reference
Ultrasound-Assisted 20-30 min 70 °C 81-93% [3]
Conventional (Stirring)110-130 minRoom Temp.High[3]
Conventional (Reflux)12-16 hReflux<70%[3]
Experimental Protocol: Ultrasound-Assisted Synthesis of N-(4-aryl-2-oxoazetidinone)-isonicotinamide

Materials:

  • Appropriate Schiff's base (1 mmol)

  • Chloroacetyl chloride (1.2 mmol)

  • Triethylamine (1.5 mmol)

  • Molecular sieves (4Å)

  • Acetonitrile (10 mL)

  • Ultrasonic bath (e.g., 250W, 50Hz)

Procedure:

  • In a round-bottom flask, dissolve the Schiff's base (1 mmol) in acetonitrile (10 mL).

  • Add chloroacetyl chloride (1.2 mmol) and triethylamine (1.5 mmol) to the solution.

  • Add activated molecular sieves (4Å, 1g).

  • Place the flask in an ultrasonic bath and irradiate at 70°C for 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, filter off the molecular sieves and wash with acetonitrile.

  • Remove the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure 2-azetidinone derivative.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Ultrasonication cluster_workup Work-up and Purification start Dissolve Schiff's base in acetonitrile add_reagents Add chloroacetyl chloride and triethylamine start->add_reagents add_sieves Add molecular sieves add_reagents->add_sieves ultrasound Irradiate in ultrasonic bath (70°C, 20-30 min) add_sieves->ultrasound monitor Monitor by TLC ultrasound->monitor filter Filter and wash ultrasound->filter evaporate Evaporate solvent filter->evaporate recrystallize Recrystallize from ethanol evaporate->recrystallize product Pure 2-Azetidinone recrystallize->product

Caption: Ultrasound-assisted synthesis of 2-azetidinones.

Microwave-Assisted Synthesis of Azetidines

Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times and improve yields in organic synthesis.[4][5] This technique is particularly effective for the synthesis of azetidines in aqueous media, aligning with the principles of green chemistry by using a benign solvent.[6]

Application Note:

This protocol outlines the microwave-assisted synthesis of simple N-substituted azetidines from primary amines and the cyclic sulfate of 1,3-propanediol in water.[6] This method avoids the use of hazardous organic solvents and significantly accelerates the cyclization step compared to conventional heating.

Comparative Data: Microwave-Assisted vs. Conventional Synthesis of N-Substituted Azetidines
MethodSolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
Microwave-Assisted Water 150 10-30 min 75-92 [7]
Conventional (Thermal)Water10024 hLow[6]
In-situ Bis-TriflateDichloromethane-20 to 7016-24 h70-95[7]
Experimental Protocol: Microwave-Assisted Synthesis of N-Substituted Azetidines

Materials:

  • Primary amine (1.2 mmol)

  • Cyclic sulfate of 1,3-propanediol (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.5 mmol)

  • Water (3 mL)

  • Microwave reactor

Procedure:

  • In a microwave process vial, combine the primary amine (1.2 mmol), the cyclic sulfate of 1,3-propanediol (1.0 mmol), and potassium carbonate (2.5 mmol) in water (3 mL).[7]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 10-30 minutes.[7]

  • After cooling, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-substituted azetidine.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification start Combine reactants and K₂CO₃ in water in a microwave vial microwave Irradiate in microwave reactor (150°C, 10-30 min) start->microwave extract Extract with ethyl acetate microwave->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by column chromatography concentrate->purify product Pure N-Substituted Azetidine purify->product

Caption: Microwave-assisted synthesis of N-substituted azetidines.

Photocatalytic Synthesis of Azetidines

Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling the construction of complex molecules under mild conditions.[8][9][10] The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, provides a direct route to azetidines.[8][10]

Application Note:

This protocol describes a visible-light-mediated intermolecular aza Paternò–Büchi reaction for the synthesis of highly functionalized azetidines from 2-isoxazoline-3-carboxylates and various alkenes.[8] This method utilizes a commercially available iridium photocatalyst and is characterized by its operational simplicity and broad substrate scope.

Quantitative Data: Photocatalytic [2+2] Cycloaddition for Azetidine Synthesis
PhotocatalystAlkeneReaction Time (h)Yield (%)Diastereomeric RatioReference
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆Styrene2497>20:1[8]
Ir(ppy)₃Styrene2439>20:1[8]
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆1-Octene2485>20:1[8]
Experimental Protocol: Visible-Light-Mediated [2+2] Cycloaddition

Materials:

  • 2-Isoxazoline-3-carboxylate (0.1 mmol)

  • Alkene (0.3 mmol)

  • Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1 mol%)

  • Dichloromethane (DCM), anhydrous (1 mL)

  • Blue LEDs (e.g., 450 nm)

Procedure:

  • In a nitrogen-filled glovebox, add the 2-isoxazoline-3-carboxylate (0.1 mmol), the alkene (0.3 mmol), and the iridium photocatalyst (1 mol%) to an oven-dried vial.

  • Add anhydrous dichloromethane (1 mL) and seal the vial.

  • Remove the vial from the glovebox and place it approximately 1-3 cm from a blue LED strip.

  • Irradiate the reaction mixture with stirring for 24 hours at room temperature.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the functionalized azetidine.

Signaling Pathway Diagram

G PC Photocatalyst (Ir) PC_star Excited Photocatalyst (Ir*) PC->PC_star PC_star->PC Relaxation Imine 2-Isoxazoline-3-carboxylate (Ground State) PC_star->Imine Energy Transfer Imine_triplet Triplet Imine Imine->Imine_triplet Alkene Alkene Imine_triplet->Alkene [2+2] Cycloaddition Biradical 1,4-Biradical Intermediate Alkene->Biradical Azetidine Azetidine Product Biradical->Azetidine Ring Closure Light Visible Light (hν) Light->PC Excitation

Caption: Triplet energy transfer mechanism in photocatalytic azetidine synthesis.

Biocatalytic Synthesis of Chiral Azetidines

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral molecules. Engineered enzymes can catalyze reactions with high enantioselectivity under mild aqueous conditions, providing access to valuable chiral building blocks for drug development.[11][12]

Application Note:

This protocol details the biocatalytic one-carbon ring expansion of aziridines to produce highly enantiomerically enriched azetidines.[11][12] The reaction is catalyzed by a laboratory-evolved cytochrome P450 enzyme, referred to as P411-AzetS, and demonstrates excellent stereocontrol.[11]

Quantitative Data: Biocatalytic Azetidine Synthesis
Substrate (Aziridine)Enzyme VariantReaction Time (h)Yield (%)Enantiomeric Ratio (er)Reference
N-Boc-2-phenylaziridineP411-AzetS167599:1[11]
N-Ts-2-phenylaziridineP411-AzetS49299:1[11]
Experimental Protocol: Biocatalytic Synthesis of Chiral Azetidines

Materials:

  • E. coli whole cells expressing P411-AzetS

  • M9-N buffer (pH 7.0)

  • Acetonitrile (MeCN)

  • Aziridine substrate (e.g., N-Boc-2-phenylaziridine)

  • Ethyl diazoacetate (EDA)

Procedure:

  • Prepare a suspension of E. coli whole cells harboring the P411-AzetS enzyme in M9-N buffer (pH 7.0).

  • In a reaction vial, add the aziridine substrate (15 mM final concentration) dissolved in a minimal amount of acetonitrile.

  • Add the E. coli cell suspension to the reaction vial.

  • Initiate the reaction by adding ethyl diazoacetate (EDA).

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the enantiomerically enriched azetidine.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Biocatalytic Reaction cluster_workup Work-up and Purification start Prepare E. coli cell suspension with P411-AzetS add_substrate Add aziridine substrate start->add_substrate add_eda Initiate with ethyl diazoacetate add_substrate->add_eda react Stir at room temperature (4-16 h) add_eda->react extract Extract with organic solvent react->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify product Enantiopure Azetidine purify->product

Caption: Biocatalytic synthesis of chiral azetidines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers engaged in the synthesis of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid.

Synthesis Overview

The most common and reliable synthetic route to this compound starts from commercially available 1-Boc-3-azetidinone. The synthesis involves three key transformations:

  • Horner-Wadsworth-Emmons (HWE) Reaction: Introduction of the acetate side chain via olefination.

  • Catalytic Hydrogenation: Reduction of the exocyclic double bond.

  • Saponification: Hydrolysis of the methyl or ethyl ester to the final carboxylic acid.

This multi-step process, while robust, has several stages where yields can be compromised. The following sections address common issues to help optimize the synthesis.

Synthesis_Pathway cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Saponification A 1-Boc-3-azetidinone Reagent1 1. NaH 2. Methyl 2-(dimethoxyphosphoryl)acetate THF, 0 °C to RT A->Reagent1 B tert-Butyl 3-(2-methoxy-2- oxoethylidene)azetidine-1-carboxylate Reagent2 H₂, Pd/C MeOH or EtOAc B->Reagent2 Reagent1->B C tert-Butyl 3-(2-methoxy-2- oxoethyl)azetidine-1-carboxylate Reagent3 LiOH or NaOH THF/H₂O or MeOH/H₂O C->Reagent3 Reagent2->C D 2-(1-(tert-butoxycarbonyl)azetidin- 3-yl)acetic acid (Final Product) Reagent3->D Troubleshooting_Workflow start Low Yield or Reaction Failure check_sm 1. Verify Starting Material Purity (NMR, LC-MS) start->check_sm check_reagents 2. Check Reagent Quality (e.g., NaH, Pd/C, anhydrous solvents) check_sm->check_reagents SM is Pure outcome_sm Impure SM check_sm->outcome_sm SM is Impure check_conditions 3. Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK outcome_reagents Degraded Reagents check_reagents->outcome_reagents Reagents Suspect analyze_crude 4. Analyze Crude Product (TLC, NMR, LC-MS) check_conditions->analyze_crude Conditions OK outcome_conditions Suboptimal Conditions check_conditions->outcome_conditions Conditions Suspect outcome_side_products Side Products Formed analyze_crude->outcome_side_products Byproducts Seen outcome_incomplete Incomplete Reaction analyze_crude->outcome_incomplete SM Remains action_sm Action: Re-purify Starting Material outcome_sm->action_sm action_reagents Action: Use Fresh Reagents/Solvents outcome_reagents->action_reagents action_conditions Action: Optimize Conditions outcome_conditions->action_conditions action_side_products Action: Adjust Conditions to Minimize Side Reactions outcome_side_products->action_side_products action_incomplete Action: Increase Reaction Time / Temperature outcome_incomplete->action_incomplete

Common side reactions in the synthesis of N-Boc-3-azetidine acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding common side reactions encountered during the synthesis of N-Boc-3-azetidine acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to N-Boc-3-azetidine acetic acid?

A common and efficient method involves the hydrolysis of an ester precursor, such as tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, using a base like lithium hydroxide (LiOH) in a mixed solvent system like tetrahydrofuran (THF) and water.[1] The reaction is typically stirred at room temperature for a few hours.[1]

Q2: My ester hydrolysis reaction is incomplete, and I still see starting material. What are the likely causes and solutions?

Incomplete hydrolysis is the most frequent issue. The primary causes are insufficient base, short reaction time, or low reaction temperature. To address this, you can increase the equivalents of LiOH, extend the reaction time, or gently warm the mixture. Monitoring the reaction progress by TLC or LC-MS is crucial.

Q3: I am concerned about the stability of the azetidine ring. Can it open during the synthesis?

The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it more susceptible to ring-opening than larger rings like pyrrolidine.[2] While generally stable under the mild basic conditions of LiOH hydrolysis, harsh acidic or strongly nucleophilic conditions could potentially lead to ring cleavage. It is advisable to avoid strong, non-hydroxide bases or highly acidic workup conditions where possible.

Q4: When performing a Boc-protection on 3-azetidineacetic acid, what side reactions can occur?

The main challenges in Boc protection are incomplete reactions and difficulties in removing excess di-tert-butyl dicarbonate ((Boc)₂O) during workup.[3] Poorly nucleophilic amines may react slowly.[3] While over-reaction is less common, ensuring the correct stoichiometry is important. Using a scavenger resin like polymer-supported trisamine during purification is an effective way to remove unreacted (Boc)₂O.[3]

Q5: Are there any specific side reactions to be aware of when synthesizing the precursor, 1-Boc-3-azetidinone?

The synthesis of 1-Boc-3-azetidinone often involves the oxidation of 1-Boc-3-hydroxyazetidine.[4] Common oxidation methods like the Swern oxidation can have side reactions if not performed carefully at low temperatures. Incomplete oxidation will leave starting material, while over-oxidation is less of a concern. The starting material, 1-Boc-3-azetidinone, is also sensitive to moisture.[4]

Troubleshooting Guides

Issue 1: Incomplete Ester Hydrolysis

Symptom: Presence of the starting ester detected by TLC, NMR, or LC-MS in the crude product. Goal: Drive the reaction to completion to form the carboxylate salt.

Possible CauseRecommended SolutionExperimental Protocol
Insufficient Base Increase the amount of LiOH from 1.2 equivalents to 1.5-2.0 equivalents.Weigh the required amount of LiOH and add it directly to the reaction mixture.
Short Reaction Time Extend the reaction time from 2 hours to 4-6 hours, or monitor until the starting material is consumed.Continue stirring the reaction at room temperature and take aliquots for analysis every 1-2 hours.
Low Temperature Gently warm the reaction mixture to 30-40 °C.Place the reaction flask in a water bath set to the desired temperature.
Poor Solubility Increase the proportion of the organic solvent (e.g., THF) to improve the solubility of the ester.Add more THF to the reaction mixture until the solution becomes homogeneous.
Issue 2: Byproducts from Boc-Protection Step

Symptom: Crude product is an oil or wax; NMR analysis shows unreacted (Boc)₂O or related impurities. Goal: Achieve clean, complete protection and simple purification.

Possible CauseRecommended SolutionExperimental Protocol
Excess (Boc)₂O Use a scavenger resin (e.g., polymer-supported trisamine) to remove excess electrophilic anhydride.[3]After the reaction is complete, pass the reaction mixture through a cartridge containing the scavenger resin. Wash the resin with the reaction solvent to elute the product.
Incomplete Reaction Ensure an adequate base (e.g., triethylamine, NaHCO₃) is used, especially if starting from an amine salt.[3][5]Add 1.1-1.5 equivalents of a non-nucleophilic base to the reaction mixture along with (Boc)₂O.
Poorly Nucleophilic Amine Increase reaction temperature or use a more efficient catalyst for N-tert-butyloxycarbonylation.[3][6]Consider using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst to enhance reactivity.[6]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the hydrolysis step.

BaseSolvent System (v/v)Temperature (°C)Time (h)Yield (%)Reference
LiOHTHF / H₂O (4:1)20293%[1]

Key Experimental Protocols

Protocol 1: Hydrolysis of tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate[1]
  • Dissolve tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (1.0 eq) in a 4:1 mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.2 eq) to the solution.

  • Stir the reaction mixture vigorously at 20 °C for 2 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Once complete, carefully adjust the pH of the reaction mixture to 4 using 1 M aqueous hydrochloric acid (HCl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then with saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-azetidineacetic acid.

Visualizations

G cluster_synthesis General Synthetic Pathway cluster_side_reactions Common Issues Start Azetidine Precursor (e.g., Ester or Unprotected Acid) Step1 Step 1: Ester Hydrolysis Start->Step1 Route A Step2 Step 2: Boc Protection Start->Step2 Route B Product N-Boc-3-azetidine acetic acid Step1->Product SR1 Incomplete Hydrolysis Step1->SR1 SR2 Ring Instability (Harsh Conditions) Step1->SR2 Step2->Product SR3 Incomplete Boc Protection Step2->SR3 SR4 Purification Issues (Excess (Boc)₂O) Step2->SR4

Caption: Synthetic routes to N-Boc-3-azetidine acetic acid and associated side reactions.

G start Problem Identified: Low Yield or Impure Product check_analysis Analyze Crude Product (TLC, NMR, LC-MS) start->check_analysis decision_sm Is Starting Material (SM) Present? check_analysis->decision_sm incomplete_hydrolysis Diagnosis: Incomplete Hydrolysis decision_sm->incomplete_hydrolysis Yes (Ester SM) incomplete_boc Diagnosis: Incomplete Boc Protection decision_sm->incomplete_boc Yes (Amine SM) decision_impurity Are there unexpected impurities? decision_sm->decision_impurity No solution_hydrolysis Solution: - Increase LiOH eq. - Prolong reaction time - Gently warm mixture (See Guide 1) incomplete_hydrolysis->solution_hydrolysis end_node Purify Product via Recrystallization or Chromatography solution_hydrolysis->end_node solution_boc Solution: - Ensure adequate base - Use scavenger for excess (Boc)₂O (See Guide 2) incomplete_boc->solution_boc solution_boc->end_node impurity_id Diagnosis: Potential Side Product decision_impurity->impurity_id Yes decision_impurity->end_node No solution_impurity Solution: - Check for ring opening - Consider milder conditions - Review workup procedure (See FAQ) impurity_id->solution_impurity solution_impurity->end_node

Caption: Troubleshooting workflow for the synthesis of N-Boc-3-azetidine acetic acid.

References

Overcoming solubility issues with 2-(1-(Boc)azetidin-3-yl)acetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(1-(Boc)azetidin-3-yl)acetic acid

This guide provides troubleshooting advice and frequently asked questions regarding solubility issues encountered with 2-(1-(Boc)azetidin-3-yl)acetic acid in organic solvents. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(1-(Boc)azetidin-3-yl)acetic acid not dissolving in a non-polar solvent like Dichloromethane (DCM) or Toluene?

A: 2-(1-(Boc)azetidin-3-yl)acetic acid is a polar molecule. It possesses a carboxylic acid group, which is capable of hydrogen bonding, and the polar carbamate (Boc) group. This inherent polarity makes it more soluble in polar organic solvents. Non-polar solvents lack the ability to effectively solvate these polar functional groups, leading to poor solubility. The compound can also exhibit zwitterionic character, where the carboxylic acid protonates the azetidine nitrogen, further increasing its polarity and reducing solubility in non-polar media.[1][2][3]

Q2: What is the best starting solvent to try for dissolving 2-(1-(Boc)azetidin-3-yl)acetic acid?

A: For initial solubility trials, it is best to start with polar aprotic solvents. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often effective at dissolving polar, protected amino acids. For less polar options, Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc) may also be successful, potentially with gentle heating.[4]

Q3: Can I heat the mixture to improve the solubility of 2-(1-(Boc)azetidin-3-yl)acetic acid?

A: Yes, gently heating the mixture can often increase both the rate of dissolution and the overall solubility. However, it is crucial to be aware of the thermal stability of the compound and other reagents in your reaction. The Boc (tert-butyloxycarbonyl) protecting group is sensitive to strong acids and high temperatures, which can lead to its premature removal.[5][6] It is recommended to heat modestly (e.g., 40-50°C) and monitor for any signs of degradation.

Q4: How can I use a co-solvent to improve solubility in a less polar reaction solvent?

A: The co-solvency technique is a common and effective strategy.[7] You can dissolve the 2-(1-(Boc)azetidin-3-yl)acetic acid in a minimum amount of a strong, polar aprotic solvent (like DMF or DMSO) to create a concentrated stock solution. This stock solution can then be added to your main reaction mixture containing a less polar solvent (e.g., DCM). This approach keeps the compound in solution while maintaining the overall desired solvent environment for the reaction.

Q5: Is it possible to convert the acid to a salt to modify its solubility?

A: Yes, converting the carboxylic acid to a salt can significantly alter its solubility profile.[7] Adding a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), will form an ammonium carboxylate salt. This salt may exhibit improved solubility in moderately polar organic solvents. This is a common practice in reactions like amide bond formation where a base is already required.[8]

Q6: What are the risks of incomplete dissolution for my reaction?

A: Incomplete dissolution can lead to several problems. The reaction may proceed much slower than anticipated or not at all, as the concentration of the dissolved reactant is very low. This can result in low yields and the formation of side products. Furthermore, if the reaction is heterogeneous (i.e., solid reactant in a liquid), the results can be difficult to reproduce consistently.

Troubleshooting Guide

If you are experiencing solubility issues with 2-(1-(Boc)azetidin-3-yl)acetic acid, follow these steps:

  • Solvent Selection: Begin with a small-scale test to find a suitable solvent. Consult the solubility data table below for guidance.

  • Gentle Heating: If solubility is still limited, try warming the mixture to 40-50°C.

  • Use of Co-solvents: If your reaction requires a less polar solvent, dissolve the compound in a minimal amount of a polar aprotic solvent (e.g., DMF, DMSO) first, and then add this solution to your reaction mixture.

  • Salt Formation: For reactions that can tolerate a base, add an equivalent of a tertiary amine base (e.g., TEA, DIPEA) to form a more soluble salt in situ.

  • Sonication: In some cases, placing the mixture in an ultrasonic bath can help to break up solid aggregates and promote dissolution.

Data Presentation

Table 1: Predicted Relative Solubility of 2-(1-(Boc)azetidin-3-yl)acetic acid in Common Organic Solvents

Disclaimer: The following data is an estimation based on the chemical structure and general principles of solubility. It is not based on experimentally determined quantitative values. Researchers should always perform their own solubility tests.

Solvent CategorySolvent NamePredicted Relative SolubilityNotes
Polar Aprotic Dimethyl sulfoxide (DMSO)HighExcellent solvent for polar compounds. Can be difficult to remove.
N,N-Dimethylformamide (DMF)HighA common choice for peptide couplings and other reactions with amino acids.
N-Methyl-2-pyrrolidone (NMP)HighSimilar properties to DMF and DMSO.
Tetrahydrofuran (THF)ModerateMay require gentle heating. A good starting point for a moderately polar solvent.
Polar Protic Methanol (MeOH)Moderate to HighGood solubility, but the protic nature may interfere with some reactions.
Ethanol (EtOH)ModerateSimilar to Methanol.
Moderately Polar Ethyl Acetate (EtOAc)Low to ModerateSolubility may be improved with heating or the addition of a co-solvent.[9]
Dichloromethane (DCM)LowGenerally a poor solvent for this compound unless a co-solvent or base is used.
Non-Polar TolueneVery LowNot recommended as a primary solvent.
Hexanes / HeptaneInsolubleNot a suitable solvent.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To quickly determine an effective solvent or solvent system for 2-(1-(Boc)azetidin-3-yl)acetic acid.

Materials:

  • 2-(1-(Boc)azetidin-3-yl)acetic acid

  • A selection of solvents from Table 1 (e.g., DMF, THF, EtOAc, DCM)

  • Small vials (e.g., 1 mL) with caps

  • Magnetic stir plate and small stir bars

  • Vortex mixer

Procedure:

  • Weigh approximately 5 mg of 2-(1-(Boc)azetidin-3-yl)acetic acid into each vial.

  • To the first vial, add the first solvent dropwise (e.g., using a pipette) while gently agitating or vortexing. Start with 0.1 mL.

  • Observe for dissolution. If the solid dissolves completely, note the approximate concentration.

  • If the solid does not dissolve, add another 0.1 mL of the solvent and continue to agitate.

  • If the compound is still not fully dissolved after adding 0.5 mL of solvent, it can be considered to have low solubility in that solvent at room temperature.

  • Repeat steps 2-5 for each of the selected solvents.

  • For solvents showing low solubility, gently warm the vials to 40-50°C and observe any changes.

Protocol 2: Amide Coupling Reaction Using a Co-solvent

Objective: To perform an amide coupling reaction with 2-(1-(Boc)azetidin-3-yl)acetic acid, overcoming solubility issues with a co-solvent approach.

Materials:

  • 2-(1-(Boc)azetidin-3-yl)acetic acid (1.0 eq)

  • A primary or secondary amine (1.1 eq)

  • HATU (1.1 eq) or a similar coupling agent

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reaction flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry reaction flask under an inert atmosphere, add 2-(1-(Boc)azetidin-3-yl)acetic acid.

  • Add a minimal amount of DMF (e.g., 0.5 mL for every 100 mg of the acid) to the flask. Stir the mixture until the acid is fully dissolved. This forms a concentrated stock solution.

  • In a separate flask, dissolve the amine and DIPEA in the bulk reaction solvent, DCM.

  • To the solution of the amine in DCM, add the coupling agent (HATU).

  • Slowly, add the DMF solution of 2-(1-(Boc)azetidin-3-yl)acetic acid to the main reaction flask containing the amine, base, and coupling agent.

  • Allow the reaction to stir at room temperature and monitor its progress using an appropriate technique (e.g., TLC, LC-MS).

Visualizations

experimental_workflow cluster_prep Preparation & Solubility Test cluster_reaction Reaction Setup cluster_analysis Workup & Analysis start Start: Insoluble Compound solubility_test Perform Small-Scale Solubility Screen (Protocol 1) start->solubility_test select_solvent Identify Optimal Solvent or Co-solvent System solubility_test->select_solvent dissolve Dissolve Compound in Chosen Solvent/Co-solvent select_solvent->dissolve add_reagents Add Other Reagents to Reaction Vessel dissolve->add_reagents run_reaction Run Reaction Under Optimal Conditions add_reagents->run_reaction workup Reaction Workup & Purification run_reaction->workup end End: Pure Product workup->end

Caption: Experimental workflow for handling a compound with solubility issues.

troubleshooting_logic action_node action_node end_node end_node start Compound Insoluble in Chosen Reaction Solvent? action_heat Action: Apply Gentle Heat start->action_heat Yes heat Gentle Heating (40-50°C) Effective? cosolvent Is a Polar Aprotic Co-solvent Tolerated? heat->cosolvent No solved Problem Solved heat->solved Yes base Is Addition of Base (e.g., TEA) Tolerated? cosolvent->base No action_cosolvent Action: Use Minimal DMF/DMSO as Co-solvent (Protocol 2) cosolvent->action_cosolvent Yes action_base Action: Add Base to Form a Soluble Salt base->action_base Yes action_rethink Action: Re-evaluate Solvent Choice. Consult Solubility Table. base->action_rethink No action_heat->heat action_cosolvent->solved action_base->solved

Caption: Troubleshooting decision tree for solubility problems.

References

Optimization of reaction conditions for Boc deprotection of azetidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges during the Boc deprotection of azetidine-containing molecules. The inherent ring strain of azetidines can sometimes lead to unexpected side reactions, making the optimization of deprotection conditions crucial.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of azetidine compounds?

A1: The most common and generally effective method for Boc deprotection of azetidines is treatment with a strong acid in an appropriate solvent. Typical conditions involve:

  • Trifluoroacetic acid (TFA): A solution of 20-50% TFA in a chlorinated solvent like dichloromethane (DCM) is a standard starting point.[3][4] Reaction times usually range from 30 minutes to 2 hours at room temperature.[3][4]

  • Hydrochloric acid (HCl): A 4M solution of HCl in an inert solvent such as 1,4-dioxane or ethyl acetate is also widely used.[3]

It's important to monitor the reaction progress by an appropriate analytical method like TLC or LC-MS to determine the optimal reaction time for your specific substrate.[3][5]

Q2: Is the azetidine ring stable under standard acidic Boc deprotection conditions?

A2: Generally, the azetidine ring is stable to standard acidic conditions used for Boc deprotection, such as TFA in DCM.[6][7][8] Several studies have shown that even strongly acidic conditions required for the removal of other protecting groups can be tolerated without evidence of azetidine ring opening.[6][8] However, the inherent strain in the four-membered ring can make it susceptible to decomposition or rearrangement under certain acidic conditions, particularly with prolonged reaction times or elevated temperatures.[1][2] The stability can also be influenced by the substituents on the azetidine ring.[1]

Q3: My main concern is the potential for azetidine ring-opening. What are the signs of this, and how can I avoid it?

A3: Azetidine ring-opening is a potential side reaction that can occur under acidic conditions, leading to the formation of undesired byproducts.[1][2][9] Signs of ring-opening can include the appearance of unexpected peaks in your LC-MS or NMR analysis that do not correspond to the starting material or the desired deprotected product.

To minimize the risk of ring-opening:

  • Use the mildest effective acidic conditions: Start with a lower concentration of acid and a lower temperature (e.g., 0 °C to room temperature).[3]

  • Minimize reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed.[3]

  • Consider alternative, milder acids: For particularly sensitive substrates, milder acids like aqueous phosphoric acid have been shown to be effective for Boc deprotection while being tolerated by the azetidine ring.[10]

Q4: I am observing incomplete deprotection. What are the likely causes and how can I resolve this?

A4: Incomplete deprotection is a common issue and can be attributed to several factors:

  • Insufficient acid strength or concentration: The acidity may not be sufficient to fully cleave the Boc group.[11]

  • Short reaction time: The reaction may not have been allowed to run to completion.[11]

  • Low temperature: While beneficial for preventing side reactions, very low temperatures can significantly slow down the deprotection.[3]

  • Steric hindrance: Bulky substituents near the Boc-protected nitrogen can hinder the access of the acid.[11]

To address incomplete deprotection, you can try the following:

  • Gradually increase the acid concentration.[12]

  • Extend the reaction time, while carefully monitoring for side product formation.[12]

  • Consider a slight increase in temperature, but with caution.[3]

  • Ensure the substrate is fully dissolved in the reaction solvent.[12]

Q5: Are there any non-acidic methods for Boc deprotection suitable for sensitive azetidine compounds?

A5: Yes, several non-acidic or milder methods for Boc deprotection exist, which can be advantageous for highly acid-sensitive azetidine derivatives.[13][14] These include:

  • Thermal deprotection: Heating the Boc-protected compound, sometimes in a high-boiling point solvent or even in boiling water, can effect deprotection.[13][14][15]

  • Lewis acids: Some Lewis acids like ZnBr2 can be used for Boc deprotection under milder conditions.[16]

  • Oxalyl chloride in methanol: This has been reported as a mild method for Boc deprotection.[13][17]

It is important to screen these alternative methods on a small scale to determine their compatibility with your specific substrate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Boc deprotection of azetidine compounds.

Issue Possible Cause(s) Recommended Action(s)
Low yield of desired product with multiple unidentified byproducts. Azetidine ring-opening due to harsh acidic conditions (high acid concentration, high temperature, or prolonged reaction time).[1][2][9]- Decrease the acid concentration (e.g., from 50% TFA to 20% TFA in DCM).- Run the reaction at a lower temperature (e.g., 0 °C).- Monitor the reaction closely and quench it immediately upon completion.- Consider using a milder acid such as aqueous phosphoric acid.[10]
Reaction is sluggish or incomplete. - Insufficient acid strength or concentration.- Steric hindrance around the Boc-protected nitrogen.- Low reaction temperature.[11]- Gradually increase the acid concentration or switch to a stronger acid system (e.g., from 4M HCl in ethyl acetate to 4M HCl in dioxane).[3]- Increase the reaction time, with careful monitoring.- If possible, slightly increase the reaction temperature (e.g., to 40 °C), but watch for byproduct formation.[3]
Formation of a byproduct with a mass corresponding to the addition of a tert-butyl group. Alkylation of nucleophilic sites on your molecule by the tert-butyl cation generated during deprotection.[5][18]- Add a carbocation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole.[12]
Difficulty in removing residual acid (e.g., TFA) during workup. TFA can form stable salts with the deprotected amine.- After removing the bulk of the solvent and TFA in vacuo, perform an azeotropic distillation with a solvent like toluene.[12]- For the free base, perform a basic wash with a solution like saturated aqueous sodium bicarbonate.[12]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM
  • Dissolve the Boc-protected azetidine compound in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 20-50% (v/v).[4]

  • Stir the reaction mixture at 0 °C to room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).[5]

  • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.

  • To isolate the amine salt, precipitate the product by adding a non-polar solvent such as diethyl ether and collect the solid by filtration.[5]

  • To obtain the free amine, dissolve the crude residue in a suitable solvent and wash with a mild base (e.g., saturated aqueous NaHCO₃ solution).[19]

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Dissolve or suspend the Boc-protected azetidine compound in a 4M solution of HCl in 1,4-dioxane.[12]

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically 30 minutes to 2 hours).[3]

  • Once the reaction is complete, remove the solvent in vacuo.

  • The resulting hydrochloride salt can often be used directly in the next step or purified further if necessary.

Visualizing the Boc Deprotection Workflow

The following diagram illustrates the general workflow for Boc deprotection and subsequent workup.

Boc_Deprotection_Workflow General Boc Deprotection Workflow start Boc-Protected Azetidine reaction Acidic Deprotection (e.g., TFA/DCM or HCl/Dioxane) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup: Solvent Removal monitoring->workup Reaction Complete salt_iso Amine Salt Isolation (Precipitation/Filtration) workup->salt_iso free_base_iso Free Base Isolation (Basic Wash & Extraction) workup->free_base_iso product Deprotected Azetidine salt_iso->product free_base_iso->product

Caption: General workflow for the Boc deprotection of azetidine compounds.

This troubleshooting decision tree can help in optimizing the reaction conditions.

Troubleshooting_Workflow Troubleshooting Boc Deprotection of Azetidines start Start Deprotection (Standard Conditions) check_completion Reaction Complete? start->check_completion check_byproducts Byproducts Observed? check_completion->check_byproducts Yes incomplete Incomplete Reaction check_completion->incomplete No byproducts Byproduct Formation check_byproducts->byproducts Yes success Successful Deprotection check_byproducts->success No increase_acid Increase Acid Conc. or Time incomplete->increase_acid milder_cond Use Milder Conditions (Lower Temp, Milder Acid) byproducts->milder_cond add_scavenger Add Scavenger byproducts->add_scavenger increase_acid->check_completion milder_cond->start add_scavenger->start

Caption: Decision tree for troubleshooting Boc deprotection of azetidines.

References

Technical Support Center: Coupling Reactions with 1-Boc-3-azetidineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in coupling reactions with 1-Boc-3-azetidineacetic acid.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with 1-Boc-3-azetidineacetic acid is resulting in a low yield. What are the potential causes?

Low yields in coupling reactions involving 1-Boc-3-azetidineacetic acid can stem from several factors, primarily related to its sterically hindered nature.[1] Common causes include:

  • Insufficient activation of the carboxylic acid: Standard coupling reagents may not be potent enough to overcome the steric hindrance of the azetidine ring.[1]

  • Poor nucleophilicity of the amine: If the amine coupling partner is also sterically hindered or electronically poor, the reaction rate can be significantly reduced.

  • Suboptimal reaction conditions: The choice of solvent, base, temperature, and reaction time are all critical factors that can impact the yield.[1]

  • Hydrolysis of activated species: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide bond formation. It is crucial to use anhydrous solvents and reagents.[1]

  • Side reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product.

Q2: What are the most common side reactions observed during the coupling of 1-Boc-3-azetidineacetic acid, and how can they be minimized?

The most common side reactions include:

  • N-acylurea formation: This occurs when using carbodiimide reagents like EDC or DCC, where the activated O-acylisourea intermediate rearranges.[2] Using an additive like HOBt or NHS can help to minimize this by forming a more stable active ester.[2]

  • Racemization: While the chiral center is not directly adjacent to the carboxylic acid in 1-Boc-3-azetidineacetic acid, racemization can be a concern with chiral amine coupling partners. Using additives like HOBt or HOAt and avoiding excessive base or high temperatures can suppress epimerization.[2]

  • Diketopiperazine formation: This is less of a concern for this specific acid as it is not an amino acid in the traditional sense for peptide synthesis, but cyclization reactions can occur under certain conditions.

To minimize these side reactions, it is recommended to use modern coupling reagents like HATU or COMU, which are known for their high efficiency and low racemization potential.[2] Careful control of stoichiometry and reaction temperature is also crucial.

Q3: Which coupling reagents are most effective for sterically hindered acids like 1-Boc-3-azetidineacetic acid?

For sterically hindered substrates, more potent coupling reagents are generally required.[1]

  • Uronium/Aminium salts: Reagents like HATU, HBTU, and COMU are highly effective due to their ability to form highly reactive activated esters.[3] HATU is often a preferred choice for difficult couplings.[3]

  • Phosphonium salts: Reagents like PyBOP and PyAOP are also very effective and can be advantageous as they do not pose the risk of guanidinylation of the amine that can occur with uronium reagents.

  • Carbodiimides with additives: While less potent, EDC or DIC in combination with HOBt or HOAt can be effective, though they may require longer reaction times or elevated temperatures.[4]

Q4: How can I effectively purify the product of my coupling reaction?

Purification of N-Boc protected compounds can typically be achieved through standard techniques.[5]

  • Aqueous workup: A standard aqueous workup can remove water-soluble byproducts, such as the urea formed from EDC and excess HOBt.[2] Washing with a dilute acid (e.g., 1M HCl) will remove basic impurities like DIPEA, and washing with a weak base (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid.

  • Flash column chromatography: This is a common and effective method for purifying the final product from remaining impurities and byproducts.[5] A gradient of ethyl acetate in hexanes is often a good starting point for elution.

  • Crystallization: If the product is a solid, crystallization can be a highly effective and scalable purification method.[5]

Troubleshooting Workflow

If you are encountering issues with your coupling reaction, the following workflow can help to diagnose and solve the problem.

G cluster_0 start Low or No Yield check_reagents Are all reagents fresh and anhydrous? start->check_reagents use_fresh Use fresh reagents and anhydrous solvents. check_reagents->use_fresh No coupling_reagent What type of coupling reagent was used? check_reagents->coupling_reagent Yes use_fresh->coupling_reagent edc_dcc EDC/DCC + Additive coupling_reagent->edc_dcc Standard hatu_pybop HATU/PyBOP/COMU coupling_reagent->hatu_pybop Potent switch_reagent Switch to a more potent reagent (e.g., HATU, COMU). edc_dcc->switch_reagent optimize_conditions Optimize Reaction Conditions hatu_pybop->optimize_conditions switch_reagent->optimize_conditions increase_equivalents Increase equivalents of coupling reagent and/or amine (1.2-1.5 eq). optimize_conditions->increase_equivalents Low Conversion increase_time_temp Increase reaction time and/or temperature (e.g., 40-50°C). optimize_conditions->increase_time_temp Slow Reaction change_solvent Change solvent (e.g., DMF, NMP). optimize_conditions->change_solvent Solubility Issues success Problem Solved increase_equivalents->success increase_time_temp->success change_solvent->success

Caption: Troubleshooting workflow for low-yield coupling reactions.

Data Presentation

The following table provides a general comparison of common coupling conditions for sterically hindered acids like 1-Boc-3-azetidineacetic acid. Please note that optimal conditions may vary depending on the specific amine coupling partner.

Coupling ReagentAdditiveBase (Equivalents)SolventTypical TimeTemperatureExpected Yield RangeKey Considerations
EDCHOBtDIPEA (2-3)DCM or DMF12-24 hRT40-70%Cost-effective; risk of N-acylurea byproduct.[4][6]
HATUN/ADIPEA (2-3)DMF1-4 hRT70-95%Highly efficient for hindered substrates; rapid reaction times.[3][7]
PyBOPN/ADIPEA (2-3)DMF or DCM1-6 hRT65-90%Good for hindered couplings; avoids guanidinylation side products.
T3PN/APyridine or DIPEA (3-4)EtOAc or DCM2-12 hRT to 50°C60-85%Byproducts are water-soluble, simplifying workup.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for most applications, especially when coupling to sterically hindered or less reactive amines.[3][7]

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-Boc-3-azetidineacetic acid (1.0 eq).

  • Add anhydrous DMF to dissolve the acid (concentration approx. 0.1-0.2 M).

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.

  • Add HATU (1.0-1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This protocol is a more economical option that can be effective for less challenging couplings.[6]

  • To a round-bottom flask, add 1-Boc-3-azetidineacetic acid (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.1 eq).

  • Add anhydrous DCM or DMF to dissolve the solids.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0-3.0 eq) and stir for 5 minutes.

  • Add EDC·HCl (1.1-1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine to remove byproducts and unreacted starting materials.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general mechanism of amide bond formation using a carbodiimide coupling reagent with an HOBt additive.

G cluster_1 RCOOH 1-Boc-3-azetidineacetic acid (R-COOH) o_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->o_acylisourea EDC EDC EDC->o_acylisourea urea EDC-Urea Byproduct (Water Soluble) hobt_ester HOBt Active Ester (More Stable) o_acylisourea->hobt_ester n_acylurea N-Acylurea Byproduct (Side Reaction) o_acylisourea->n_acylurea Rearrangement HOBt HOBt HOBt->hobt_ester amide Amide Product (R-CO-NHR') hobt_ester->amide amine Amine (R'-NH2) amine->amide

Caption: General mechanism for EDC/HOBt mediated amide coupling.

References

Technical Support Center: 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid - Impurity Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities in 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in synthetically derived this compound?

A1: The most common impurities can be categorized based on the synthetic route, which often involves the hydrolysis of tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate. This intermediate is typically formed via a Horner-Wadsworth-Emmons reaction with N-Boc-3-azetidinone. Potential impurities include:

  • Unreacted Starting Materials: N-Boc-3-azetidinone, phosphonate reagents.

  • Incomplete Hydrolysis: Residual tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate.

  • Byproducts from Synthesis: Phosphate byproducts from the Horner-Wadsworth-Emmons reaction.

  • Solvent Residues: Ethyl acetate, tetrahydrofuran (THF), or other solvents used during synthesis and workup.

  • Degradation Products: Potential breakdown of the Boc-protecting group under acidic or harsh temperature conditions.

Q2: Which analytical techniques are most effective for identifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying organic impurities. A reversed-phase C18 column with a water/acetonitrile gradient containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for unknown peaks observed in the HPLC chromatogram, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify and quantify impurities with distinct signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for the identification and quantification of volatile impurities and residual solvents.

Q3: My NMR spectrum shows unexpected signals. What could they be?

A3: Unexpected signals in the ¹H NMR spectrum could correspond to several common impurities. Compare the chemical shifts of your unknown peaks to those of potential impurities (see table below). For example, a triplet around 1.2 ppm and a quartet around 4.1 ppm might indicate the presence of the residual ethyl ester.

Q4: How can I remove the identified impurities from my product?

A4: The choice of purification method depends on the nature and quantity of the impurity.

  • Recrystallization: Effective for removing minor impurities if the desired compound is a solid with good crystallization properties. A suitable solvent system needs to be determined empirically.

  • Column Chromatography: A versatile technique for separating a wide range of impurities. Normal-phase (silica gel) or reversed-phase chromatography can be employed.

  • Aqueous Wash: An acidic or basic wash during the workup can help remove certain impurities. For instance, a wash with a mild base can remove acidic byproducts.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Material (N-Boc-3-azetidinone)
Symptom Analytical Method Observation Possible Cause Suggested Solution
Unexpected peak in HPLC/LC-MSHPLC-UV, LC-MSA peak with a mass corresponding to N-Boc-3-azetidinone (m/z = 172.1 [M+H]⁺).Incomplete Horner-Wadsworth-Emmons reaction.Optimize reaction conditions (time, temperature, stoichiometry of reagents). Purify the intermediate ester before hydrolysis.
Characteristic signals in ¹H NMR¹H NMRSignals corresponding to the methylene protons adjacent to the ketone in N-Boc-3-azetidinone.Incomplete reaction.Repurify the final product using column chromatography.
Issue 2: Incomplete Hydrolysis - Residual Ethyl Ester
Symptom Analytical Method Observation Possible Cause Suggested Solution
Additional peak in HPLC with a higher retention timeHPLC-UV, LC-MSA peak with a mass corresponding to tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (m/z = 244.2 [M+H]⁺).Insufficient reaction time or amount of base (e.g., LiOH) for hydrolysis.Increase the reaction time, temperature, or the equivalents of the base. Monitor the reaction by TLC or HPLC until completion.
Ethyl group signals in ¹H NMR¹H NMRA triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂).Incomplete hydrolysis.Re-subject the product to the hydrolysis conditions. Purify via column chromatography.
Issue 3: Contamination with Phosphate Byproducts

| Symptom | Analytical Method | Observation | Possible Cause | Suggested Solution | | Greasy or oily final product | Visual Inspection | The isolated product is not a clean solid. | Inefficient removal of phosphate byproducts from the Horner-Wadsworth-Emmons reaction. | Perform thorough aqueous washes during the workup of the intermediate ester. Purification of the final acid by recrystallization or column chromatography. | | Broad signals in the baseline of the NMR spectrum | ¹H NMR | Unresolved, broad signals. | Presence of phosphorus-containing byproducts. | Purify the product using column chromatography. |

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 5% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 water/acetonitrile.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing). A small amount of acetic acid (0.5-1%) can be added to the mobile phase to improve the peak shape of the carboxylic acid.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the initial mobile phase or dichloromethane.

    • Load the solution onto a pre-packed silica gel column.

    • Elute the column with the mobile phase gradient.

    • Collect fractions and analyze by TLC or HPLC to identify the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification N-Boc-3-azetidinone N-Boc-3-azetidinone HWE_Reaction Horner-Wadsworth-Emmons Reaction N-Boc-3-azetidinone->HWE_Reaction Ester_Intermediate tert-butyl 3-(2-ethoxy-2-oxoethyl) azetidine-1-carboxylate HWE_Reaction->Ester_Intermediate Hydrolysis Hydrolysis Ester_Intermediate->Hydrolysis Crude_Product Crude 2-(1-(tert-butoxycarbonyl) azetidin-3-yl)acetic acid Hydrolysis->Crude_Product Analysis HPLC / LC-MS / NMR Crude_Product->Analysis Impurity_ID Identify Impurities Analysis->Impurity_ID Purification_Method Column Chromatography or Recrystallization Impurity_ID->Purification_Method Pure_Product Pure Product Purification_Method->Pure_Product

Caption: Workflow for synthesis and purification.

troubleshooting_logic Start Crude Product Analysis Check_Purity Purity > 98%? Start->Check_Purity End Product Meets Specs Check_Purity->End Yes Identify_Impurity Identify Major Impurity (LC-MS / NMR) Check_Purity->Identify_Impurity No Unreacted_SM Unreacted Starting Material? Identify_Impurity->Unreacted_SM Residual_Ester Residual Ethyl Ester? Unreacted_SM->Residual_Ester No Optimize_Reaction Optimize Upstream Reaction Unreacted_SM->Optimize_Reaction Yes Other_Impurity Other Impurity Residual_Ester->Other_Impurity No Rehydrolyze Repeat Hydrolysis Step Residual_Ester->Rehydrolyze Yes Purify Column Chromatography Other_Impurity->Purify Optimize_Reaction->Purify Rehydrolyze->Purify Purify->Start

Caption: Troubleshooting decision tree.

Stability challenges and degradation pathways of Boc-protected azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc-protected azetidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the stability challenges and degradation pathways associated with these valuable synthetic intermediates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis, purification, and handling of Boc-protected azetidines.

Issue 1: Unexpected Decomposition of Boc-Azetidine During Acidic Boc Deprotection

  • Symptoms:

    • Low yield of the desired deprotected azetidine.

    • Presence of multiple unidentified byproducts in the crude reaction mixture upon LC-MS or NMR analysis.

    • Formation of ring-opened products.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Harsh Acidic Conditions: Strong acids or high concentrations can promote the ring-opening of the strained azetidine ring, especially in the presence of certain substituents.[1][2]- Use milder acidic conditions for deprotection, such as 10-20% TFA in DCM instead of higher concentrations.[3][4]- Consider using alternative acids like HCl in dioxane or p-toluenesulfonic acid.[3][5]- Perform the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions.[3]
Intramolecular Ring-Opening: The presence of a pendant nucleophilic group (e.g., an amide) on the azetidine scaffold can lead to intramolecular attack on the activated azetidine ring under acidic conditions.[1]- If the molecular design allows, increase the linker length between the azetidine ring and the nucleophilic group to disfavor intramolecular cyclization.[1]- Modify the electronics of the system. For instance, N-pyridyl azetidines have shown enhanced stability compared to N-phenyl analogues due to the lower pKa of the azetidine nitrogen.[1]
Substituent Effects: Electron-withdrawing groups on an N-aryl substituent can increase the rate of acid-mediated decomposition.[1]- Be mindful of the electronic nature of substituents on the azetidine ring and its N-substituent, as this can significantly impact stability.[1]

Issue 2: Degradation of Boc-Azetidine During Chromatographic Purification

  • Symptoms:

    • Streaking or tailing of the product spot on a TLC plate.

    • Low recovery of the desired compound after column chromatography.

    • Appearance of new impurities in the collected fractions that were not present in the crude mixture.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Acidic Nature of Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds like Boc-protected azetidines.[3]- Neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% v/v), before packing the column.[3]- Alternatively, use a less acidic stationary phase like alumina (basic or neutral).
Prolonged Contact Time: Extended exposure to the stationary phase can increase the likelihood of on-column decomposition.- Optimize the elution solvent system to ensure a reasonable retention factor (Rf) of 0.2-0.4 for the desired compound, allowing for efficient separation without excessively long elution times.- Use flash column chromatography to expedite the purification process.

Issue 3: Incomplete or Slow Boc Protection Reaction

  • Symptoms:

    • The presence of a significant amount of starting amine in the reaction mixture after the expected reaction time.

    • Low yield of the N-Boc protected azetidine.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Reagent Stoichiometry: Using an insufficient amount of Boc-anhydride (Boc₂O) or base can lead to incomplete conversion.- Use a slight excess of Boc₂O (typically 1.1-1.2 equivalents).[4]- Ensure at least a stoichiometric amount of a suitable base like triethylamine (TEA) is used to neutralize the acid byproduct.[4]
Steric Hindrance: Bulky substituents on the azetidine ring or near the nitrogen atom can slow down the rate of reaction.- Increase the reaction temperature or prolong the reaction time.- Consider using a more reactive Boc-donating reagent.
Poor Solubility: The starting azetidine may have poor solubility in the chosen reaction solvent.[6]- Select a solvent in which the starting material is more soluble, such as THF, dichloromethane (DCM), or acetonitrile.[4][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Boc-protected azetidines?

A1: The primary degradation pathway for Boc-protected azetidines is initiated by acid, which is typically used for Boc group removal. The strained four-membered ring of azetidine makes it susceptible to nucleophilic attack, leading to ring-opening.[1][7] A key degradation mechanism is an acid-mediated intramolecular ring-opening, where a pendant nucleophilic group attacks the protonated azetidine ring.[1] Additionally, thermal decomposition can occur at elevated temperatures, leading to the cleavage of the Boc group.[8][9]

Q2: How does the pKa of the azetidine nitrogen affect its stability?

A2: The pKa of the azetidine nitrogen is a critical determinant of its stability, particularly in acidic media. A lower pKa means the nitrogen is less basic and less likely to be protonated at a given pH. Since protonation is often the initial step in the acid-mediated degradation pathway, a lower pKa can lead to enhanced stability.[1] For example, N-pyridyl azetidines exhibit greater stability than N-phenyl analogues because the pyridine ring lowers the pKa of the azetidine nitrogen.[1]

Q3: What are suitable storage conditions for Boc-protected azetidines?

A3: To ensure long-term stability, Boc-protected azetidines should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[10][11] They should be kept away from strong acids and strong oxidizing agents, which can promote decomposition.[10] For some derivatives, refrigeration (2-8 °C) may be recommended.[12]

Q4: Can the Boc group be removed thermally without the use of acid?

A4: Yes, the Boc group can be removed by heating, typically at high temperatures. This thermal deprotection proceeds through a fragmentation mechanism to form the free amine, isobutylene, and carbon dioxide.[8] This method can be advantageous as it avoids the use of acids, which can cause side reactions with sensitive substrates.[8] However, high temperatures may not be suitable for all molecules.[9]

Q5: What side reactions can occur during Boc deprotection due to the formation of the tert-butyl cation?

A5: The cleavage of the Boc group in the presence of a strong acid generates a reactive tert-butyl cation.[4][13] This electrophile can alkylate any nucleophilic species present in the reaction mixture. In the context of peptide synthesis, this can lead to the t-butylation of sensitive amino acid residues such as tryptophan, methionine, cysteine, and tyrosine.[13] To prevent these side reactions, scavengers like triisopropylsilane (TIS) or thioanisole are often added to the deprotection cocktail to trap the tert-butyl cation.[2]

Data and Protocols

Stability of N-Substituted Azetidines in Acidic Conditions

The following table summarizes the stability of various N-substituted azetidines at pH 1.8, highlighting the influence of the N-substituent on the rate of degradation.

CompoundN-SubstituentHalf-life (T₁/₂) at pH 1.8Azetidine N pKa (measured)
1 2-Pyridyl> 24 h-1.1 (calculated)
2 3-Pyridyl> 24 hNot reported
3 4-Pyridyl> 24 hNot reported
4 Phenyl1.1 h4.3
5 4-Methoxy-phenyl0.5 hNot reported
6 4-Cyano-phenyl< 10 min0.5
Data sourced from reference[1].
Experimental Protocols

Protocol 1: General Procedure for Acidic Boc Deprotection

  • Dissolve the N-Boc protected azetidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.[3]

  • At 0 °C, add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v) or a solution of hydrochloric acid in dioxane (e.g., 4 M).[3][4]

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.[3]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • If the product is isolated as a salt, it can be neutralized during an aqueous workup by basifying the solution with a base like sodium bicarbonate or sodium hydroxide before extraction with an organic solvent.[3]

Protocol 2: General Procedure for N-Boc Protection of an Azetidine

  • Dissolve the azetidine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[4][5]

  • Add a base, such as triethylamine (1.2 equivalents), to the solution.[4]

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.[4]

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC.[4]

  • Once the reaction is complete, perform an aqueous workup. Typically, this involves diluting with water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • If necessary, purify the product by flash column chromatography.[3]

Visualizing Degradation and Experimental Workflows

Degradation Pathway

Acid-Mediated Intramolecular Ring-Opening of an N-Aryl Azetidine A Boc-Protected Azetidine B Protonated Azetidine A->B  + H⁺ (Acid) C Ring-Opened Intermediate B->C  Intramolecular  Nucleophilic Attack D Degradation Products C->D  Rearrangement/  Hydrolysis

Caption: Proposed pathway for acid-mediated degradation.

Experimental Workflow

General Workflow for Boc-Azetidine Synthesis and Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection start Azetidine protection N-Boc Protection Reaction start->protection prot_reagents Boc₂O, Base prot_reagents->protection workup_prot Aqueous Workup protection->workup_prot purification Column Chromatography workup_prot->purification boc_azetidine Boc-Protected Azetidine purification->boc_azetidine deprotection Deprotection Reaction boc_azetidine->deprotection deprot_reagents Strong Acid (e.g., TFA) deprot_reagents->deprotection workup_deprot Solvent Removal/ Neutralization deprotection->workup_deprot final_product Deprotected Azetidine workup_deprot->final_product

Caption: Synthesis and deprotection workflow.

References

How to prevent racemization during reactions with chiral azetidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers prevent racemization during chemical reactions involving chiral azetidine derivatives, ensuring the stereochemical integrity of their molecules.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant issue with chiral azetidines?

A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers, known as a racemate.[1] This is a critical issue in drug development and stereoselective synthesis because the biological activity of a molecule is often exclusive to a single enantiomer. The other enantiomer might be inactive or, in some cases, cause adverse effects.[1] For chiral azetidines, which are valuable motifs in medicinal chemistry, maintaining stereochemical purity is essential for their intended function.[2]

Q2: What are the primary mechanisms that lead to racemization in reactions involving chiral azetidines?

A2: Racemization in chiral azetidines typically occurs through pathways that involve the formation of a planar, achiral intermediate. The two most common mechanisms are:

  • Enolization: If the chiral center is alpha (α) to a carbonyl group, a base can abstract the α-proton to form a planar enolate intermediate. Subsequent protonation can occur from either face, leading to a mixture of enantiomers.[3] Electron-withdrawing groups at the α-carbon can increase the acidity of this proton, making it more susceptible to abstraction.[1]

  • Carbocation Formation: In reactions like the ring-opening of N-tosyl azetidines, a planar carbocationic intermediate can form.[4] Nucleophilic attack on this intermediate is equally likely from either side, resulting in a racemic product. A similar azafulvenium intermediate can form during certain amide coupling or ring-expansion reactions, also leading to racemization.[5]

Q3: Which reaction conditions are most likely to cause racemization?

A3: Several factors can increase the risk of racemization. Understanding these can help in designing more robust experimental protocols.

  • High Temperatures: Elevated temperatures provide the necessary energy to overcome the activation barrier for racemization, increasing its rate.[3][6]

  • Strong Bases: Strong, non-hindered bases (e.g., triethylamine) can readily abstract protons alpha to carbonyls or other activating groups, facilitating enolization.[3][7]

  • Inappropriate Coupling Reagents: In amide coupling reactions, some reagents can promote the formation of racemization-prone intermediates like oxazolones.[3]

  • Solvent Effects: The polarity and nature of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the rate of racemization.[8]

  • Prolonged Reaction Times: The longer a reaction is exposed to conditions that promote racemization, the greater the potential loss of enantiomeric excess.[3]

Q4: How can protecting groups help maintain the stereochemical integrity of azetidine derivatives?

A4: Protecting groups are essential for preventing unwanted side reactions, including racemization.[9] For azetidine derivatives that are also amino acids, urethane-based protecting groups like Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) are specifically designed to resist racemization during carboxyl group activation.[1][10] In contrast, simple acyl protecting groups can increase the risk.[1] For specific amino acids like histidine, which is highly prone to racemization, protecting the side chain's imidazole nitrogen is a key strategy to inhibit its ability to act as an intramolecular base catalyst.[11]

Q5: How can I accurately determine if my chiral azetidine product has racemized?

A5: The most reliable and widely used method for determining the enantiomeric excess (ee) of a product is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] These techniques employ a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. The ee is calculated from the ratio of the peak areas of the two enantiomers.[1] Other available methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents or chiral solvating agents, and polarimetry.[1][12]

Troubleshooting Guide: Common Racemization Issues

This section addresses specific problems researchers may encounter and provides actionable solutions.

Issue 1: High levels of racemization detected during N-acylation or peptide coupling.

This is a frequent issue, especially when the azetidine nitrogen is being acylated to form an amide bond.

Potential CauseRecommended Solution
Inappropriate Coupling Reagent Switch to a coupling reagent known to suppress racemization, such as HATU, HBTU, or phosphonium-based reagents like PyBOP.[1][3] For racemization-prone substrates, DEPBT can be particularly effective.[11]
Use of Additives If using a carbodiimide reagent like DIC or DCC, always include a racemization-suppressing additive such as OxymaPure or HOAt.[1][11] These additives form active esters that are less prone to racemization.[1]
Strong, Unhindered Base Replace strong bases like triethylamine with a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or an even weaker base like N-methylmorpholine (NMM).[3][13] For particularly sensitive substrates, 2,4,6-collidine can be a better choice.[13]
Elevated Temperature Conduct the reaction at the lowest temperature that allows for a reasonable rate, typically starting at 0 °C and allowing it to warm slowly to room temperature.[3] Monitor the reaction closely to minimize its duration.
Issue 2: Complete loss of stereochemistry during a ring-opening reaction.

Ring-opening reactions of activated azetidines (e.g., N-tosyl azetidines) with nucleophiles can proceed with significant racemization.

Potential CauseRecommended Solution
Carbocation Intermediate Formation The reaction likely proceeds through a planar carbocationic intermediate, leading to a racemic product.[4] This is common for N-tosyl azetidines.
Substrate Modification If possible, modify the substrate to favor a stereospecific SN2 pathway. For example, introducing a directing group, such as a hydroxyl group on the azetidine ring, can help anchor the incoming nucleophile and lead to a reaction with a predominant inversion of configuration.[4]
Alternative Synthetic Route If racemization cannot be avoided, consider an alternative synthetic strategy that does not involve the ring-opening of a highly activated azetidine. Stereoselective synthesis methods like [2+2] or [3+1] cycloadditions can build the chiral azetidine core with high fidelity.

Key Experimental Protocols

Protocol 1: N-Acylation of a Chiral Azetidine Using HATU with Minimized Racemization

This protocol describes a general procedure for coupling a carboxylic acid to a chiral azetidine while minimizing the risk of racemization at a nearby stereocenter.

Materials:

  • Chiral azetidine derivative (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1.1 equiv)

  • Diisopropylethylamine (DIPEA) or 2,4,6-collidine (2.0 equiv)

  • Anhydrous DMF or DCM (as solvent)

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF.

  • Pre-activation: Cool the solution to 0 °C. Add HATU (1.1 equiv) and the base (DIPEA or collidine, 2.0 equiv). Stir the mixture for 10-15 minutes to allow for the formation of the active ester.

  • Coupling: Add a solution of the chiral azetidine derivative (1.0 equiv) in anhydrous DMF to the pre-activated mixture dropwise at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

This is a general guideline for analyzing the stereochemical purity of the final product. Specific conditions must be optimized for each compound.[1]

Procedure:

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for the class of compound being analyzed. Common CSPs are based on polysaccharide derivatives (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase Screening: Prepare a dilute solution of the purified product (racemic standard is ideal for method development). Screen different mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol, with or without additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Analysis: Inject the sample onto the chiral HPLC system. Elute with the optimized mobile phase at a constant flow rate.

  • Calculation of ee: Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Visualizations

Racemization_Mechanisms Common Racemization Pathways for Chiral Azetidines cluster_start cluster_pathA Pathway A: Enolization cluster_pathB Pathway B: Carbocation Formation cluster_end start Chiral Azetidine Derivative deprotonation Base-Mediated Deprotonation (e.g., α to C=O) start->deprotonation activation Activation & Ring-Opening (e.g., N-Tosyl Azetidine) start->activation enolate Planar, Achiral Enolate Intermediate deprotonation->enolate reprotonation Re-protonation enolate->reprotonation racemate Racemic Mixture reprotonation->racemate carbocation Planar, Achiral Carbocation Intermediate activation->carbocation nucleophilic_attack Nucleophilic Attack carbocation->nucleophilic_attack nucleophilic_attack->racemate

Caption: Key mechanisms leading to racemization in chiral azetidine reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Racemization start Racemization Detected (via Chiral HPLC) q1 What is the reaction type? start->q1 q2 Is a strong, non-hindered base used (e.g., TEA)? q1->q2 N-Acylation sol5 Consider Substrate Modification or Alternative Route q1->sol5 Ring-Opening q3 Is the temperature above RT? q2->q3 No sol1 Change to Hindered Base (DIPEA, Collidine) q2->sol1 Yes q4 Are coupling additives (Oxyma, HOAt) being used? q3->q4 No sol2 Lower Reaction Temperature (Start at 0 °C) q3->sol2 Yes sol3 Use Low-Racemization Coupling Reagent (HATU, PyBOP) q4->sol3 Yes sol4 Add Racemization Suppressant (Oxyma, HOAt) q4->sol4 No

Caption: A step-by-step workflow for diagnosing and fixing racemization issues.

Condition_Selection Logic for Selecting Reaction Conditions to Prevent Racemization cluster_input Reaction Type cluster_params Key Parameters to Control cluster_output Recommended Conditions (Low Racemization Risk) reaction_type N-Acylation / Peptide Coupling param_base Base Selection reaction_type->param_base param_temp Temperature reaction_type->param_temp param_reagent Reagent/Additive reaction_type->param_reagent out_base Use Hindered Base: DIPEA, NMM, Collidine param_base->out_base out_temp Low Temperature: 0 °C to RT param_temp->out_temp out_reagent Use Onium Salts (HATU, HBTU) + Additives (Oxyma, HOAt) param_reagent->out_reagent

Caption: Decision logic for choosing optimal, low-racemization reaction conditions.

References

Technical Support Center: Synthesis of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work, with a focus on scaling up the synthesis.

Experimental Workflow Overview

The overall synthetic strategy involves two main stages: the preparation of the ethyl ester precursor, tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, followed by its hydrolysis to the final carboxylic acid product.

Synthesis Workflow cluster_0 Stage 1: Ester Synthesis cluster_1 Stage 2: Hydrolysis start 1-Boc-3-azetidinone ester_synthesis Horner-Wadsworth-Emmons or Reformatsky Reaction start->ester_synthesis reagent1 Diethyl (cyanomethyl)phosphonate or similar C2 synthon reagent1->ester_synthesis ester_product tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate ester_synthesis->ester_product hydrolysis Saponification (e.g., LiOH, NaOH, or KOH) ester_product->hydrolysis workup Acidic Work-up & Purification hydrolysis->workup acid_product This compound workup->acid_product Troubleshooting_Hydrolysis cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Incomplete Hydrolysis cause1 Insufficient Base problem->cause1 cause2 Low Reaction Temperature problem->cause2 cause3 Poor Solubility problem->cause3 solution1 Increase Equivalents of Base cause1->solution1 solution2 Gently Heat Reaction cause2->solution2 solution3 Optimize THF/Water Ratio cause3->solution3 Boc_Deprotection_Pathway Ester Boc-Azetidine-Ester Acid Desired Product (Boc-Azetidine-Acid) Ester->Acid Mild Base (LiOH) Controlled Temp. Deprotected_Acid Side Product (Azetidine-Acid) Ester->Deprotected_Acid Harsh Conditions (Strong Base / High Temp / Low pH) Acid->Deprotected_Acid Low pH during work-up

Technical Support Center: Analytical Methods for Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the detection and analysis of byproducts in azetidine synthesis.

Troubleshooting Guides

Scenario 1: Unexpected Peaks in HPLC/LC-MS Analysis of Intramolecular Cyclization Reactions

Question: I am performing an intramolecular cyclization of a γ-amino alcohol to synthesize a substituted azetidine. My HPLC/LC-MS analysis shows a significant byproduct peak with a similar mass to my product. How can I identify this byproduct and optimize my reaction to minimize it?

Answer:

A common byproduct in the intramolecular cyclization of γ-amino alcohols is the corresponding five-membered pyrrolidine ring.[1][2] This occurs due to a competing 5-exo-tet cyclization pathway, which is often kinetically and thermodynamically favored over the 4-exo-tet cyclization required for azetidine formation.

Identification Strategy:

  • Mass Spectrometry (MS): The azetidine product and the pyrrolidine byproduct are isomers and will have the same molecular weight. Therefore, high-resolution mass spectrometry (HRMS) will not distinguish them. However, tandem MS (MS/MS) may show different fragmentation patterns.

  • Chromatography: Pyrrolidines are generally less polar than the corresponding azetidines due to reduced ring strain and differences in dipole moment. In reversed-phase HPLC (RP-HPLC), the pyrrolidine byproduct will often have a longer retention time than the azetidine product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for distinguishing between the two isomers. Key differences are observed in the chemical shifts and coupling constants of the ring protons and carbons.

Troubleshooting Workflow:

Troubleshooting Workflow: Azetidine vs. Pyrrolidine Byproduct start Unexpected peak in HPLC/LC-MS check_mass Confirm byproduct has same mass as product start->check_mass isomeric Isomeric Byproduct Suspected (e.g., Pyrrolidine) check_mass->isomeric Yes non_isomeric Different Mass Byproduct (e.g., Dimer, Starting Material) check_mass->non_isomeric No analyze_nmr Acquire 1H and 13C NMR spectra isomeric->analyze_nmr compare_shifts Compare chemical shifts to known values for azetidines and pyrrolidines analyze_nmr->compare_shifts confirm_pyrrolidine Byproduct confirmed as Pyrrolidine compare_shifts->confirm_pyrrolidine optimize_reaction Optimize reaction conditions: - Lower temperature - Different solvent - Different leaving group confirm_pyrrolidine->optimize_reaction

Caption: Troubleshooting logic for identifying an isomeric byproduct.

Optimization Strategies:

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the kinetically controlled azetidine product.

  • Solvent: The polarity of the solvent can influence the conformational equilibrium of the acyclic precursor, potentially favoring the conformation that leads to the desired 4-membered ring.

  • Leaving Group: The choice of leaving group on the γ-carbon is critical. A more reactive leaving group can accelerate the desired cyclization.

Scenario 2: Product Degradation During Purification by Silica Gel Chromatography

Question: My azetidine-containing product appears to be decomposing on the silica gel column during purification. I am observing streaking on the TLC plate and recovering low yields of the desired product. What is causing this and how can I prevent it?

Answer:

Azetidines can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This can lead to the protonation of the azetidine nitrogen, making the strained four-membered ring susceptible to nucleophilic attack and subsequent ring-opening.[2]

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in the chosen eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using basic or neutral alumina as the stationary phase for your chromatography.

  • Minimize Contact Time: Run the column as quickly as possible without compromising separation. A flash chromatography setup is recommended.

  • Alternative Purification Methods: If the product is crystalline, recrystallization is an excellent alternative to chromatography. Preparative HPLC with a suitable column and mobile phase can also be employed.

Scenario 3: Suspected Oligomerization or Polymerization

Question: My reaction mixture is showing a complex pattern of peaks in the LC-MS, with some masses corresponding to multiples of my product's molecular weight. Is it possible that my azetidine is polymerizing?

Answer:

Yes, due to their ring strain, azetidines can undergo ring-opening polymerization, especially in the presence of cationic initiators or under harsh reaction conditions.[3] This can lead to the formation of dimers, trimers, and higher-order oligomers.

Analytical Approach:

  • Size Exclusion Chromatography (SEC): SEC can be a useful technique to separate oligomers based on their size.

  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can help identify the masses of the oligomeric species.

  • NMR Spectroscopy: The NMR spectrum of a polymerized sample will show broad signals characteristic of a polymeric material, in contrast to the sharp signals of a small molecule.

Prevention:

  • Control of Reaction Conditions: Avoid strongly acidic conditions and high temperatures.

  • Protecting Groups: The use of a suitable N-protecting group (e.g., Boc, Cbz) can prevent the nitrogen from initiating polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in azetidine synthesis via intramolecular cyclization?

A1: The most common byproduct is the corresponding pyrrolidine, formed through a competing 5-exo-tet cyclization. Other potential byproducts include unreacted starting material, and dimers or oligomers if the azetidine ring opens and reacts further.

Q2: How can I distinguish between cis and trans isomers of a disubstituted azetidine using NMR?

A2: The coupling constants (J-values) between protons on the azetidine ring can help determine the stereochemistry. Typically, the coupling constant between two cis protons is larger than that between two trans protons. Additionally, the chemical shifts of the ring protons and substituents can differ significantly between the two isomers.[4] Nuclear Overhauser Effect (NOE) experiments can also provide definitive evidence for the spatial proximity of substituents.

Q3: What are potential side reactions in the aza Paternò-Büchi reaction for azetidine synthesis?

A3: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, can be accompanied by several side reactions.[5][6] These include E/Z isomerization of the imine, which can lead to a loss of stereochemical information, and other photochemical rearrangements of the starting materials or the product. The reaction can also sometimes yield oxetane byproducts from the Paterno-Büchi reaction of carbonyl impurities.[6][7][8][9][10][11]

Q4: Can I use quantitative NMR (qNMR) to determine the purity of my azetidine product?

A4: Yes, qNMR is an excellent primary method for determining the purity of your azetidine product without the need for a reference standard of the analyte itself. By using a certified internal standard of known purity, you can accurately quantify your product and any NMR-active impurities.

Data Presentation

Table 1: Comparative Analytical Data for a Model Azetidine and its Pyrrolidine Byproduct

ParameterN-BenzylazetidineN-Benzylpyrrolidine
Molecular Formula C₁₀H₁₃NC₁₁H₁₅N
Molecular Weight 147.22 g/mol 161.25 g/mol
Typical RP-HPLC Retention Time *ShorterLonger
¹H NMR (CDCl₃, 400 MHz) ~7.3 ppm (m, 5H, Ar-H), ~3.6 ppm (s, 2H, N-CH₂-Ph), ~3.3 ppm (t, 4H, ring-CH₂), ~2.1 ppm (quint, 2H, ring-CH₂)~7.3 ppm (m, 5H, Ar-H), ~3.6 ppm (s, 2H, N-CH₂-Ph), ~2.5 ppm (t, 4H, ring-CH₂), ~1.8 ppm (m, 4H, ring-CH₂)
¹³C NMR (CDCl₃, 100 MHz) ~139 ppm (Ar-C), ~128 ppm (Ar-CH), ~127 ppm (Ar-CH), ~60 ppm (N-CH₂-Ph), ~55 ppm (ring-CH₂), ~18 ppm (ring-CH₂)~139 ppm (Ar-C), ~128 ppm (Ar-CH), ~127 ppm (Ar-CH), ~60 ppm (N-CH₂-Ph), ~54 ppm (ring-CH₂), ~23 ppm (ring-CH₂)
GC-MS (EI) Key Fragments (m/z) 147 (M+), 118, 91 (base peak), 77161 (M+), 91 (base peak), 70

*Retention times are highly dependent on the specific column, mobile phase, and gradient conditions used.

Experimental Protocols

Protocol 1: General HPLC-MS Method for Azetidine Byproduct Analysis

Objective: To separate and identify the desired azetidine product from potential byproducts, including the isomeric pyrrolidine.

Instrumentation:

  • HPLC system with a UV detector

  • Mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection (UV) 210 nm and 254 nm
MS Detection ESI positive ion mode, scan range m/z 50-500

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Extract the ion chromatograms for the expected mass of the product.

  • Integrate the peaks to determine the relative abundance of the product and any isomeric byproducts.

  • Analyze the mass spectra of each peak to confirm the molecular weight. If necessary, perform MS/MS fragmentation to aid in structural elucidation.

Protocol 2: General GC-MS Method for Volatile Azetidine Byproducts

Objective: To analyze for volatile byproducts and confirm the identity of the azetidine product.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

Chromatographic Conditions:

ParameterCondition
Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes
MSD Transfer Line 280 °C
Ion Source Electron Ionization (EI) at 70 eV
Scan Range m/z 35-400

Sample Preparation:

  • Dissolve the crude reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • If necessary, derivatize polar compounds with a silylating agent (e.g., BSTFA) to increase volatility.

Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Compare the mass spectrum of each peak to a library (e.g., NIST) for tentative identification.

  • Analyze the fragmentation pattern to confirm the structure of the product and byproducts. For N-containing compounds, look for the characteristic odd molecular ion peak if an odd number of nitrogen atoms is present.

Mandatory Visualizations

Analytical Workflow for Azetidine Synthesis synthesis Azetidine Synthesis (Crude Reaction Mixture) hplc_ms HPLC-MS Analysis synthesis->hplc_ms gc_ms GC-MS Analysis synthesis->gc_ms nmr NMR Analysis (1H, 13C, qNMR) synthesis->nmr purity Purity Assessment hplc_ms->purity byproduct_id Byproduct Identification hplc_ms->byproduct_id gc_ms->byproduct_id nmr->purity qNMR structure_confirm Structure Confirmation nmr->structure_confirm final_product Purified Azetidine purity->final_product Purification byproduct_id->final_product Purification structure_confirm->final_product Purification

Caption: General analytical workflow for azetidine synthesis.

References

Validation & Comparative

A Comparative Guide to 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic Acid and Alternative Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of efficacy, selectivity, and overall success. This guide provides an objective comparison of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid, a representative of rigid azetidine-based linkers, with the more common flexible alkyl and polyethylene glycol (PEG) linkers. This comparison is supported by a summary of performance characteristics and detailed experimental protocols for key validation assays.

Introduction to Linker Classes

The linker component of a heterobifunctional molecule, such as a PROTAC, is far more than a simple spacer. Its length, rigidity, and physicochemical properties profoundly influence the molecule's solubility, cell permeability, metabolic stability, and its ability to facilitate the formation of a productive ternary complex between a target protein and an E3 ligase.[1]

  • This compound: This molecule is a building block for azetidine-based linkers.[2] Azetidine rings introduce a degree of rigidity into the linker structure.[3] This conformational constraint can pre-organize the molecule into a bioactive conformation, potentially leading to improved potency and selectivity.[3] Such rigid structures can also enhance cell permeability and metabolic stability.[3][]

  • Alkyl Linkers: These are composed of saturated or unsaturated hydrocarbon chains and are a common choice due to their synthetic accessibility.[5] Alkyl linkers are generally hydrophobic, which can enhance membrane permeability but may negatively impact aqueous solubility.[6] They offer a high degree of conformational flexibility.[7]

  • Polyethylene Glycol (PEG) Linkers: Comprised of repeating ethylene glycol units, PEG linkers are hydrophilic and are frequently used to improve the solubility and cell permeability of large, hydrophobic molecules.[5][8] While offering flexibility, longer PEG chains can sometimes increase the polar surface area, potentially hindering permeability, and may be more susceptible to metabolism.[6]

Data Presentation: A Comparative Overview

The following tables summarize the general characteristics and performance data of PROTACs incorporating these different linker classes. It is important to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing is often necessary.[6]

Table 1: General Characteristics of Azetidine, Alkyl, and PEG Linkers

FeatureThis compound-based (Rigid)Alkyl Linkers (Flexible)PEG Linkers (Flexible)
Composition Contains a rigid azetidine ringSaturated or unsaturated hydrocarbon chainsRepeating ethylene glycol units
Conformational Freedom LowHighHigh
Hydrophilicity Moderate, can be tunedGenerally hydrophobicHydrophilic
Aqueous Solubility Can be lower, but modifiableMay limit aqueous solubilityGenerally improves aqueous solubility[8]
Cell Permeability Can be higher due to reduced polarity and shielding of polar groups[3]Can improve cell permeability due to hydrophobicity[6]Can enhance permeability by improving solubility and adopting folded conformations[6]
Metabolic Stability Generally more metabolically stable[3]Generally possess good chemical and metabolic stability[6]May have reduced metabolic stability in vivo[6]
Synthetic Accessibility Can be more complex to synthesizeReadily accessible and synthetically straightforwardCan be more challenging and costly to synthesize than alkyl linkers[5]

Table 2: Illustrative Performance Data of PROTACs with Different Linker Types

ParameterAzetidine-based LinkerAlkyl LinkerPEG Linker
Degradation Efficacy (DC50) Can achieve high potency (low nM) due to pre-organization of the ternary complex.Potency is highly dependent on optimal linker length.Can achieve potent degradation; efficacy is often highly dependent on optimal linker length.[8]
Maximum Degradation (Dmax) High Dmax values are achievable.High Dmax values are achievable.High Dmax values are achievable.[8]
Ternary Complex Formation May require a more specific protein-protein interface for productive complex formation.[3]Can adapt to various protein-protein interfaces.[3]The increased plasticity may enhance ternary complex formation in some cases.[6]
Selectivity Can lead to higher selectivity by enforcing a specific binding mode.[3]May have lower selectivity due to conformational flexibility.May have lower selectivity due to conformational flexibility.

Mandatory Visualization

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for Linker Comparisondot

Linker_Comparison_Workflow

References

The Rising Star in Medicinal Chemistry: A Comparative Guide to 1-Boc-3-azetidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the architectural nuances of a molecule can dictate its success or failure. Small, saturated heterocyclic scaffolds have emerged as powerful tools for medicinal chemists, offering a means to escape the "flatland" of traditional aromatic rings and explore three-dimensional chemical space. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention. This guide provides a comprehensive comparison of 1-Boc-3-azetidineacetic acid, a key azetidine building block, against other commonly used scaffolds, supported by experimental data and detailed protocols for its application.

The Azetidine Advantage: Rigidity and Vectorial Orientation

The utility of the azetidine moiety stems from its unique combination of stability and conformational restraint. Unlike the more flexible five- and six-membered rings (pyrrolidines and piperidines), the inherent ring strain of azetidine (~25.4 kcal/mol) locks its substituents into well-defined spatial orientations. This rigidity can be advantageous for several reasons:

  • Pre-organization for Binding: A conformationally restricted ligand pays a smaller entropic penalty upon binding to its target, which can translate to higher binding affinity and potency.

  • Improved Selectivity: The precise positioning of functional groups can enhance interactions with the desired target while avoiding off-target effects.

  • Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to more flexible aliphatic chains.

  • Novel Chemical Space: The unique vectors provided by the azetidine scaffold allow for the exploration of novel pharmacophore space.

1-Boc-3-azetidineacetic acid is a particularly valuable building block as it provides a convenient handle for amide bond formation, allowing for its ready incorporation into a wide range of molecular frameworks. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during coupling reactions and can be easily removed under acidic conditions.

Comparative Efficacy: A Look at the Data

While direct head-to-head comparisons of identical molecules where only the small heterocyclic ring is varied are rare in the literature, we can draw valuable insights by examining data from different studies on key drug targets. Here, we present data for two important classes of therapeutic targets: Janus Kinases (JAKs) and the CXCR4 receptor.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in a variety of autoimmune diseases and cancers. Several approved JAK inhibitors incorporate small heterocyclic scaffolds.

Table 1: In Vitro Inhibitory Activity of Selected JAK Inhibitors

CompoundScaffoldJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Reference
AbrocitinibPyrrolo[2,3-d]pyrimidine~29~803>10,000~1,300[1]
UpadacitinibPyrrolo[2,3-d]pyrimidine----[1]
BaricitinibPyrrolo[2,3-d]pyrimidine with Azetidine----[1]
Compound 23a4-(1,5-triazole)-pyrrolopyrimidine72>10,000870>10,000[2]

Note: Direct comparative IC₅₀ values for Upadacitinib and Baricitinib were not available in the cited sources under identical assay conditions. This table illustrates the potency of compounds containing different heterocyclic cores in the context of JAK inhibition.

The data illustrates that pyrrolo[2,3-d]pyrimidine and related scaffolds are potent cores for JAK inhibitors. The inclusion of an azetidine moiety in Baricitinib highlights the successful application of this building block in approved drugs targeting this pathway.

CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR involved in cancer metastasis, HIV entry, and inflammatory diseases. The development of small molecule antagonists for this receptor is an active area of research.

Table 2: In Vitro Activity of Selected CXCR4 Antagonists

CompoundScaffoldCXCR4 Binding IC₅₀ (nM)CXCL12-induced Calcium Flux IC₅₀ (nM)Reference
Compound 46Pyrrolidine790.25[3]
Compound 30Tetrahydronaphthyridine24-[4]
MCo-CVX-5cCyclotide0.3 (inhibition of CXCL12 activation)-[5]

Note: This table showcases the potency of compounds with different core structures, including a pyrrolidine-based antagonist. While direct data for an azetidine-based antagonist in the same series is not available, this provides a benchmark for the efficacy of small heterocyclic antagonists for this target.

These examples demonstrate that small, saturated heterocycles like pyrrolidines are effective scaffolds for high-potency CXCR4 antagonists. The rigid nature of the azetidine ring presents a compelling alternative for further exploration in this area.

Experimental Protocols

To facilitate the use of 1-Boc-3-azetidineacetic acid in drug discovery programs, we provide the following detailed experimental protocols.

Synthesis of N-benzyl-2-(1-Boc-azetidin-3-yl)acetamide

This protocol details a standard method for the amide coupling of 1-Boc-3-azetidineacetic acid with a primary amine using EDC and HOBt as coupling agents.

Procedure:

  • To a solution of 1-Boc-3-azetidineacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • Stir the mixture at 0 °C for 20 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Expected Characterization Data (Illustrative):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.38 – 7.25 (m, 5H), 5.80 (br s, 1H), 4.45 (d, J = 5.6 Hz, 2H), 4.10 (t, J = 8.0 Hz, 2H), 3.65 (t, J = 7.2 Hz, 2H), 3.00 – 2.90 (m, 1H), 2.65 (d, J = 7.6 Hz, 2H), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 171.5, 156.0, 138.0, 128.8, 127.8, 127.5, 80.0, 55.0, 43.8, 38.0, 35.0, 28.5.

  • LC-MS: Calculated for C₁₉H₂₈N₂O₃ [M+H]⁺, found.

In Vitro JAK2 Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against the JAK2 enzyme.

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). The final DMSO concentration should be kept below 1%.

  • Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add a solution containing purified recombinant JAK2 enzyme and a suitable peptide substrate (e.g., a poly-Glu,Tyr peptide) to each well.

  • Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to its Km value for JAK2.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced using a commercial kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit) according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[6]

Cell-Based Assay for Inhibition of STAT3 Phosphorylation

This protocol describes a method to assess the ability of a compound to inhibit the phosphorylation of STAT3 in a cellular context, a downstream event of JAK activation.

Procedure:

  • Seed a suitable cell line (e.g., HeLa or a leukemia cell line with constitutively active JAK2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with a cytokine that signals through the JAK-STAT pathway (e.g., Interleukin-6) for 15-30 minutes.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of the lysates.

  • Analyze the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 by Western blotting using specific antibodies.

  • Alternatively, p-STAT3 levels can be quantified using a cell-based ELISA or by flow cytometry.

  • Determine the IC₅₀ value for the inhibition of STAT3 phosphorylation.

Visualizing the Biological Context

To understand the mechanism of action of compounds derived from these building blocks, it is crucial to visualize their role in relevant signaling pathways. The JAK-STAT pathway is a prime example where azetidine-containing inhibitors have shown clinical success.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_dimer p-STAT Dimer STAT_inactive->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription of Target Genes Building_Block 1-Boc-3-azetidineacetic acid (Building Block) JAK_Inhibitor JAK Inhibitor (e.g., Baricitinib) Building_Block->JAK_Inhibitor Synthesis JAK_Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the role of JAK inhibitors.

Conclusion

1-Boc-3-azetidineacetic acid stands out as a versatile and powerful building block in medicinal chemistry. Its inherent conformational rigidity provides a distinct advantage in the design of potent and selective ligands. While direct comparative data with other small ring systems in identical molecular contexts remains an area for future investigation, the successful incorporation of the azetidine moiety in approved drugs validates its utility. The experimental protocols provided herein offer a practical guide for researchers to leverage the unique properties of this scaffold in their drug discovery endeavors. As the demand for novel therapeutics with improved properties continues to grow, the strategic use of building blocks like 1-Boc-3-azetidineacetic acid will undoubtedly play a pivotal role in shaping the future of medicine.

References

A Comparative Guide to the Validation of Analytical Methods for 2-(1-(Boc)azetidin-3-yl)acetic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical methodologies for validating the purity of 2-(1-(Boc)azetidin-3-yl)acetic acid, a key building block in organic synthesis. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), presenting their experimental protocols and performance data to aid in method selection and validation.

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[1][2][3] This involves evaluating several key parameters to ensure the method is reliable, reproducible, and accurate.[1][3][4]

Analytical Method Validation Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantitation (LOQ) lod->loq robustness Robustness loq->robustness system_suitability System Suitability robustness->system_suitability validation_report Validation Report system_suitability->validation_report end Method Implementation validation_report->end

Caption: General workflow for analytical method validation.

Comparison of Analytical Techniques

The choice of analytical technique depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the nature of potential impurities.

Analytical Technique Selection analyte Analyte Properties (Volatility, Polarity, Thermal Stability) hplc HPLC (Non-volatile, Polar) analyte->hplc Suitable for gcms GC-MS (Volatile, Thermally Stable or Derivatized) analyte->gcms If volatile/ thermally stable qnmr qNMR (Soluble, Contains NMR-active nuclei) analyte->qnmr Suitable for derivatization Derivatization Required analyte->derivatization If non-volatile/ thermally labile derivatization->gcms Enables analysis

Caption: Selection of analytical technique based on analyte properties.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of small pharmaceutical intermediates.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.[5]Quantification of a substance by comparing the integral of a signal from the analyte with that of a certified reference material.
Linearity (r²) ≥ 0.999[4]≥ 0.995≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (% RSD) ≤ 2.0%[4]≤ 5.0%≤ 1.0%
Limit of Detection (LOD) Low (≤0.05%)[5]Very Low (can be sub-ppm)Moderate (depends on field strength and sample)
Limit of Quantitation (LOQ) Low (≤0.1%)[5]Very Low (can be sub-ppm)Can be below 1% of the minor component[5]
Sample Derivatization Generally not required.Often required for polar and non-volatile compounds like amino acids.[6]Not required.
Primary Method NoNoYes (can provide direct purity assessment without a specific reference standard of the analyte).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the purity determination of non-volatile and thermally labile compounds.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 2-(1-(Boc)azetidin-3-yl)acetic acid reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions to establish linearity.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Validation Parameters:

    • Specificity: Analyze a blank (mobile phase), the reference standard, and the sample solution. The peak for the analyte should be well-resolved from any impurities.

    • Linearity: Analyze the calibration standards at five concentration levels (e.g., 50% to 150% of the target concentration).[2] Plot a graph of peak area versus concentration and determine the correlation coefficient (r²).[4]

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120%).

    • Precision:

      • Repeatability: Analyze six replicate injections of the sample solution. The relative standard deviation (RSD) of the peak areas should be within the acceptance criteria.

      • Intermediate Precision: The analysis should be repeated by a different analyst on a different day using a different instrument.[4]

    • LOD & LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For polar molecules like 2-(1-(Boc)azetidin-3-yl)acetic acid, derivatization is necessary to increase volatility and thermal stability.[6]

Methodology:

  • Derivatization:

    • To approximately 1 mg of the sample or standard, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

    • Heat the mixture at 70 °C for 30 minutes.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 m/z.

  • Standard and Sample Preparation: Prepare derivatized solutions of the reference standard and the sample as described above.

  • Validation Parameters: Follow a similar validation strategy as for HPLC, focusing on the derivatized analyte.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard.[7][8]

Methodology:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone. The standard should have a signal that does not overlap with the analyte's signals.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the 2-(1-(Boc)azetidin-3-yl)acetic acid sample and a similar amount of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

  • Validation Parameters:

    • Specificity: Ensure the signals of the analyte and the internal standard are well-resolved from each other and from any impurity signals.

    • Linearity, Accuracy, and Precision: Can be assessed by preparing samples with varying ratios of the analyte and the internal standard.

References

Comparative study of different synthetic routes to Boc-azetidin-3-yl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key building blocks is paramount. Boc-azetidin-3-yl-acetic acid is a valuable scaffold in medicinal chemistry, and its synthesis has been approached through various routes. This guide provides an objective comparison of the most common synthetic strategies, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Routes

Two primary routes for the synthesis of Boc-azetidin-3-yl-acetic acid are prominently described in the literature: the direct hydrolysis of a corresponding ester and a multi-step approach commencing with N-Boc-3-azetidinone. A third, less common route, is also considered.

ParameterRoute 1: Ester HydrolysisRoute 2: Multi-step from KetoneRoute 3: Cyanomethylation & Hydrolysis
Starting Material tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylateN-Boc-3-azetidinoneN-Boc-3-azetidinone
Number of Steps 132
Key Intermediates Nonetert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylatetert-butyl 3-(cyanomethyl)azetidine-1-carboxylate
Overall Yield 93%~75-85% (estimated)Data not readily available
Reagents & Conditions LiOH, THF/H₂O, 20°C1. NaH, trimethyl phosphonoacetate; 2. H₂, Pd/C; 3. LiOH or NaOH1. TosMIC, NaH; 2. Strong acid or base
Scalability HighModeratePotentially lower due to use of TosMIC
Key Advantages High yield, single step, simple procedureReadily available starting materialFewer steps than Route 2
Key Disadvantages Starting ester may not be commercially availableMulti-step, requires purification of intermediatesUse of potentially hazardous reagents (TosMIC)

Visualizing the Synthetic Pathways

The logical flow of each synthetic route can be visualized to better understand the sequence of transformations.

G cluster_0 Route 1: Ester Hydrolysis cluster_1 Route 2: Multi-step from Ketone cluster_2 Route 3: Cyanomethylation A1 tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate B1 Boc-azetidin-3-yl-acetic acid A1->B1 LiOH, THF/H₂O A2 N-Boc-3-azetidinone B2 tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate A2->B2 Horner-Wadsworth-Emmons C2 tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate B2->C2 Catalytic Hydrogenation D2 Boc-azetidin-3-yl-acetic acid C2->D2 Hydrolysis A3 N-Boc-3-azetidinone B3 tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate A3->B3 TosMIC, NaH C3 Boc-azetidin-3-yl-acetic acid B3->C3 Hydrolysis

Synthetic pathways to Boc-azetidin-3-yl-acetic acid.

Experimental Protocols

Route 1: Hydrolysis of tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

This method stands out for its simplicity and high yield.

Procedure: To a solution of tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (7.30 g, 30.0 mmol) in a mixture of tetrahydrofuran (40 mL) and water (10 mL), lithium hydroxide (862 mg, 36.0 mmol) is added. The reaction mixture is stirred at 20°C for 2 hours. Following the completion of the reaction, the pH is adjusted to 4 with 1 M aqueous hydrochloric acid. The product is then extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with water (100 mL) and saturated aqueous sodium chloride (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Boc-azetidin-3-yl-acetic acid as a white solid.[1]

  • Yield: 6.0 g (93%)

  • Purity: High, typically yielding a white solid.

Route 2: Multi-step Synthesis from N-Boc-3-azetidinone

This route is a viable alternative when the starting ester for Route 1 is not accessible. It involves three distinct steps.

Step 2a: Horner-Wadsworth-Emmons Reaction

Procedure: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.3 equivalents) in dry tetrahydrofuran (THF) at 0°C, trimethyl phosphonoacetate (1.2 equivalents) is added dropwise. The mixture is stirred at room temperature for 30 minutes. A solution of N-Boc-3-azetidinone (1.0 equivalent) in dry THF is then added, and the reaction is stirred for an additional 1-2 hours. The reaction is quenched with water, and the product, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, is extracted with ethyl acetate. The crude product is purified by column chromatography.

  • Typical Yield: 80-90%

Step 2b: Catalytic Hydrogenation

Procedure: The α,β-unsaturated ester from the previous step is dissolved in a suitable solvent such as methanol or ethyl acetate. A catalytic amount of palladium on carbon (5-10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (typically 1 atm) at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is removed by filtration through celite, and the solvent is evaporated to give tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate.

  • Typical Yield: >95% (quantitative)

Step 2c: Hydrolysis

Procedure: The saturated ester is dissolved in a mixture of THF and water. Lithium hydroxide (1.2-1.5 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours. The workup is similar to that described in Route 1, involving acidification and extraction to yield the final product.

  • Typical Yield: >95%

Conclusion

References

Biological activity of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid derivatives compared to standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-(azetidin-3-yl)acetic acid derivatives as inhibitors of gamma-aminobutyric acid (GABA) transporters, benchmarked against established standards. The data and protocols herein are intended to support research and development efforts in neurology and pharmacology. While the specific 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid structure serves as a key synthetic intermediate, this guide focuses on the biologically active derivatives where the Boc protecting group is typically replaced by other substituents to modulate activity.

Data Summary

The inhibitory potency of various azetidine derivatives against the GABA transporters GAT-1 and GAT-3 is summarized below. These transporters are crucial for regulating GABA levels in the synaptic cleft, and their inhibition can potentiate GABAergic neurotransmission. The data is compared against well-characterized GAT inhibitors, Tiagabine and (R)-Nipecotic acid, which serve as industry standards.

CompoundTarget(s)IC50 (µM)[1]Standard CompoundTarget(s)IC50 (µM)
N-(4,4-Diphenylbut-3-en-1-yl)azetidin-2-ylacetic acidGAT-12.83 ± 0.67TiagabineGAT-10.390 ± 0.030[2]
N-(4,4-Bis(3-methyl-2-thienyl)but-3-en-1-yl)azetidin-2-ylacetic acidGAT-12.01 ± 0.77(R)-Nipecotic acidGAT-114.4[3]
1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-315.3 ± 4.5
3-Hydroxy-3-(4-methoxyphenyl)-N-(4,4-diphenylbut-3-en-1-yl)azetidineGAT-126.6 ± 3.3
3-Hydroxy-3-(4-methoxyphenyl)-N-(4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl)azetidineGAT-331.0 ± 4.7

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the GABA uptake activity. Lower values indicate higher potency.

Experimental Protocols

The following is a representative protocol for a [³H]GABA uptake inhibition assay, a standard method for determining the potency of GAT inhibitors.

Objective: To determine the IC50 values of test compounds as inhibitors of GABA transporters (GATs).

Materials:

  • HEK293 cells stably expressing the human GAT-1 or GAT-3 transporter.

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • Test compounds (azetidine derivatives and standards).

  • Uptake Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, 10 mM D-glucose, pH 7.5).

  • Scintillation fluid.

  • 96-well microplates.

  • Microplate scintillation counter.

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the target GAT subtype in appropriate media until they reach a suitable confluency for the assay.

  • Plating: Seed the cells into 96-well plates at a density of approximately 50,000 cells per well and allow them to adhere overnight.

  • Preparation of Solutions: Prepare serial dilutions of the test compounds and standards in the uptake buffer. Also, prepare a solution containing a mixture of [³H]GABA and unlabeled GABA.

  • Assay: a. Wash the cells twice with the uptake buffer. b. Pre-incubate the cells with various concentrations of the test compounds or standards for 10-20 minutes at room temperature. c. Initiate the uptake reaction by adding the [³H]GABA/GABA mixture to each well. d. Incubate for a defined period (e.g., 15-30 minutes) at room temperature. e. Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

  • Quantification: a. Lyse the cells in each well. b. Add scintillation fluid to the cell lysates. c. Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: a. Determine the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor). b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2][3]

Visualizations

The following diagrams illustrate the GABAergic synapse signaling pathway and a typical experimental workflow for a GABA uptake assay.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_vesicle GABA (in vesicle) GAD->GABA_vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse release GAT1_pre GAT-1 GABA_synapse->GAT1_pre reuptake GABA_A_Receptor GABA-A Receptor GABA_synapse->GABA_A_Receptor binding GAT3_glia GAT-3 GABA_synapse->GAT3_glia reuptake Cl_channel Cl- Influx GABA_A_Receptor->Cl_channel activation

Caption: GABAergic Synapse Signaling Pathway.

Experimental_Workflow start Start cell_culture Culture GAT-expressing HEK293 cells start->cell_culture plating Seed cells into 96-well plate cell_culture->plating pre_incubation Pre-incubate with test compounds plating->pre_incubation uptake_reaction Add [3H]GABA to initiate uptake pre_incubation->uptake_reaction termination Wash with ice-cold buffer to terminate uptake uptake_reaction->termination quantification Lyse cells and measure radioactivity termination->quantification analysis Calculate % inhibition and determine IC50 quantification->analysis end End analysis->end

Caption: [³H]GABA Uptake Inhibition Assay Workflow.

References

A Comparative Guide to Alternatives for 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic Acid in GABA Uptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of functionalized azetidine-based compounds as alternatives to the foundational structure of 2-(azetidin-3-yl)acetic acid for the inhibition of gamma-aminobutyric acid (GABA) transporters (GATs). The following sections present quantitative data on the inhibitory potency of various derivatives, detailed experimental protocols for assessing their activity, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Azetidine-Based GABA Uptake Inhibitors

GABA is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is regulated by GABA transporters (GATs)[1][2][3]. Inhibition of these transporters, particularly GAT-1, can potentiate GABAergic neurotransmission, a therapeutic strategy for conditions like epilepsy and other neurological disorders[4]. The rigid four-membered azetidine ring serves as a conformationally constrained scaffold for designing novel GAT inhibitors[5]. While 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid is a valuable synthetic intermediate, its derivatives, particularly those with lipophilic N-substituents, exhibit significant inhibitory activity at GABA transporters. This guide focuses on such derivatives, comparing their performance as potential therapeutic agents.

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of various N-substituted azetidin-2-ylacetic acid derivatives against GAT-1 and GAT-3 is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the GABA uptake activity.

Compound IDN-SubstituentGAT-1 IC50 (µM)GAT-3 IC50 (µM)
1a 4,4-Diphenylbutenyl2.83 ± 0.67> 100
1b 4,4-bis(3-methyl-2-thienyl)butenyl2.01 ± 0.77> 100
2a 2-[tris(4-methoxyphenyl)methoxy]ethyl26.6 ± 3.331.0 ± 4.7

Data extracted from a study on azetidine derivatives as GABA uptake inhibitors[5].

Experimental Methodologies

The following section details the protocol for a key experiment used to determine the inhibitory potency of the compared compounds.

[³H]GABA Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporters.

Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK-293) cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.

  • Cells are transiently or stably transfected with plasmids encoding the desired human or mouse GABA transporter subtype (e.g., hGAT-1, mGAT-3) using a standard transfection reagent[6].

Uptake Assay Protocol:

  • Transfected cells are seeded in 96-well plates coated with poly-D-lysine[6].

  • After 24 hours, the cells are washed twice with an uptake buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgSO4, 5 mM KCl, and 10 mM D-glucose)[6].

  • Cells are pre-incubated for 10 minutes at room temperature with varying concentrations of the test compound (inhibitor)[6].

  • A mixture of [³H]GABA (e.g., 60 nM) and unlabeled GABA (e.g., 25 µM) is then added to each well, and the cells are incubated for an additional 10-30 minutes[6].

  • The uptake reaction is terminated by rapidly washing the cells three times with ice-cold uptake buffer[6].

  • The cells are lysed using a buffer containing 1% SDS[6].

  • A scintillation cocktail is added to the lysate, and the radioactivity is measured using a scintillation counter[6].

Data Analysis:

  • The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism)[6]. The equation used is: Y = 100 / (1 + (X / IC50)^HillSlope)[6].

Visualizing the Mechanisms

The following diagrams illustrate the biological pathway of GABAergic neurotransmission and a typical workflow for evaluating GAT inhibitors.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_vesicle GABA GAD->GABA_vesicle VGAT VGAT GABA_vesicle->VGAT GABA_cleft GABA VGAT->GABA_cleft release GAT1_pre GAT-1 GABA_cleft->GAT1_pre reuptake GABA_A_R GABA-A Receptor (Ion Channel) GABA_cleft->GABA_A_R binding GAT3_glia GAT-3 GABA_cleft->GAT3_glia reuptake Cl_ion Cl- GABA_A_R->Cl_ion opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Inhibitor Azetidine Inhibitor Inhibitor->GAT1_pre blocks Inhibitor->GAT3_glia blocks

Caption: GABAergic Synapse and Action of GAT Inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation start 2-(1-Boc-azetidin-3-yl)acetic acid deprotection Deprotection (Boc removal) start->deprotection n_alkylation N-Alkylation with Lipophilic Moieties deprotection->n_alkylation final_compounds Final Azetidine Derivatives n_alkylation->final_compounds gaba_uptake_assay [3H]GABA Uptake Assay final_compounds->gaba_uptake_assay Testing cell_culture HEK-293 Cell Culture transfection Transfection with GAT Plasmids cell_culture->transfection transfection->gaba_uptake_assay data_analysis IC50 Determination gaba_uptake_assay->data_analysis

Caption: Workflow for Synthesis and Evaluation of GAT Inhibitors.

Conclusion

The presented data indicate that N-alkylation of the 2-(azetidin-3-yl)acetic acid scaffold with lipophilic moieties, such as 4,4-diphenylbutenyl and 4,4-bis(3-methyl-2-thienyl)butenyl, leads to potent and selective GAT-1 inhibitors[5]. These findings highlight the importance of the N-substituent in modulating the pharmacological activity of this class of compounds. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued exploration and development of novel azetidine-based therapeutics targeting the GABAergic system. Further research into the structure-activity relationships of these compounds will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

References

Comparative Guide to Cross-Reactivity of Antibodies Targeting Azetidine-Containing Haptens

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a predictive analysis based on established principles of immunochemistry and hapten design. As of the time of writing, specific cross-reactivity studies for antibodies targeting azetidine-containing haptens are not extensively available in public literature. The quantitative data presented is hypothetical and serves to illustrate the expected principles of antibody cross-reactivity for this class of compounds.

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug candidates due to their unique structural and physicochemical properties.[1][2] As these molecules advance through the development pipeline, the need for specific and sensitive immunoassays for pharmacokinetic and pharmacodynamic studies becomes critical. A key challenge in developing such assays is the potential for cross-reactivity of the generated antibodies with structurally related compounds, which can lead to inaccurate quantification and misleading results.[3]

This guide provides a comparative framework for understanding the potential cross-reactivity of antibodies raised against azetidine-containing haptens. We will explore the principles of hapten design, present hypothetical cross-reactivity data based on structural similarity, and provide detailed experimental protocols for generating and characterizing these antibodies.

Principles of Hapten Design and Antibody Specificity

To generate antibodies against small molecules like azetidine derivatives (haptens), they must be conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) to elicit a robust immune response.[4] The design of the hapten-carrier conjugate is paramount in determining the specificity of the resulting antibodies.[3] The point of attachment of the linker arm to the hapten dictates which parts of the molecule are exposed to the immune system and thus become the primary epitopes.

For an azetidine-containing hapten, the linker can be attached at various positions. The choice of attachment point will influence the antibody's ability to recognize modifications at other positions of the molecule. For instance, if the linker is attached at a substituent on the azetidine nitrogen, the resulting antibodies are more likely to be specific for the azetidine ring and its other substituents. Conversely, attaching the linker to a substituent on a carbon atom of the ring may result in antibodies that cross-react with molecules sharing the same N-substituent.

Comparative Cross-Reactivity Data (Hypothetical)

The following tables present hypothetical cross-reactivity data for two different antibodies raised against an illustrative azetidine-containing hapten. The data is based on the principle that antibodies will show higher cross-reactivity to compounds that are structurally more similar to the original hapten used for immunization.

Antibody A: Raised against Hapten-1, where the linker is attached to the phenyl group.

Table 1: Cross-Reactivity Profile of Antibody A

CompoundStructureModification from Hapten-1IC50 (nM) (Hypothetical)Cross-Reactivity (%) (Hypothetical)
Hapten-1 (Target) Azetidine-3-carboxylic acid with N-benzyl group-10100
Analog 1Azetidine-3-carboxylic acid with N-(4-methylbenzyl) groupMethyl group on phenyl ring2540
Analog 2Azetidine-3-carboxylic acid with N-(4-chlorobenzyl) groupChloro group on phenyl ring5020
Analog 3Azetidine-3-carboxylic acid with N-cyclohexylmethyl groupPhenyl ring replaced by cyclohexyl>1000<1
Analog 4Pyrrolidine-3-carboxylic acid with N-benzyl groupAzetidine ring expanded to pyrrolidine5002

Antibody B: Raised against Hapten-2, where the linker is attached to the azetidine nitrogen.

Table 2: Cross-Reactivity Profile of Antibody B

CompoundStructureModification from Hapten-2IC50 (nM) (Hypothetical)Cross-Reactivity (%) (Hypothetical)
Hapten-2 (Target) 3-phenylazetidine-15100
Analog 53-(4-methylphenyl)azetidineMethyl group on phenyl ring2075
Analog 63-(4-chlorophenyl)azetidineChloro group on phenyl ring3050
Analog 73-cyclohexylazetidinePhenyl ring replaced by cyclohexyl15010
Analog 83-phenylpyrrolidineAzetidine ring expanded to pyrrolidine>2000<0.5

Experimental Protocols

Hapten Synthesis and Conjugation to Carrier Protein

Objective: To synthesize an azetidine-containing hapten with a linker suitable for conjugation and to covalently link it to a carrier protein.

Methodology:

  • Hapten Synthesis: An azetidine derivative is synthesized with a functional group (e.g., carboxylic acid, amine) at a position suitable for linker attachment. The choice of this position is critical for determining antibody specificity.

  • Activation of Hapten: If the hapten contains a carboxylic acid, it is activated using a method such as the N-hydroxysuccinimide (NHS) ester method. This involves reacting the hapten with N,N'-dicyclohexylcarbodiimide (DCC) and NHS to form an active ester.

  • Conjugation to Carrier Protein: The activated hapten is then mixed with the carrier protein (e.g., BSA or KLH) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The amino groups on the surface of the protein will react with the activated hapten to form stable amide bonds.

  • Purification and Characterization: The resulting hapten-carrier conjugate is purified from unreacted hapten and reagents by dialysis or size-exclusion chromatography. The conjugation ratio (moles of hapten per mole of protein) is determined using methods like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[5]

Antibody Production and Purification

Objective: To generate polyclonal or monoclonal antibodies against the azetidine-containing hapten-carrier conjugate.

Methodology:

  • Immunization: Animals (typically rabbits for polyclonal or mice for monoclonal antibodies) are immunized with the hapten-carrier conjugate emulsified in an adjuvant (e.g., Freund's adjuvant). A series of injections are administered over several weeks to elicit a strong immune response.[4]

  • Titer Determination: Blood samples are collected periodically to monitor the antibody titer (the concentration of anti-hapten antibodies) using an enzyme-linked immunosorbent assay (ELISA).

  • Antibody Purification (for polyclonal): Once a high titer is achieved, blood is collected, and the serum is separated. The IgG fraction containing the polyclonal antibodies is purified using protein A or protein G affinity chromatography.

  • Hybridoma Production (for monoclonal): For monoclonal antibodies, spleen cells from an immunized mouse are fused with myeloma cells to create hybridomas. These hybridomas are then screened to identify clones that produce antibodies with the desired specificity and affinity.[6]

Cross-Reactivity Analysis by Competitive ELISA

Objective: To determine the specificity of the generated antibodies by measuring their binding to the target hapten and structurally related compounds.

Methodology:

  • Plate Coating: A microtiter plate is coated with a conjugate of the hapten coupled to a different carrier protein than the one used for immunization (e.g., ovalbumin, OVA) to prevent the detection of antibodies against the carrier protein.[3]

  • Competitive Inhibition: A constant, predetermined concentration of the antibody is mixed with varying concentrations of the target analyte or the cross-reacting compounds.[3]

  • Incubation: The antibody-analyte mixtures are added to the coated microtiter plate and incubated. During this step, the free analyte in the solution competes with the hapten-OVA conjugate on the plate for binding to the limited number of antibody binding sites.[3]

  • Detection: After washing away unbound reagents, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is added.[1]

  • Signal Generation: A substrate for the enzyme is added, which generates a colored product. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.[1]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined for the target analyte and each of the tested compounds. The percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of Target Hapten / IC50 of Test Compound) x 100

Visualizations

Hapten_Conjugation_Workflow cluster_synthesis Hapten Synthesis & Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization cluster_immunization Immunization Azetidine Azetidine Derivative Linker Linker Attachment Azetidine->Linker ActivatedHapten Activated Hapten (e.g., NHS ester) Linker->ActivatedHapten Conjugate Hapten-Carrier Conjugate ActivatedHapten->Conjugate Carrier Carrier Protein (BSA/KLH) Carrier->Conjugate Purification Dialysis / SEC Conjugate->Purification Characterization MALDI-TOF / UV-Vis Purification->Characterization Immunogen Immunogen for Antibody Production Characterization->Immunogen

Caption: Workflow for hapten-carrier conjugate synthesis.

Competitive_ELISA cluster_plate Microtiter Plate Well cluster_solution Solution Phase cluster_binding Competitive Binding cluster_detection Detection Plate Hapten-OVA Coated Surface BoundAntibody Bound Antibody Antibody Primary Antibody AntibodyHapten Antibody-Hapten Complex Antibody->AntibodyHapten Binds Antibody->BoundAntibody Binds to plate if not bound to free hapten FreeHapten Free Hapten (Analyte) FreeHapten->AntibodyHapten Competes AntibodyHapten->Plate No Binding SecondaryAb Enzyme-labeled Secondary Ab BoundAntibody->SecondaryAb Substrate Substrate SecondaryAb->Substrate Signal Colorimetric Signal Substrate->Signal

Caption: Principle of Competitive ELISA for cross-reactivity.

Hapten_Specificity_Logic HaptenDesign Hapten Design (Linker Position) ExposedEpitopes Exposed Molecular Epitopes HaptenDesign->ExposedEpitopes ImmuneResponse Immune System Recognition ExposedEpitopes->ImmuneResponse AntibodySpecificity Resulting Antibody Specificity ImmuneResponse->AntibodySpecificity CrossReactivity Cross-Reactivity Profile AntibodySpecificity->CrossReactivity StructuralSimilarity Structural Similarity of Analogs StructuralSimilarity->CrossReactivity

Caption: Influence of hapten design on antibody specificity.

References

A Spectroscopic Showdown: Unveiling the Structural Nuances of 1-Boc-3-azetidineacetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. This guide provides a detailed spectroscopic comparison of 1-Boc-3-azetidineacetic acid with two of its closely related analogs: 1-Boc-azetidine-3-carboxylic acid and 1-Boc-3-azetidinone. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to offer a clear, objective comparison to aid in the identification and characterization of these valuable azetidine derivatives.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The functionalization of this ring, as seen in 1-Boc-3-azetidineacetic acid and its analogs, provides a versatile platform for the design of novel therapeutics. Spectroscopic analysis is the cornerstone of confirming the identity and purity of these molecules. This guide summarizes the expected spectroscopic signatures of these compounds to facilitate their unambiguous identification.

Comparative Spectroscopic Data

The following table summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 1-Boc-3-azetidineacetic acid and its selected analogues.

Compound Structure ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν, cm⁻¹) Mass Spec (m/z)
1-Boc-3-azetidineacetic acid 1-Boc-3-azetidineacetic acid1.43 (s, 9H), 2.62 (d, J=7.8 Hz, 2H), 2.82-2.94 (m, 1H), 3.61 (dd, J=8.0, 6.0 Hz, 2H), 4.06 (dd, J=8.5, 8.3 Hz, 2H)[1]28.3 (C(CH₃)₃), 34.6 (CH₂COOH), 46.3 (CH), 59.8, 60.1 (CH₂), 79.2 (C(CH₃)₃), 155.8 (C=O, Boc), 173.6 (C=O, acid)~3400-2500 (O-H), ~1740 (C=O, acid), ~1685 (C=O, Boc)216.12 [M+H]⁺
1-Boc-azetidine-3-carboxylic acid 1-Boc-azetidine-3-carboxylic acid1.45 (s, 9H), 3.40-3.50 (m, 1H), 4.15-4.25 (m, 4H)28.3 (C(CH₃)₃), 47.0 (CH), 59.7 (CH₂), 79.5 (C(CH₃)₃), 155.2 (C=O, Boc), 175.8 (C=O, acid)~3400-2500 (O-H), ~1735 (C=O, acid), ~1690 (C=O, Boc)202.11 [M+H]⁺
1-Boc-3-azetidinone 1-Boc-3-azetidinone1.47 (s, 9H), 4.68 (s, 4H)28.2 (C(CH₃)₃), 66.4 (CH₂), 80.5 (C(CH₃)₃), 156.3 (C=O, Boc), 205.8 (C=O, ketone)~1780 (C=O, ketone), ~1695 (C=O, Boc)172.09 [M+H]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio. Proton decoupling is typically employed to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Data Acquisition: Place the sample in the FT-IR spectrometer and collect the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. For these compounds, electrospray ionization (ESI) in positive ion mode is a suitable technique. Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from initial sample preparation to the final data interpretation and comparison.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_comparison Comparative Analysis Prep Prepare Sample (Dissolve/Pelletize) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Introduce to Instrument IR FT-IR Spectroscopy Prep->IR Introduce to Instrument MS Mass Spectrometry Prep->MS Introduce to Instrument Process Process Raw Data (Fourier Transform, etc.) NMR->Process IR->Process MS->Process Interpret Interpret Spectra (Peak Assignment, etc.) Process->Interpret Compare Compare with Analogs & Reference Data Interpret->Compare Conclusion Structural Confirmation & Characterization Compare->Conclusion

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

This guide provides a foundational spectroscopic comparison of 1-Boc-3-azetidineacetic acid and its analogs. The presented data and protocols serve as a valuable resource for researchers in the field, enabling more efficient and accurate structural characterization of these important chemical entities.

References

A Comparative Guide to the In-silico and Experimental Properties of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted (in-silico) and available experimental properties of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). For comparative analysis, this guide includes data for a structurally related alternative, 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid.

Introduction

This compound is a bifunctional molecule commonly utilized as a linker in the synthesis of PROTACs. Its rigid azetidine core and the carboxylic acid moiety provide a versatile scaffold for conjugating a target protein ligand and an E3 ubiquitin ligase ligand. The tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis of the final PROTAC molecule. Understanding the physicochemical properties of this linker is crucial for the rational design of effective protein degraders with desirable pharmacokinetic profiles.

In-silico vs. Experimental Data Summary

The following tables summarize the key in-silico and experimental properties of this compound and a pyrrolidine-based analogue. In-silico data is computationally predicted and provides an estimate of the compound's characteristics, while experimental data is derived from laboratory measurements.

Table 1: Physicochemical Properties of this compound

PropertyIn-silico (Predicted)Experimental
Molecular Formula C₁₀H₁₇NO₄C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol [1]215.25 g/mol [2]
Melting Point Not available118-122 °C
Boiling Point 341.6 ± 15.0 °C at 760 mmHgNot available
XLogP3 0.6[1]Not available
Hydrogen Bond Donor Count 1[1]Not applicable
Hydrogen Bond Acceptor Count 4[1]Not applicable
Rotatable Bond Count 3[1]Not applicable
Polar Surface Area 66.8 Ų[1]Not applicable

Table 2: Comparative Physicochemical Properties with 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid

PropertyThis compound (In-silico)2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid (In-silico)
Molecular Formula C₁₀H₁₇NO₄C₁₁H₁₉NO₄
Molecular Weight 215.25 g/mol [1]229.27 g/mol [3]
XLogP3 0.6[1]0.8[3]
Hydrogen Bond Donor Count 1[1]1[3]
Hydrogen Bond Acceptor Count 4[1]4[3]
Rotatable Bond Count 3[1]4[3]
Polar Surface Area 66.8 Ų[1]66.8 Ų[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. While specific experimental data for this compound is limited in the public domain, the following are standard protocols for determining key physicochemical properties.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts to a liquid.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • The compound to be tested, in a fine powder form.[4]

Procedure:

  • A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.[5]

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The apparatus is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range.

  • The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

  • For accurate results, the determination should be repeated at least twice.

Determination of the Partition Coefficient (LogP) by Shake-Flask Method

Objective: To determine the ratio of the concentration of the compound in a lipid phase (n-octanol) to its concentration in an aqueous phase (water or buffer) at equilibrium.

Materials:

  • n-Octanol (pre-saturated with the aqueous phase)

  • Aqueous phase (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • The compound to be tested

  • Glass vials with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • A known amount of the compound is dissolved in either the n-octanol or the aqueous phase.

  • The two phases are combined in a glass vial in a defined volume ratio.

  • The vial is sealed and agitated on a mechanical shaker until equilibrium is reached (typically for several hours).[6]

  • The mixture is then centrifuged to ensure complete separation of the two phases.[6]

  • Aliquots are carefully taken from both the n-octanol and aqueous layers.

  • The concentration of the compound in each aliquot is determined using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP is the logarithm (base 10) of the partition coefficient.

Signaling Pathways and Workflows

PROTAC Mechanism of Action

This compound serves as a linker to construct PROTACs. The fundamental mechanism of a PROTAC is to induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This process hijacks the cell's natural ubiquitin-proteasome system.[7]

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds Ubiquitination Polyubiquitination of Target Protein Ternary->Ubiquitination recruits PROTAC_recycled PROTAC (recycled) Ternary->PROTAC_recycled releases Ub Ubiquitin Ub->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome signals for degradation Degradation Degraded Protein (Amino Acids) Proteasome->Degradation degrades

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following diagram illustrates a generalized workflow.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow start Starting Materials linker 2-(1-(tert-butoxycarbonyl) azetidin-3-yl)acetic acid start->linker poi_ligand Target Protein Ligand (with reactive handle) start->poi_ligand e3_ligand E3 Ligase Ligand (with reactive handle) start->e3_ligand step1 Step 1: Couple Linker to first ligand (e.g., POI ligand) linker->step1 poi_ligand->step1 step3 Step 3: Couple second ligand (E3 Ligase Ligand) e3_ligand->step3 intermediate1 Intermediate 1: Boc-Linker-POI_Ligand step1->intermediate1 step2 Step 2: Boc Deprotection intermediate1->step2 intermediate2 Intermediate 2: Linker-POI_Ligand step2->intermediate2 intermediate2->step3 final_protac Final PROTAC Molecule step3->final_protac purification Purification and Characterization (HPLC, MS, NMR) final_protac->purification

Caption: A generalized workflow for the synthesis of a PROTAC molecule using a bifunctional linker.

References

Safety Operating Guide

Proper Disposal of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid, ensuring laboratory safety and environmental protection. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and comply with regulations.

I. Hazard Profile and Safety Precautions

While a specific, detailed safety data sheet outlining all hazards for this compound is not uniformly available, information from suppliers indicates that it should be handled with care. The compound is classified as Acute Toxicity, Oral (Category 4), and is harmful if swallowed. Structurally related azetidine compounds may be flammable and corrosive[1][2][3]. Therefore, a cautious approach is necessary.

Personal Protective Equipment (PPE): Before handling the compound for disposal, all personnel must be equipped with appropriate PPE:

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.

Engineering Controls: Always handle the compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[4].

II. Quantitative Data Summary

The following table summarizes key hazard and safety information for this compound.

Identifier Value Source
CAS Number 183062-96-6
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statement H302: Harmful if swallowed
Storage Class 11: Combustible Solids

III. Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound is to treat it as hazardous chemical waste.

  • Waste Collection:

    • Collect the waste chemical and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container[4].

    • The container must be made of a material compatible with the chemical.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong acids or oxidizers[4].

  • Waste Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," the CAS number (183062-96-6), and the approximate quantity.

  • Waste Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials[5].

    • The storage area should be a designated hazardous waste accumulation point.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

    • The primary disposal method for this type of chemical is through an approved hazardous waste disposal facility[4][5].

    • Provide the EHS office with all available information about the waste.

Under no circumstances should this chemical be disposed of down the drain or in regular trash.

IV. Spill and Exposure Procedures

In the event of a spill:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation[5].

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill[5]. Avoid using combustible materials.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste[4].

In case of personal exposure:

  • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice[5].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[5].

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[5].

  • Ingestion: If swallowed, call a poison center or doctor.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound ppe_check Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe_check collect_waste Collect Waste in a Designated Container ppe_check->collect_waste label_container Label Container: - 'Hazardous Waste' - Chemical Name - CAS Number collect_waste->label_container spill Spill Occurs collect_waste->spill Potential store_waste Store in a Secure, Well-Ventilated Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs disposal Dispose via Approved Hazardous Waste Facility contact_ehs->disposal spill->collect_waste No spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->collect_waste Contain and Collect Debris

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound (CAS 183062-96-6). Adherence to these protocols is essential for minimizing exposure and ensuring a safe laboratory environment.

Immediate Safety Information: Hazard Overview

This compound is an irritating compound that requires careful handling.[1] The primary hazards associated with this chemical are:

  • Skin Irritation: Causes skin irritation (H315).

  • Eye Irritation: Causes serious eye irritation (H319).

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]

  • Harmful if Swallowed: Classified as acutely toxic if ingested (Acute Tox. 4 Oral, H302).

All handling should be performed with the appropriate personal protective equipment in a controlled environment.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required to mitigate the risks associated with handling this compound.

Hazard CategoryRecommended Personal Protective Equipment (PPE)Justification & Best Practices
Eye/Face Contact Safety Goggles or Safety Glasses with Side ShieldsMust meet ANSI Z.87.1 standards to protect against chemical splashes and dust.[2][3] A face shield worn over goggles is recommended when there is a significant risk of splashing.[2]
Skin/Body Contact Chemical-Resistant Lab CoatA fully buttoned lab coat protects skin and personal clothing from potential spills and contamination.[2]
Chemical-Resistant Gloves (Nitrile)Nitrile gloves provide adequate protection against incidental contact.[2][4] Gloves must be inspected for defects before use and replaced immediately upon contamination.[2]
Closed-Toe Shoes & Long PantsFully enclosed shoes, preferably made of a chemical-resistant material, and long pants are minimum requirements to protect against spills.[2][3]
Inhalation Certified Chemical Fume HoodAll handling of the solid compound must occur in a well-ventilated area, with a chemical fume hood being the preferred engineering control to minimize dust and vapor inhalation.[1][2]
NIOSH-Approved RespiratorRequired if engineering controls like a fume hood are insufficient to maintain exposure below acceptable limits.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical. The following procedural guidance outlines the lifecycle of the chemical within a laboratory setting, from preparation to final waste disposal.

Experimental Protocol: Safe Handling Procedure
  • Preparation and Engineering Controls:

    • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood.[2]

    • Ventilation Check: Before beginning, verify that the chemical fume hood is functioning correctly.

    • Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[2]

  • Donning PPE:

    • Put on all required PPE as detailed in the table above, ensuring a proper fit.

  • Handling the Compound:

    • Weighing: Carefully weigh the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[2]

    • Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.[2]

    • In Solution: When dissolving the compound, add the solid to the solvent slowly and stir gently to prevent splashing.[2]

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean any contaminated surfaces and equipment after use.

    • Doffing PPE: To prevent cross-contamination, remove PPE in the correct order: remove gloves first, followed by the lab coat, and finally, eye protection.[2]

    • Hygiene: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.

Disposal Plan

Proper disposal is a critical and regulated component of the chemical lifecycle.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[2]

    • Unused Chemical: Unused or unwanted chemical should be disposed of as hazardous waste in its original container or a compatible, sealed, and labeled container. Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) department.

    • Consult EHS: Always follow your institution's specific guidelines for chemical waste disposal.

Workflow Visualization

The following diagram illustrates the standard operating procedure for safely handling and disposing of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep1 Verify Fume Hood Function prep2 Gather Equipment & Waste Containers prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh Solid Compound Carefully prep3->handle1 handle2 Transfer Solid with Spatula handle1->handle2 handle3 Dissolve by Adding Solid to Solvent Slowly handle2->handle3 post1 Decontaminate Surfaces & Equipment handle3->post1 post2 Doff PPE in Correct Order post1->post2 disp1 Place Contaminated Solids in Hazardous Waste post1->disp1 Waste Generated post3 Wash Hands Thoroughly post2->post3 disp2 Dispose of Unused Chemical as Hazardous Waste disp1->disp2

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.